3-(3,5-Dimethoxybenzyl)cyclohexanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-17-14-8-12(9-15(10-14)18-2)6-11-4-3-5-13(16)7-11/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYNVVLQMUBGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC2CCCC(=O)C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642360 | |
| Record name | 3-[(3,5-Dimethoxyphenyl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-03-0 | |
| Record name | 3-[(3,5-Dimethoxyphenyl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(3,5-Dimethoxybenzyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound featuring a cyclohexanone core substituted with a 3,5-dimethoxybenzyl group. Its structure combines a cyclic ketone with an aromatic ether, suggesting potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, drawing from available data and insights from structurally related compounds.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be summarized. Further physical characteristics such as melting and boiling points have not been definitively reported.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₃ | [1][2] |
| Molecular Weight | 248.32 g/mol | [1][2] |
| IUPAC Name | 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one | [1] |
| CAS Number | 898785-03-0 | [1] |
| Density | 1.083 g/cm³ | [3] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Not available |
Synthesis
General Experimental Protocol for Synthesis
Materials:
-
Cyclohexanone
-
3,5-Dimethoxybenzyl chloride
-
Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Enolate Formation: To a solution of cyclohexanone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add a molar equivalent of a strong base like sodium hydride at 0 °C. Allow the mixture to stir for a designated period (e.g., 30-60 minutes) to ensure the complete formation of the cyclohexanone enolate.
-
Alkylation: Slowly add a solution of 3,5-dimethoxybenzyl chloride in anhydrous THF to the enolate solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding a dilute aqueous solution of HCl. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Logical Workflow for Synthesis:
Spectral Characterization
Specific spectral data for this compound is not available. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the dimethoxybenzyl group, the benzylic protons, the methoxy groups, and the protons of the cyclohexanone ring. The protons alpha to the carbonyl group would be shifted downfield.
-
¹³C NMR: The spectrum should display a characteristic signal for the carbonyl carbon in the cyclohexanone ring (typically in the range of 200-220 ppm). Signals for the aromatic carbons, the benzylic carbon, the methoxy carbons, and the aliphatic carbons of the cyclohexanone ring would also be present.
-
IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch would be expected around 1715 cm⁻¹. C-H stretching vibrations for both aromatic and aliphatic protons, as well as C-O stretching for the methoxy groups, would also be observed.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (248.32 g/mol ). Fragmentation patterns would likely involve cleavage at the benzylic position and loss of methoxy groups.
Potential Biological Activity and Signaling Pathways
There is currently no direct experimental evidence detailing the biological activity or mechanism of action of this compound in the public domain. However, one source suggests a potential interaction with N-methyl-D-aspartate (NMDA) receptors, classifying it as a derivative of ketamine.[1] This suggests that it could have applications in neuroscience research, potentially as a modulator of glutamatergic neurotransmission.
If this compound does act as an NMDA receptor antagonist, its mechanism would involve blocking the ion channel of the receptor, thereby inhibiting the influx of Ca²⁺ ions. This action can lead to downstream effects on various signaling pathways involved in synaptic plasticity, excitotoxicity, and neurotransmission.
Hypothesized Signaling Pathway:
It is crucial to emphasize that this proposed mechanism is speculative and requires experimental validation.
Conclusion
This compound is a compound with a well-defined chemical structure but limited publicly available experimental data regarding its physical properties, detailed synthesis protocols, and biological activity. The information provided in this guide, based on its molecular structure and data from related compounds, offers a foundational understanding for researchers and professionals in drug development. Further experimental investigation is necessary to fully elucidate its chemical behavior and potential pharmacological applications. The synthetic and analytical approaches outlined herein provide a framework for such future studies.
References
An In-depth Technical Guide to 3-(3,5-Dimethoxybenzyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(3,5-Dimethoxybenzyl)cyclohexanone, a synthetic organic compound with potential applications in medicinal chemistry and materials science. This document details its molecular characteristics, a plausible experimental protocol for its synthesis, and predicted analytical data for its characterization.
Core Molecular and Physical Properties
This compound, with the IUPAC name 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one, is a ketone and aromatic ether.[1] Its structure consists of a cyclohexanone ring substituted at the third position with a 3,5-dimethoxybenzyl group.[1] The molecular formula of this compound is C₁₅H₂₀O₃, and it has a molecular weight of 248.32 g/mol .[1]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Notes |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Density | 1.083 g/cm³ | Data for this specific compound. |
| Melting Point | Not available | Data for this specific compound is not readily available in the literature. |
| Boiling Point | Not available | Data for this specific compound is not readily available in the literature. |
| ¹H NMR | Predicted | Aromatic H (C₂', C₄', C₆'): ~δ 6.3-6.4 ppm. Methoxy H (-OCH₃): ~δ 3.78 ppm. Benzyl H (-CH₂-Ar): ~δ 2.5-2.7 ppm. Cyclohexanone H: ~δ 1.2-2.5 ppm. |
| ¹³C NMR | Predicted | Carbonyl C (C=O): ~δ 211 ppm. Aromatic C: ~δ 161, 141, 106, 98 ppm. Methoxy C (-OCH₃): ~δ 55 ppm. Benzyl C (-CH₂-Ar): ~δ 45 ppm. Cyclohexanone C: ~δ 25-50 ppm. |
| IR Spectroscopy | Predicted | C=O stretch: ~1710 cm⁻¹ (strong). C-O stretch (aromatic ether): ~1205, 1065 cm⁻¹. C-H stretch (sp³): ~2850-2950 cm⁻¹. Aromatic C=C stretch: ~1600, 1460 cm⁻¹. |
| Mass Spectrometry | Predicted | Molecular Ion [M]⁺: m/z 248. Key fragments may include loss of the methoxy group (m/z 217) or cleavage of the benzyl group. |
Note: Spectroscopic data are predicted based on known values for structurally similar compounds and general principles of spectroscopy. Experimental verification is required.
Experimental Protocols
The synthesis of this compound can be achieved via the alkylation of cyclohexanone with a suitable 3,5-dimethoxybenzyl halide. The following protocol is an adapted procedure based on general methods for α-alkylation of ketones.
Synthesis of this compound
Materials:
-
3,5-Dimethoxybenzyl chloride
-
Cyclohexanone
-
Sodium hydroxide (NaOH)
-
Ethanol (or Methanol)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in ethanol.
-
Addition of Reagents: To the stirred solution, add cyclohexanone (1.5 equivalents). Then, add 3,5-dimethoxybenzyl chloride (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NH₄Cl solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Logical and Experimental Workflows
The synthesis and purification process can be visualized as a clear workflow, ensuring reproducibility and clarity for laboratory professionals.
Caption: Synthesis and Purification Workflow.
This technical guide provides foundational information for researchers working with this compound. Further experimental work is necessary to confirm the predicted properties and optimize synthetic protocols.
References
An In-Depth Technical Guide to 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one, a novel synthetic compound with potential applications in pharmaceutical research and drug development. Although direct experimental data for this specific molecule is limited, this document compiles and extrapolates information from closely related structural analogs to provide insights into its synthesis, potential biological activity, and relevant experimental protocols. The IUPAC name for the compound is 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one. This guide is intended to serve as a foundational resource for researchers interested in the exploration of this and similar chemical entities.
Chemical Identity and Properties
3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one is a ketone derivative with a molecular formula of C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol . The structure consists of a cyclohexanone ring substituted at the 3-position with a 3,5-dimethoxybenzyl group.
| Property | Value | Source |
| IUPAC Name | 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one | Internal |
| Molecular Formula | C₁₅H₂₀O₃ | Calculated |
| Molecular Weight | 248.32 g/mol | Calculated |
| Canonical SMILES | COC1=CC(CC2CCC(=O)CC2)C=C(C=1)OC | Calculated |
| InChI Key | InChI=1S/... | Calculated |
Note: Physical properties such as melting point, boiling point, and solubility have not been empirically determined for this specific compound and would require experimental investigation.
Proposed Synthesis
A plausible and efficient synthetic route for 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one is the Michael addition, a widely used method for the formation of carbon-carbon bonds.[1][2][3][4][5] This approach involves the conjugate addition of an enolate nucleophile to an α,β-unsaturated carbonyl compound.
Proposed Experimental Protocol: Michael Addition
-
Preparation of the Michael Acceptor: 3,5-Dimethoxybenzaldehyde is reacted with a suitable Wittig reagent, such as (triphenylphosphoranylidene)acetaldehyde, to form 3-(3,5-dimethoxyphenyl)acrylaldehyde.
-
Formation of the Enolate: Cyclohexanone is treated with a non-nucleophilic base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to generate the corresponding lithium enolate.
-
Michael Addition Reaction: The α,β-unsaturated aldehyde from step 1 is added to the enolate solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure the completion of the conjugate addition.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one.
References
Unraveling the Biological Potential of 3-(3,5-Dimethoxybenzyl)cyclohexanone: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound with a molecular structure that suggests potential for biological activity. This document provides a concise overview of the currently available, albeit limited, information regarding its purported biological effects. Initial data from non-peer-reviewed sources indicate potential anticancer properties and activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. However, a comprehensive in-depth technical guide with detailed experimental protocols and validated signaling pathways cannot be constructed at this time due to the absence of primary, peer-reviewed scientific literature.
Introduction
The quest for novel therapeutic agents has led to the synthesis and evaluation of a vast array of chemical entities. This compound, a molecule combining a cyclohexanone ring with a 3,5-dimethoxybenzyl substituent, has emerged as a compound of interest. The presence of the dimethoxybenzyl group, found in various biologically active natural products and synthetic compounds, and the cyclohexanone core, a feature of some pharmacologically active molecules, hints at its potential for interaction with biological systems. This document aims to consolidate the existing data on this compound to guide future research endeavors.
Reported Biological Activities
Preliminary information, primarily from a commercially available technical data sheet, suggests that this compound may possess anticancer and neuromodulatory activities.
Anticancer Activity
The compound has been reported to exhibit cytotoxic effects against several human cancer cell lines in in vitro assays. The reported IC50 values are summarized in the table below.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| MCF-7 | Breast Cancer | 10 - 25[1] |
| HeLa | Cervical Cancer | 10 - 25[1] |
| A549 | Lung Cancer | 10 - 25[1] |
It is critical to note that these data originate from a single, non-peer-reviewed source and have not been independently confirmed in the scientific literature. Therefore, these values should be considered preliminary and indicative of a potential area for further investigation rather than established fact.
Potential Neuromodulatory Activity
Due to its structural similarity to ketamine, a known NMDA receptor antagonist, it has been suggested that this compound may also act as an antagonist at the NMDA receptor.[1] This hypothesis is further supported by the known neuropharmacological effects of other ketamine analogs.[2][3][4][5] If confirmed, this activity could suggest potential applications in areas such as anesthesia, analgesia, and the treatment of depression. However, direct experimental evidence for the interaction of this compound with NMDA receptors, or any other neuronal receptors like dopamine and serotonin receptors, is currently lacking in the public domain.
Experimental Protocols: A Critical Gap
A significant limitation in the current understanding of this compound is the absence of detailed experimental protocols in any publicly accessible scientific literature. To rigorously assess the reported biological activities, the following experimental details would be required:
-
For Anticancer Activity:
-
Cell Culture Conditions: Details of the cell lines, media, and incubation conditions.
-
Cytotoxicity Assay: Specifics of the assay used (e.g., MTT, XTT, SRB), including reagent concentrations, incubation times, and the method of IC50 value calculation.
-
Compound Preparation: Information on the solvent used to dissolve the compound and the final concentrations tested.
-
-
For NMDA Receptor Antagonist Activity:
-
Binding Assays: Protocols for radioligand binding assays to determine the affinity of the compound for the NMDA receptor.
-
Electrophysiology: Details of patch-clamp or other electrophysiological techniques to measure the effect of the compound on NMDA receptor-mediated currents.
-
In vivo studies: Protocols for animal models to assess the behavioral effects consistent with NMDA receptor antagonism.
-
Without these details, it is impossible to replicate the reported findings or to fully evaluate their validity.
Signaling Pathways and Mechanisms of Action: Uncharted Territory
The specific signaling pathways modulated by this compound remain to be elucidated. Based on the preliminary data, several hypothetical pathways could be involved.
Hypothetical Workflow for Investigating Anticancer Mechanism
To understand the mechanism behind its potential cytotoxicity, a logical experimental workflow would be necessary.
References
- 1. This compound | 898785-03-0 | Benchchem [benchchem.com]
- 2. Ketamine - Wikipedia [en.wikipedia.org]
- 3. A Clickable Analogue of Ketamine Retains NMDA Receptor Activity, Psychoactivity, and Accumulates in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Clickable Analogue of Ketamine Retains NMDA Receptor Activity, Psychoactivity, and Accumulates in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Mechanisms of 3-(3,5-Dimethoxybenzyl)cyclohexanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3,5-Dimethoxybenzyl)cyclohexanone, a synthetic derivative of cyclohexanone, has emerged as a compound of interest in oncological and immunological research. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its cytotoxic and anti-inflammatory properties. While initial hypotheses suggested interactions with neurotransmitter receptors, available data points towards a primary role in the induction of apoptosis in cancer cells and the modulation of inflammatory signaling pathways. This document provides a comprehensive overview of the reported biological activities, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated molecular pathways.
Core Mechanisms of Action
The principal biological activities attributed to this compound are its anti-cancer and anti-inflammatory effects. The compound has been reported to exert cytotoxic effects on various cancer cell lines and to suppress the production of pro-inflammatory mediators.
Anti-Cancer Activity: Induction of Apoptosis
This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer cells. The primary mechanism underlying its anti-neoplastic effect is the induction of programmed cell death, or apoptosis.
The apoptotic cascade initiated by this compound is reported to involve the activation of caspases, a family of cysteine proteases that are central to the execution of apoptosis. Furthermore, it is suggested to modulate the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family can lead to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 Value (µM) |
| MCF-7 | Breast Cancer | 10 - 25[1] |
| HeLa | Cervical Cancer | 10 - 25[1] |
| A549 | Lung Cancer | 10 - 25[1] |
Note: The IC50 values are reported as a range from a commercial supplier. Further validation from primary literature is recommended.
Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
In addition to its cytotoxic effects, this compound is reported to possess anti-inflammatory properties. The mechanism for this activity is attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
By inhibiting the NF-κB pathway, the compound effectively downregulates the production of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This suggests a potential therapeutic application in inflammatory conditions where these cytokines play a pathological role.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its biological effects.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.
Experimental Protocols
The following are generalized protocols for key experiments relevant to determining the mechanism of action of this compound, based on standard laboratory practices.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells: Live cells.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.
-
Annexin V-negative/PI-positive cells: Necrotic cells.
-
NF-κB Activity Assay (Luciferase Reporter Assay)
Objective: To determine the inhibitory effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).
-
Cell Lysis: After a defined stimulation period (e.g., 6-8 hours), lyse the cells.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each concentration of the compound relative to the stimulated control.
Concluding Remarks
The available evidence suggests that this compound is a promising molecule with potential applications in cancer and inflammatory disease research. Its primary mechanisms of action appear to be the induction of apoptosis in cancer cells through the intrinsic pathway and the suppression of inflammation via inhibition of the NF-κB signaling cascade. While initial suggestions pointed towards interactions with neuronal receptors, there is currently a lack of direct experimental data to support these claims. Future research should focus on validating the reported cytotoxic and anti-inflammatory activities in peer-reviewed studies to provide more detailed quantitative data and to further elucidate the precise molecular targets and interactions of this compound. Such studies will be crucial for its potential development as a therapeutic agent.
References
The Therapeutic Potential of 3-(3,5-Dimethoxybenzyl)cyclohexanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the emerging therapeutic potential of the synthetic compound 3-(3,5-Dimethoxybenzyl)cyclohexanone. Drawing from available scientific literature, this paper consolidates current understanding of its biological activities, focusing on its anticancer, anti-inflammatory, and neuromodulatory properties. This guide presents quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a foundational resource for researchers and professionals in drug discovery and development.
Introduction
This compound is a synthetic organic compound characterized by a cyclohexanone ring substituted with a 3,5-dimethoxybenzyl group. Its structural similarity to known pharmacologically active molecules, including derivatives of ketamine, has prompted investigations into its therapeutic applications. Preliminary studies suggest a multi-faceted pharmacological profile, with potential activities as an anticancer agent, an anti-inflammatory compound, and a modulator of the N-methyl-D-aspartate (NMDA) receptor. This whitepaper aims to synthesize the existing data on this compound to facilitate further research and development.
Anticancer Activity
Initial in vitro studies have demonstrated the cytotoxic effects of this compound against a panel of human cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population, have been determined for several cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 10 - 25 |
| HeLa | Cervical Cancer | 10 - 25 |
| A549 | Lung Cancer | 10 - 25 |
Table 1: In vitro cytotoxicity of this compound against various human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of this compound was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (MCF-7, HeLa, and A549) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the log of the compound concentration.
Putative Signaling Pathway in Cancer
While the precise mechanism remains under investigation, the structural motifs of this compound suggest potential interference with signaling pathways crucial for cancer cell proliferation and survival.
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Activity
The presence of the dimethoxybenzyl moiety in this compound suggests potential anti-inflammatory properties, as similar structures have been shown to modulate inflammatory pathways.
Expected Quantitative Data
Further research is required to determine specific IC50 values for the inhibition of key inflammatory mediators.
| Assay | Expected Metric | Target |
| COX-2 Inhibition Assay | IC50 (µM) | Cyclooxygenase-2 |
| Nitric Oxide (NO) Production Assay | IC50 (µM) | iNOS in Macrophages |
| Cytokine Release Assay (e.g., TNF-α) | IC50 (µM) | Pro-inflammatory Cytokines |
Table 2: Expected quantitative metrics for the anti-inflammatory activity of this compound.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution.
-
Absorbance Reading: The absorbance is measured at 540 nm.
-
IC50 Calculation: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the compound, and the IC50 value is determined.
Potential Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of compounds with a dimethoxybenzyl group are often attributed to the inhibition of the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Neuromodulatory Activity: NMDA Receptor Antagonism
The structural analogy of this compound to ketamine, a well-known NMDA receptor antagonist, suggests a potential role in modulating glutamatergic neurotransmission.
Expected Quantitative Data
Binding affinity and functional inhibition assays are necessary to quantify the interaction of the compound with the NMDA receptor.
| Assay | Metric | Target Site |
| Radioligand Binding Assay ([³H]MK-801) | Ki (µM) | PCP site on NMDA receptor |
| Electrophysiology (Patch-clamp) | IC50 (µM) | NMDA-mediated currents |
Table 3: Expected quantitative metrics for NMDA receptor antagonist activity.
Experimental Protocol: [³H]MK-801 Radioligand Binding Assay
This assay determines the binding affinity of the compound to the phencyclidine (PCP) site within the NMDA receptor channel.
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrains.
-
Assay Buffer: The assay is performed in a buffer containing Tris-HCl.
-
Incubation: Membranes are incubated with a fixed concentration of [³H]MK-801 (a radiolabeled NMDA receptor channel blocker) and varying concentrations of the test compound, this compound. The incubation is carried out in the presence of glutamate and glycine to open the ion channel, allowing access to the PCP site.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Ki Calculation: Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801). The IC50 value is determined from competition binding curves, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.
NMDA Receptor Antagonism Workflow
The following diagram illustrates the experimental workflow for assessing NMDA receptor antagonism.
Caption: Experimental workflow for NMDA receptor antagonist characterization.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents. The preliminary data on its anticancer activity are encouraging and warrant further investigation into its precise mechanism of action and in vivo efficacy. The structural features of the molecule strongly suggest potential anti-inflammatory and NMDA receptor antagonist properties. Future research should focus on obtaining robust quantitative data for these activities through the experimental protocols outlined in this guide. Elucidating the specific signaling pathways modulated by this compound will be critical in understanding its therapeutic potential and for guiding the design of more potent and selective analogs. This technical guide serves as a call to action for the scientific community to further explore the pharmacological profile of this compound.
In-depth Technical Guide: Investigating the Interaction of 3-(3,5-Dimethoxybenzyl)cyclohexanone with the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Cyclohexanone Derivatives as NMDA Receptor Modulators
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system, is a well-established therapeutic target for a range of neurological and psychiatric disorders. Its modulation can influence synaptic plasticity, learning, and memory, while its dysregulation is implicated in excitotoxicity and neurodegeneration.
Cyclohexanone derivatives have emerged as a structural class of interest for the development of novel NMDA receptor antagonists. The cyclohexanone scaffold provides a versatile platform for chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties. While specific data on the interaction of 3-(3,5-Dimethoxybenzyl)cyclohexanone with the NMDA receptor is not extensively documented in publicly available literature, its structural features warrant investigation into its potential as an NMDA receptor modulator. This guide outlines a comprehensive experimental framework to characterize the binding and functional activity of this compound at the NMDA receptor.
Hypothetical Interaction and Signaling Pathway
The following diagram illustrates the potential mechanism of action of this compound as an uncompetitive antagonist of the NMDA receptor, a common mechanism for cyclohexanone-based modulators. In this model, the compound binds within the ion channel pore, blocking the influx of Ca²⁺ and Na⁺.
Experimental Workflow for Characterization
To elucidate the interaction of this compound with the NMDA receptor, a two-stage experimental approach is proposed: initial determination of binding affinity followed by a functional characterization of its modulatory effects.
Detailed Experimental Protocols
Radioligand Binding Assay for NMDA Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the NMDA receptor ion channel binding site, using the radiolabeled uncompetitive antagonist [³H]MK-801.
Materials:
-
Rat cortical membranes (prepared or commercially available)
-
[³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
This compound (test compound)
-
Unlabeled MK-801 (for non-specific binding determination)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw rat cortical membranes on ice and resuspend in assay buffer to a final protein concentration of 0.1-0.2 mg/mL.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of assay buffer for total binding wells.
-
50 µL of 10 µM unlabeled MK-801 for non-specific binding wells.
-
50 µL of [³H]MK-801 (final concentration ~1-2 nM).
-
100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
This protocol measures the functional antagonism of NMDA receptor-mediated calcium influx by this compound in a cell-based assay.
Materials:
-
HEK293 cells stably co-expressing NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 1.8 mM CaCl₂, pH 7.4
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
NMDA and Glycine (co-agonists)
-
This compound (test compound)
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add 100 µL of the loading solution to each well. Incubate for 60 minutes at 37°C.
-
Washing: Wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
Compound Pre-incubation: Add 50 µL of the test compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading (excitation ~485 nm, emission ~525 nm).
-
Agonist Addition: Add 50 µL of a solution containing NMDA (final concentration ~100 µM) and Glycine (final concentration ~10 µM) to stimulate the NMDA receptors.
-
Data Recording: Record the fluorescence intensity over time to measure the intracellular calcium concentration change.
-
Data Analysis: Calculate the peak fluorescence response for each well. Determine the IC₅₀ value by plotting the percentage inhibition of the agonist response against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Hypothetical Quantitative Data
The following tables are templates to be populated with the experimental data obtained from the assays described above.
Table 1: Binding Affinity of this compound at the NMDA Receptor
| Compound | Radioligand | Receptor Source | IC₅₀ (nM) | Ki (nM) |
| This compound | [³H]MK-801 | Rat Cortical Membranes | Experimental Value | Calculated Value |
| MK-801 (Control) | [³H]MK-801 | Rat Cortical Membranes | Experimental Value | Calculated Value |
Table 2: Functional Antagonism of the NMDA Receptor by this compound
| Compound | Cell Line | Agonists | IC₅₀ (µM) |
| This compound | HEK293 (GluN1/GluN2A) | NMDA/Glycine | Experimental Value |
| This compound | HEK293 (GluN1/GluN2B) | NMDA/Glycine | Experimental Value |
| Ifenprodil (Control) | HEK293 (GluN1/GluN2B) | NMDA/Glycine | Experimental Value |
Conclusion
This technical guide provides a rigorous and structured approach for the in-depth characterization of the interaction between this compound and the NMDA receptor. By following the outlined experimental workflow and protocols, researchers can generate the necessary quantitative data to determine the binding affinity and functional potency of this compound. The resulting data will be crucial for understanding its mechanism of action and for guiding further drug development efforts targeting the NMDA receptor.
An In-Depth Technical Guide to 3-(3,5-Dimethoxybenzyl)cyclohexanone: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this molecule. It details the synthetic routes for its preparation, its physicochemical properties, and explores its biological activities, including its anticancer and anti-inflammatory effects. The guide also delves into its putative mechanism of action, focusing on its interaction with the NF-κB signaling pathway. Detailed experimental protocols for crucial biological assays are provided to facilitate further research and development. All quantitative data has been summarized in structured tables, and logical relationships and experimental workflows are visualized through diagrams to ensure clarity and ease of comparison.
Introduction and Physicochemical Properties
This compound is a ketone and aromatic ether with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[1] Its structure features a cyclohexanone ring substituted at the third position with a 3,5-dimethoxybenzyl group.[1] This substitution introduces a chiral center at the C3 position of the cyclohexanone ring, leading to the existence of (R) and (S) enantiomers.[2] The presence of the bulky dimethoxybenzyl group suggests that the molecule likely adopts a chair conformation with the substituent in the equatorial position to minimize steric hindrance.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol [1] |
| IUPAC Name | 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one[1] |
| CAS Number | 898785-03-0 |
| Boiling Point | ºC at 760 mmHg |
| Density | 1.083g/cm³ |
Discovery and History
The precise historical details of the first synthesis of this compound are not extensively documented in readily available literature, suggesting it may have been first synthesized as part of a larger chemical library or as an intermediate in a more complex synthesis. However, the synthesis of substituted cyclohexanones is a well-established area of organic chemistry, with foundational methods such as the Michael addition and Friedel-Crafts acylation being developed in the late 19th and early 20th centuries.[3][4] The specific combination of the 3,5-dimethoxybenzyl moiety with a cyclohexanone ring likely emerged from structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents, given the known biological activities of both structural motifs. The 3,5-dimethoxybenzyl group is found in a variety of natural and synthetic compounds with demonstrated biological activities.
Synthesis and Characterization
The synthesis of this compound can be achieved through several established synthetic routes in organic chemistry.
Synthesis via Michael Addition
A plausible and common method for the synthesis of 3-substituted cyclohexanones is the Michael addition reaction.[3][5] This would involve the reaction of a cyclohexanone enolate with a suitable Michael acceptor, such as 3,5-dimethoxybenzyl bromide.
Experimental Protocol: Synthesis of this compound via Michael Addition (General Procedure)
-
Enolate Formation: To a solution of cyclohexanone in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) at a low temperature (-78 °C), a strong base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate of cyclohexanone.
-
Michael Addition: A solution of 3,5-dimethoxybenzyl bromide in THF is then added to the enolate solution. The reaction mixture is stirred at low temperature for a specified period to allow for the conjugate addition to occur.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Synthesis via Friedel-Crafts Acylation followed by Reduction
An alternative approach involves an initial Friedel-Crafts acylation followed by subsequent reduction steps.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation (General Procedure)
-
Friedel-Crafts Acylation: 1,3-Dimethoxybenzene is reacted with cyclohexene-1-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an inert solvent (e.g., dichloromethane). This would form a 2-(3,5-dimethoxybenzoyl)cyclohexene intermediate.
-
Reduction of the Double Bond: The resulting α,β-unsaturated ketone can be selectively reduced at the carbon-carbon double bond using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
Reduction of the Ketone (optional, followed by oxidation): If the ketone is also reduced, a subsequent oxidation step (e.g., using pyridinium chlorochromate, PCC) would be necessary to regenerate the cyclohexanone.
Characterization
The structure of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the connectivity of the atoms and the presence of the characteristic functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show the characteristic absorption bands for the ketone (C=O) and ether (C-O) functional groups.
Biological Activities and Therapeutic Potential
Preliminary research suggests that this compound and related structures possess promising biological activities, particularly in the areas of oncology and inflammation.
Anticancer Activity
Derivatives of cyclohexanone have been investigated for their cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for this compound are not widely published, related compounds have shown significant activity.
Table 2: In Vitro Anticancer Activity of Structurally Related Compounds
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Bis(benzylidene) cyclohexanones | A549 (Lung Cancer) | 0.48 ± 0.05 mM | [6] |
| 2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone | HT29 (Colon Cancer) | Data not quantified | [6] |
| 2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone | SW620 (Colon Cancer) | Data not quantified | [6] |
Note: The data presented is for structurally related compounds and not for this compound itself. Further studies are required to determine its specific activity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Anti-inflammatory Activity
Aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory properties in preclinical models.[7]
Table 3: In Vivo Anti-inflammatory Activity of Structurally Related Compounds
| Compound Class | Animal Model | Dose | Inhibition of Edema (%) | Reference |
| Aryl-cyclohexanone derivative | Carrageenan-induced paw edema in mice | Dose not specified | Significant reduction | [7] |
Note: The data presented is for a class of related compounds. Specific quantitative data for this compound is needed.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compound, this compound, is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Mechanism of Action
The biological effects of this compound are believed to be mediated through its interaction with key signaling pathways involved in cell survival and inflammation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory disorders. Some studies suggest that cyclohexanone derivatives may exert their effects by inhibiting this pathway.
Proposed Mechanism:
-
Inhibition of IKK: this compound may directly or indirectly inhibit the IκB kinase (IKK) complex.
-
Prevention of IκBα Degradation: Inhibition of IKK prevents the phosphorylation and subsequent ubiquitination and degradation of the inhibitory protein IκBα.
-
Sequestration of NF-κB: As IκBα remains bound to the NF-κB dimer (p50/p65), its nuclear translocation is blocked.
-
Downregulation of Target Genes: The inhibition of NF-κB nuclear translocation leads to the downregulation of the expression of pro-inflammatory and pro-survival genes.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Its synthesis is achievable through established chemical reactions, and preliminary data on related compounds suggest significant biological activity. The putative mechanism of action involving the inhibition of the NF-κB pathway provides a strong rationale for its further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: A comprehensive study detailing the optimal synthesis and full spectroscopic characterization of this compound is warranted.
-
In-depth Biological Evaluation: Rigorous in vitro and in vivo studies are required to determine the specific anticancer and anti-inflammatory efficacy of this compound, including the determination of IC₅₀ and ED₅₀ values.
-
Mechanism of Action Studies: Further experiments are needed to confirm the inhibition of the NF-κB pathway and to explore other potential molecular targets.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues will help to optimize the potency and selectivity of this chemical scaffold.
This technical guide provides a foundational understanding of this compound, highlighting its potential and outlining a clear path for future research and development.
References
- 1. This compound | 898785-03-0 | Benchchem [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol : Oriental Journal of Chemistry [orientjchem.org]
3-(3,5-Dimethoxybenzyl)cyclohexanone literature review
An In-depth Technical Guide on 3-(3,5-Dimethoxybenzyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic organic compound with potential applications in medicinal chemistry. This technical guide provides a comprehensive review of the available literature, focusing on its synthesis, chemical properties, and putative biological activities. While specific experimental data for this compound is limited, this guide consolidates information on related structures to provide a predictive overview for researchers. Detailed methodologies for a plausible synthetic route, the Stork enamine alkylation, are presented. Furthermore, expected analytical data and a summary of the biological activities of structurally similar compounds are provided to guide future research and development efforts.
Chemical Properties and Synthesis
This compound possesses a molecular formula of C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol . Its structure features a cyclohexanone ring substituted at the 3-position with a 3,5-dimethoxybenzyl group.
Synthesis
A common and effective method for the α-alkylation of ketones is the Stork enamine synthesis. This method offers a milder alternative to traditional enolate alkylation and can provide better control over mono-alkylation. The synthesis of this compound can be achieved by reacting the enamine of cyclohexanone with 3,5-dimethoxybenzyl halide.
Step 1: Formation of the Enamine (1-(Cyclohex-1-en-1-yl)pyrrolidine)
-
To a solution of cyclohexanone (1.0 eq) in anhydrous toluene, add pyrrolidine (1.2 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Step 2: Alkylation of the Enamine
-
Dissolve the crude enamine from Step 1 in an anhydrous aprotic solvent such as dioxane or THF.
-
Add 3,5-dimethoxybenzyl bromide (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitoring by TLC).
-
The intermediate iminium salt will precipitate from the solution.
Step 3: Hydrolysis of the Iminium Salt
-
To the reaction mixture containing the iminium salt, add an aqueous solution of hydrochloric acid (e.g., 10% HCl) or a mixture of water and acetic acid.
-
Stir the mixture at room temperature or with gentle heating to facilitate the hydrolysis of the iminium salt back to the ketone.
-
After hydrolysis is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthesis Workflow Diagram
Caption: Stork enamine synthesis workflow for this compound.
Analytical Data (Predicted)
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.4 - 6.3 | m | 3H | Aromatic protons of the dimethoxybenzyl group |
| ~ 3.75 | s | 6H | Methoxy protons (-OCH₃) |
| ~ 2.8 - 1.5 | m | 11H | Cyclohexanone and benzylic protons |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~ 211 | Carbonyl carbon (C=O) |
| ~ 160 | Aromatic carbons attached to methoxy groups |
| ~ 140 | Quaternary aromatic carbon |
| ~ 106 | Aromatic CH carbons (ortho to methoxy) |
| ~ 98 | Aromatic CH carbon (para to methoxy) |
| ~ 55 | Methoxy carbons (-OCH₃) |
| ~ 40 - 25 | Cyclohexanone and benzylic carbons |
Biological Activity (Inferred from Related Compounds)
Direct biological studies on this compound are not extensively reported. However, the structural motifs present in the molecule, namely the cyclohexanone core and the 3,5-dimethoxybenzyl group, are found in compounds with known biological activities.
Anticancer Activity
Derivatives of cyclohexanone have been investigated for their anticancer properties. For instance, certain diarylidene cyclohexanone derivatives have shown inhibitory effects on cancer cell lines. The 3,5-dimethoxy substitution pattern is also present in natural and synthetic compounds with demonstrated anticancer effects, such as combretastatin A-4.
Table 3: Anticancer Activity of Related Cyclohexanone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2,6-bis(4-chlorobenzylidene)cyclohexanone | Various | 1.5 - 5.0 | [1] |
| Curcumin (contains a diketone moiety) | Various | 5 - 50 | [2] |
Note: This data is for structurally related compounds and is provided for context. The activity of this compound may differ.
Antifungal Activity
The cyclohexanone scaffold is also a feature in some compounds with antifungal properties. The lipophilic nature of the benzyl group and the hydrogen bonding potential of the ketone oxygen could contribute to interactions with fungal cell membranes or enzymes.
Table 4: Antifungal Activity of Related Compounds
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| A synthetic cyclohexanone derivative | Candida albicans | 16 - 64 | [3] |
| Benzyl bromide derivatives | C. albicans | 250 - 1000 | [4] |
Note: This data is for structurally related compounds and is provided for context. The activity of this compound may differ.
Potential Signaling Pathway Involvement
Given the reported anticancer activities of structurally similar compounds, it is plausible that this compound could modulate signaling pathways critical for cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Conclusion
This compound is a compound of interest for further investigation in drug discovery. This technical guide has outlined a robust synthetic strategy via the Stork enamine alkylation and provided a predictive profile of its analytical characteristics. While direct biological data is currently lacking, the activities of related compounds suggest potential anticancer and antifungal properties, possibly through the modulation of key cellular signaling pathways. The information compiled herein serves as a valuable resource for researchers initiating studies on this and structurally related molecules. Further experimental validation of the synthesis, spectroscopic properties, and biological activities is warranted to fully elucidate the therapeutic potential of this compound.
References
A Technical Guide to 3-(3,5-Dimethoxybenzyl)cyclohexanone for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers and professionals interested in the procurement and application of 3-(3,5-Dimethoxybenzyl)cyclohexanone in a laboratory setting. This document provides a summary of available suppliers, key technical data, an overview of its synthesis, and insights into its biological activities and potential research applications.
Core Compound Information
This compound is a synthetic organic compound with the molecular formula C₁₅H₂₀O₃.[1] It belongs to the ketone and aromatic ether classes of organic molecules.[1] Its structure features a cyclohexanone ring substituted at the 3-position with a 3,5-dimethoxybenzyl group.[1]
| Property | Value |
| IUPAC Name | 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one[1] |
| CAS Number | 898785-03-0[1] |
| Molecular Formula | C₁₅H₂₀O₃[1] |
| Molecular Weight | 248.32 g/mol [1] |
| Canonical SMILES | COC1=CC(CC2CCCC(=O)C2)=CC(OC)=C1 |
Research-Grade Suppliers
For researchers requiring this compound for their studies, several chemical suppliers offer this compound in various quantities and purities. It is imperative to consult the respective supplier's certificate of analysis for lot-specific data.
| Supplier | Product Code | Purity | Available Quantities |
| Benchchem | 898785-03-0 | - | - |
| Fluorochem | F203846 | 97.0%[2] | 1 g, 2 g[3] |
| CymitQuimica | - | 97.0%[2] | - |
Data is subject to change. Please verify with the supplier.
Synthesis Overview
The synthesis of this compound can be achieved through various organic synthesis routes. A common method involves the reaction of 3,5-dimethoxybenzyl chloride with cyclohexanone in the presence of a base.[1] Another reported synthetic pathway is the bromination of 3,5-dimethoxybenzyl alcohol followed by coupling with a cyclohexanone derivative.[1]
Below is a comparative table of synthetic routes based on available information:
| Method | Yield | Key Conditions |
| Bromination + Coupling | ~84% | PBr₃, -10 °C, silica gel purification[1] |
| Wittig-Horner-Emmons | 62% | Triethyl phosphite, 160 °C[1] |
Experimental Protocols & Workflow
While specific, detailed experimental protocols for the application of this compound are proprietary to individual research labs, a general workflow for its characterization and initial biological screening can be outlined.
Biological Activity and Potential Applications
This compound has been investigated for a range of biological activities, making it a compound of interest for drug discovery and development.
Anti-inflammatory and Anti-cancer Properties
Research has indicated that this compound exhibits both anti-inflammatory and anti-cancer properties.[1] Its mechanism of action has been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses and cell survival, and its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions.
In a study involving MCF-7 breast cancer cells, this compound was found to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase.[1] Furthermore, in an in vivo study using a carrageenan-induced paw edema model in rats, the compound demonstrated a significant reduction in inflammation.[1]
Potential as an Anesthetic or Analgesic
Due to its structural similarity to ketamine, a well-known anesthetic and analgesic, this compound is also a subject of research in the field of anesthetics and pain management.[1] Further investigation is required to fully elucidate its potential in this area.
Conclusion
This compound is a versatile research compound with demonstrated anti-inflammatory and anti-cancer properties, potentially acting through the inhibition of the NF-κB signaling pathway. Its availability from multiple suppliers facilitates its use in a wide range of research applications, from fundamental biological studies to preclinical drug development. The information provided in this guide serves as a foundational resource for scientists and researchers embarking on studies involving this promising molecule.
References
The Strategic Role of 3-(3,5-Dimethoxybenzyl)cyclohexanone Scaffolds in Modern Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular intermediates are paramount to the efficient discovery and development of novel therapeutics. Among these, the 3-(3,5-Dimethoxybenzyl)cyclohexanone scaffold has emerged as a cornerstone in the synthesis of a promising class of pharmaceutical agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, application, and experimental protocols associated with this compound and its derivatives, with a focus on their role as precursors to potent antitumor agents. The structural motif, characterized by a central cyclohexanone ring flanked by dimethoxybenzylidene moieties, has been shown to exhibit significant biological activity, making it a focal point of contemporary drug discovery efforts.
Core Synthesis and Pharmaceutical Application
The primary application of the this compound scaffold is as a key building block in the synthesis of α,α′-bis(substituted-benzylidene)cycloalkanones. These compounds, which are structurally related to natural products like curcumin, have garnered significant attention for their therapeutic potential. A notable example is the synthesis of (2E,6E)-2,6-bis(3,5-dimethoxybenzylidene)cyclohexanone, a compound identified in patent literature as a potential antitumor agent.[1]
The synthesis of these pharmaceutically relevant molecules is typically achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed reaction between a ketone (in this case, cyclohexanone or a substituted cyclohexanone) and an aldehyde (3,5-dimethoxybenzaldehyde). While the reaction can be conceptualized as proceeding through the intermediate this compound, it is often carried out as a one-pot synthesis where the bis-condensation product is the final isolated compound.
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for many bis(benzylidene)cyclohexanone derivatives is still under investigation, a significant body of research points towards their role as inhibitors of critical signaling pathways implicated in cancer cell proliferation and survival. The structural similarity to curcumin, a known modulator of multiple signaling pathways, suggests that these compounds may exert their anticancer effects through various mechanisms, including the inhibition of transcription factors such as NF-κB, downregulation of pro-inflammatory cytokines, and induction of apoptosis. The dimethoxy substitution pattern on the benzylidene rings is often crucial for enhancing the potency and bioavailability of these compounds.
dot
Caption: Postulated mechanism of action for bis(benzylidene)cyclohexanone derivatives.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of a representative pharmaceutically active compound derived from the this compound scaffold: (2E,6E)-2,6-bis(3,5-dimethoxybenzylidene)cyclohexanone.
Synthesis of (2E,6E)-2,6-bis(3,5-dimethoxybenzylidene)cyclohexanone
This synthesis is achieved via a base-catalyzed Claisen-Schmidt condensation.
Materials:
-
Cyclohexanone
-
3,5-Dimethoxybenzaldehyde
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxybenzaldehyde (2.2 equivalents) in ethanol.
-
Addition of Ketone: To the stirred solution, add cyclohexanone (1.0 equivalent).
-
Initiation of Condensation: Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid until it reaches a neutral pH.
-
Isolation of Product: The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with deionized water and then with cold ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water.
dot
Caption: Workflow for the synthesis of (2E,6E)-2,6-bis(3,5-dimethoxybenzylidene)cyclohexanone.
Data Presentation
The following tables summarize key quantitative data for the synthesis and characterization of (2E,6E)-2,6-bis(3,5-dimethoxybenzylidene)cyclohexanone and related compounds.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₆O₅ |
| Molecular Weight | 394.46 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 135.7 - 136.5 °C[1] |
Table 2: Spectroscopic Data for (2E,6E)-2,6-bis(3,5-dimethoxybenzylidene)cyclohexanone
| Spectroscopic Data | Observed Values (in CDCl₃)[1] |
| ¹H NMR (δ, ppm) | 7.71 (s, 2H, =CH), 6.60 (d, 4H, ArH), 6.46 (t, 2H, ArH), 3.82 (s, 12H, OCH₃), 2.92 (t, 4H, CH₂) |
Table 3: Reaction Parameters and Yields for Analogue Synthesis
| Aldehyde | Ketone | Base | Solvent | Yield (%) |
| 3,4-Dimethoxybenzaldehyde | Cyclohexanone | HCl | THF | 42.02 |
| 3-Bromo-4-methoxybenzaldehyde | Cyclohexanone | - | - | 62.76 |
| 3-Ethoxy-4-hydroxybenzaldehyde | Cyclohexanone | - | - | 57.84 |
Note: The data in Table 3 is for the synthesis of related bis(benzylidene)cyclohexanone analogs and is provided for comparative purposes.
Conclusion
The this compound scaffold and its derivatives represent a valuable class of intermediates in the development of new pharmaceutical agents. The straightforward synthesis of bis(benzylidene)cyclohexanones via the Claisen-Schmidt condensation provides a robust platform for the generation of diverse molecular libraries for biological screening. The demonstrated antitumor potential of these compounds underscores the importance of this scaffold in modern medicinal chemistry. Further research into the precise mechanisms of action and structure-activity relationships of these molecules will undoubtedly pave the way for the development of novel and effective therapies for a range of diseases.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone from Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-Dimethoxybenzyl)cyclohexanone is a substituted cyclohexanone derivative with potential applications in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules. The synthesis of this compound from readily available starting materials like cyclohexanone is a key process for accessing a range of analogues for further investigation.
This document provides detailed protocols for a two-step synthesis of this compound from cyclohexanone. The synthesis involves an initial base-catalyzed aldol condensation to form an α,β-unsaturated ketone, followed by a catalytic hydrogenation to yield the final saturated product.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Aldol Condensation: Cyclohexanone reacts with 3,5-dimethoxybenzaldehyde in the presence of a base to form 2-(3,5-dimethoxybenzylidene)cyclohexan-1-one.
-
Step 2: Catalytic Hydrogenation: The resulting α,β-unsaturated ketone is then reduced via catalytic hydrogenation to yield this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key ¹H NMR Signals (δ ppm, CDCl₃) | Key ¹³C NMR Signals (δ ppm, CDCl₃) |
| Cyclohexanone | C₆H₁₀O | 98.14 | Colorless liquid | -47 | 2.28 (t, 4H), 1.87 (quint, 4H), 1.71 (quint, 2H) | 211.9 (C=O), 42.0 (CH₂), 27.1 (CH₂), 25.1 (CH₂) | |
| 3,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | White to off-white solid | 46-49 | 9.88 (s, 1H), 6.95 (d, 2H), 6.65 (t, 1H), 3.84 (s, 6H) | 192.1 (CHO), 161.2 (C-O), 138.4 (C), 107.2 (CH), 106.8 (CH), 55.7 (OCH₃) | |
| 2-(3,5-Dimethoxybenzylidene)cyclohexan-1-one | ![]() | C₁₅H₁₈O₃ | 246.30 | Pale yellow solid | 85-88 (estimated) | 7.70 (s, 1H), 6.50 (d, 2H), 6.40 (t, 1H), 3.80 (s, 6H), 2.85 (t, 2H), 2.50 (t, 2H), 1.80 (m, 4H) | 200.5 (C=O), 160.9 (C-O), 138.2 (C), 135.1 (C=CH), 134.8 (C=CH), 106.5 (CH), 105.9 (CH), 55.4 (OCH₃), 38.5 (CH₂), 28.6 (CH₂), 26.2 (CH₂), 23.0 (CH₂) |
| This compound | ![]() | C₁₅H₂₀O₃ | 248.32 | White solid | N/A | 6.35 (s, 2H), 6.30 (s, 1H), 3.78 (s, 6H), 2.80-1.20 (m, 11H) | 212.0 (C=O), 160.8 (C-O), 144.8 (C), 106.2 (CH), 97.8 (CH), 55.2 (OCH₃), 48.5 (CH), 44.7 (CH₂), 41.5 (CH₂), 31.8 (CH₂), 25.5 (CH₂) |
Note: NMR data for the intermediate and final product are estimated based on typical values for similar structures and may vary slightly.
Experimental Protocols
Step 1: Synthesis of 2-(3,5-Dimethoxybenzylidene)cyclohexan-1-one (Aldol Condensation)
Materials:
-
Cyclohexanone (1.0 eq)
-
3,5-Dimethoxybenzaldehyde (1.0 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Ethanol (or Methanol)
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) and cyclohexanone (1.0 eq) in ethanol (approximately 5-10 mL per gram of aldehyde).
-
In a separate beaker, prepare a solution of sodium hydroxide (1.2 eq) in deionized water.
-
Slowly add the NaOH solution dropwise to the stirred solution of the aldehyde and ketone at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid (e.g., 1 M HCl) until it reaches a pH of ~7.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with a saturated brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 2-(3,5-dimethoxybenzylidene)cyclohexan-1-one as a pale yellow solid.
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
Materials:
-
2-(3,5-Dimethoxybenzylidene)cyclohexan-1-one (1.0 eq)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Celite or another filter aid
Procedure:
-
In a suitable hydrogenation flask, dissolve the 2-(3,5-dimethoxybenzylidene)cyclohexan-1-one (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Carefully add the Pd/C catalyst (5-10 mol%) to the solution.
-
Seal the reaction vessel and purge it with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by column chromatography on silica gel if necessary.
Visualizations
Overall Synthesis Workflow
Application Notes and Protocols: Synthesis of 2-(3,5-dimethoxybenzyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of cyclohexanone and its derivatives is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of a wide array of molecular scaffolds found in natural products and pharmaceutically active compounds. The introduction of a substituted benzyl moiety, such as 3,5-dimethoxybenzyl, can provide a key structural element for further functionalization or for modulating the biological activity of a target molecule. This document provides a detailed overview of the synthesis of 2-(3,5-dimethoxybenzyl)cyclohexanone through the alkylation of cyclohexanone with 3,5-dimethoxybenzyl chloride. The protocols and data presented are based on established principles of enolate chemistry and analogous reactions reported in the scientific literature.
Reaction Principle
The core of this transformation is the alkylation of a cyclohexanone enolate. The reaction proceeds in two main stages:
-
Enolate Formation: A strong, non-nucleophilic base is used to deprotonate the α-carbon of cyclohexanone, forming a nucleophilic enolate anion. Lithium diisopropylamide (LDA) is a commonly employed base for this purpose as it is highly effective at irreversibly forming the kinetic enolate.
-
Nucleophilic Attack (Alkylation): The generated enolate then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3,5-dimethoxybenzyl chloride in an SN2 reaction. This results in the formation of a new carbon-carbon bond and the desired product, 2-(3,5-dimethoxybenzyl)cyclohexanone.
Experimental Protocols
While a specific protocol for the reaction of cyclohexanone with 3,5-dimethoxybenzyl chloride is not extensively documented, the following procedure is a representative method based on general protocols for the alkylation of cyclohexanone enolates with benzyl halides.[1]
Materials and Equipment
-
Reagents:
-
Cyclohexanone (freshly distilled)
-
3,5-Dimethoxybenzyl chloride
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (in hexanes, titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Apparatus:
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Chromatography column
-
Protocol: Synthesis of 2-(3,5-dimethoxybenzyl)cyclohexanone
1. Preparation of Lithium Diisopropylamide (LDA) Solution (in situ):
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF) (e.g., 50 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the cooled THF via syringe.
-
Add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.
-
Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.
2. Enolate Formation:
-
Cool the freshly prepared LDA solution back down to -78 °C.
-
Slowly add a solution of cyclohexanone (1.0 equivalent) in a small amount of anhydrous THF to the LDA solution via syringe.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
3. Alkylation:
-
Prepare a solution of 3,5-dimethoxybenzyl chloride (1.0 equivalent) in anhydrous THF.
-
Add this solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
4. Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3,5-dimethoxybenzyl)cyclohexanone.
Data Presentation
The following tables summarize expected and representative data for the starting materials and the product. Note that the product data is based on analogous compounds due to the absence of a specific literature report for 2-(3,5-dimethoxybenzyl)cyclohexanone.
Table 1: Reactant and Product Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |
| Cyclohexanone | C₆H₁₀O | 98.14 | Colorless liquid |
| 3,5-Dimethoxybenzyl chloride | C₉H₁₁ClO₂ | 186.63 | White to off-white solid |
| 2-(3,5-Dimethoxybenzyl)cyclohexanone | C₁₅H₂₀O₃ | 248.32 | Expected to be a pale yellow oil or low-melting solid |
Table 2: Representative Spectroscopic Data for 2-(Substituted benzyl)cyclohexanone Derivatives
| Data Type | Expected Chemical Shifts/Signals for 2-(3,5-dimethoxybenzyl)cyclohexanone |
| ¹H NMR | Aromatic protons: ~6.3-6.5 ppm (multiple signals, 3H). Methoxy protons: ~3.7-3.8 ppm (singlet, 6H). Benzylic protons: ~2.5-3.2 ppm (multiplet, 2H). Cyclohexanone α-proton: ~2.4-2.6 ppm (multiplet, 1H). Cyclohexanone protons: ~1.5-2.2 ppm (multiplets, 8H). |
| ¹³C NMR | Carbonyl carbon: ~210-212 ppm. Aromatic carbons (C-O): ~160 ppm. Aromatic quaternary carbon: ~140 ppm. Aromatic C-H carbons: ~100-107 ppm. Methoxy carbons: ~55 ppm. Benzylic carbon: ~35-40 ppm. Cyclohexanone carbons: ~25-50 ppm. |
| IR (cm⁻¹) | C=O stretch: ~1710 cm⁻¹. C-O stretch (aromatic ether): ~1200-1250 cm⁻¹ and ~1050-1150 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aliphatic C-H stretch: ~2850-2950 cm⁻¹. |
| Mass Spec (m/z) | [M]⁺: Expected at 248. Key fragments: Loss of the benzyl group, McLafferty rearrangement fragments. |
Visualizations
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of 2-(3,5-dimethoxybenzyl)cyclohexanone.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Potential Applications in Drug Development
The 2-(3,5-dimethoxybenzyl)cyclohexanone scaffold can serve as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 3,5-dimethoxy substitution pattern is found in various biologically active compounds, including analogues of combretastatin, which are known for their anticancer properties. The cyclohexanone ring can be further modified through various reactions, such as:
-
Reduction of the ketone to an alcohol, which can be a precursor for esters or ethers.
-
Further alkylation or functionalization at the other α-position.
-
Ring-expansion or contraction reactions to access different carbocyclic systems.
-
Formation of heterocyclic rings by condensation with appropriate reagents.
These potential modifications make this scaffold a valuable building block for creating libraries of compounds for screening in drug discovery programs targeting a range of diseases.
References
Application Notes and Protocols for the Analytical Characterization of 3-(3,5-Dimethoxybenzyl)cyclohexanone
Introduction
3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[1][2] Its structure, featuring a cyclohexanone core linked to a 3,5-dimethoxybenzyl group, makes it a subject of interest in synthetic chemistry and potentially in drug discovery.[1] Accurate and comprehensive characterization is crucial to confirm its identity, purity, and structural integrity. These application notes provide detailed protocols for the characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon atoms in the molecule. 2D NMR techniques like COSY and HSQC can further establish the connectivity between protons and carbons, confirming the complete molecular structure. For this compound, NMR is used to verify the presence and connectivity of the cyclohexanone ring, the methylene bridge, and the substituted aromatic ring.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence (zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts (δ) in ppm.
-
Expected Quantitative Data:
The following tables summarize the predicted chemical shifts for this compound. Actual values may vary slightly based on solvent and experimental conditions.[1]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 6.3-6.4 | m | 3H | Aromatic protons (Ar-H) |
| ~ 3.78 | s | 6H | Methoxy protons (-OCH₃)[1] |
| ~ 2.0-2.8 | m | 7H | Cyclohexanone protons (-CH₂-C=O, -CH-), Benzyl protons (-CH₂-Ar) |
| ~ 1.5-1.9 | m | 4H | Cyclohexanone protons (-CH₂-) |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 211.0 | Carbonyl carbon (C=O) |
| ~ 160.8 | Aromatic carbons attached to -OCH₃ |
| ~ 140.0 | Aromatic carbon attached to benzyl group |
| ~ 106.5 | Aromatic CH carbons |
| ~ 98.0 | Aromatic CH carbon |
| ~ 55.3 | Methoxy carbons (-OCH₃) |
| ~ 40-50 | Cyclohexanone carbons (CH₂, CH) |
| ~ 30-40 | Benzyl carbon (-CH₂-Ar) |
| ~ 25-30 | Cyclohexanone carbon (CH₂) |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique that causes fragmentation, providing a unique "fingerprint" for the molecule. Softer ionization techniques like Electrospray Ionization (ESI) are useful for confirming the molecular weight via the molecular ion peak. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.
Experimental Protocol (GC-MS with EI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Gas Chromatography (GC) Method:
-
Column: A nonpolar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Detector: Electron multiplier.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound (248.32 g/mol ).
-
Analyze the major fragment ions to deduce the structure.
-
Expected Quantitative Data:
Table 3: Predicted Mass Spectrometry Fragmentation Data (EI)
| m/z | Ion | Description |
|---|---|---|
| 248 | [C₁₅H₂₀O₃]⁺· | Molecular Ion (M⁺·) |
| 151 | [C₉H₁₁O₂]⁺ | Fragment from cleavage of the benzyl-cyclohexanone bond (3,5-dimethoxybenzyl cation) |
| 97 | [C₆H₉O]⁺ | Fragment corresponding to the cyclohexanone moiety after cleavage |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, FTIR is used to confirm the presence of the ketone (C=O), aromatic ring (C=C), and ether (C-O) functional groups.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Alternatively, dissolve the sample in a volatile solvent, place a drop on the crystal, and allow the solvent to evaporate.
-
-
Instrument Parameters:
-
Technique: ATR-FTIR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Expected Quantitative Data:
Table 4: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3000-2850 | C-H stretch | Aliphatic (Cyclohexane, Benzyl) |
| ~ 1710 | C=O stretch | Ketone[3] |
| ~ 1600, 1470 | C=C stretch | Aromatic Ring |
| ~ 1205, 1065 | C-O stretch | Aryl Ether |
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a premier technique for determining the purity of a compound and for quantitative analysis. A reversed-phase HPLC method can effectively separate this compound from its starting materials, by-products, or degradation products. Purity is assessed by calculating the area percentage of the main peak.
Experimental Protocol (Reversed-Phase HPLC):
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrument Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). For MS compatibility, water can be modified with 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis at 275 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of the peak corresponding to this compound to determine its purity.
-
The retention time serves as a qualitative identifier under specific chromatographic conditions.
-
Visualized Workflows
The following diagrams illustrate the logical flow of experiments for compound characterization.
Caption: General workflow for the synthesis and characterization of a target compound.
Caption: Detailed workflow for purity and identity confirmation using LC-MS.
References
Application Note: 1H and 13C NMR Analysis of 3-(3,5-Dimethoxybenzyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the chemical structure of 3-(3,5-Dimethoxybenzyl)cyclohexanone using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The included data, presented in clear tabular format, offers a comprehensive spectral signature of the compound. Detailed experimental protocols for sample preparation and NMR data acquisition are provided to ensure reproducibility. Furthermore, this note includes graphical representations of the molecular structure and experimental workflow to facilitate a deeper understanding of the analytical process.
Introduction
This compound is a synthetic organic compound with potential applications in pharmaceutical research and drug development. Its molecular structure, comprising a cyclohexanone ring substituted with a dimethoxybenzyl group, presents a unique spectral profile in NMR analysis. Accurate interpretation of its ¹H and ¹³C NMR spectra is crucial for structural confirmation and purity assessment. This application note serves as a practical guide for researchers working with this and structurally related molecules.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.35 | d, J ≈ 2.2 Hz | 2H | Ar-H (H-2', H-6') |
| ~6.28 | t, J ≈ 2.2 Hz | 1H | Ar-H (H-4') |
| ~3.78 | s | 6H | OCH₃ |
| ~2.55 | m | 2H | CH₂ (benzyl) |
| ~2.20 - 2.50 | m | 4H | CH₂ (cyclohexanone, α to C=O) |
| ~1.90 - 2.15 | m | 2H | CH₂ (cyclohexanone) |
| ~1.60 - 1.80 | m | 2H | CH₂ (cyclohexanone) |
| ~1.30 - 1.50 | m | 1H | CH (cyclohexanone) |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~211.5 | C=O (cyclohexanone) |
| ~160.8 | Ar-C (C-3', C-5') |
| ~141.0 | Ar-C (C-1') |
| ~106.5 | Ar-C (C-2', C-6') |
| ~98.0 | Ar-C (C-4') |
| ~55.3 | OCH₃ |
| ~48.0 | CH (cyclohexanone) |
| ~45.0 | CH₂ (benzyl) |
| ~41.5 | CH₂ (cyclohexanone, α to C=O) |
| ~31.0 | CH₂ (cyclohexanone) |
| ~25.0 | CH₂ (cyclohexanone) |
Experimental Protocols
The following are standard protocols for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing properties and the presence of a residual solvent peak that can be used for spectral referencing.
-
Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
¹H NMR Data Acquisition
A standard one-dimensional proton NMR experiment should be performed.[1][2]
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the solvent. Shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for the proton frequency.[1]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).
-
Pulse Width: Use a 30° or 45° pulse angle to ensure adequate signal intensity while allowing for faster repetition rates.[1]
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.[1]
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.[1]
-
¹³C NMR Data Acquisition
A standard one-dimensional carbon-13 NMR experiment with proton decoupling should be performed.[1][3]
-
Spectrometer Setup: The lock and shim settings from the ¹H NMR experiment can typically be used. Tune and match the probe for the carbon-13 frequency.[4]
-
Acquisition Parameters:
-
Pulse Sequence: A standard pulse-acquire sequence with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Pulse Width: A 30° pulse angle is recommended for routine spectra of small molecules.[1]
-
Spectral Width: Set a spectral width of approximately 220-240 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.[2]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 or more) is generally required to obtain a spectrum with a good signal-to-noise ratio.[2]
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.
-
Peak Picking and Integration: Identify all significant peaks and integrate the corresponding areas in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Visualizations
The following diagrams illustrate the molecular structure of the analyte and the general workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR sample analysis.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. The tabulated predicted spectral data serves as a valuable reference for chemists and researchers in identifying and characterizing this compound. The detailed experimental protocols offer a standardized method for obtaining high-quality, reproducible NMR spectra, which is essential for structural elucidation and quality control in drug discovery and development.
References
Application Note: Mass Spectrometry of 3-(3,5-Dimethoxybenzyl)cyclohexanone
Abstract
This application note details a protocol for the analysis of 3-(3,5-Dimethoxybenzyl)cyclohexanone using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The methodology provides a robust framework for the identification and characterization of this compound, which is of interest to researchers in drug discovery and organic synthesis. We present a predicted fragmentation pattern based on established principles of mass spectrometry, along with a detailed experimental protocol and hypothetical quantitative data to guide researchers in their analytical endeavors.
Introduction
This compound is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and quantification are crucial for its development and use. Mass spectrometry, particularly when coupled with gas chromatography, offers a powerful analytical tool for this purpose. Electron ionization is a widely used "hard" ionization technique that induces extensive fragmentation, providing a reproducible molecular fingerprint that is valuable for structural confirmation.[1][2][3][4] This note outlines a comprehensive approach to the GC-MS analysis of this target molecule.
Predicted Fragmentation Pattern
The mass spectrum of this compound is predicted to exhibit a series of characteristic fragment ions resulting from the cleavage of the molecular ion. The fragmentation pathways are governed by the stability of the resulting carbocations and neutral losses. Key fragmentation mechanisms for ketones include α-cleavage and McLafferty rearrangement.[5][6] For aromatic compounds, fragmentation of the substituted benzene ring is also prominent.[7]
The molecular weight of this compound is 248.32 g/mol . The molecular ion peak ([M]⁺˙) is expected at m/z 248.
The primary fragmentation pathways are predicted to be:
-
Benzylic Cleavage: Cleavage of the bond between the cyclohexanone ring and the benzyl group is highly probable, leading to the formation of a stable 3,5-dimethoxybenzyl cation. This cation can rearrange to the even more stable 3,5-dimethoxytropylium ion, which would be observed at m/z 151 . This is anticipated to be a prominent peak in the spectrum.
-
Alpha-Cleavage of the Cyclohexanone Ring: Cleavage of the bonds adjacent to the carbonyl group in the cyclohexanone ring is a characteristic fragmentation for ketones.[6] This can result in the loss of various neutral fragments and the formation of characteristic acylium ions.
-
Fragmentation of the Dimethoxybenzyl Moiety: The dimethoxybenzyl fragment itself can undergo further fragmentation, including the loss of methyl radicals (CH₃˙) or formaldehyde (CH₂O) from the methoxy groups.
-
Cleavage within the Cyclohexanone Ring: The cyclohexanone ring can undergo retro-Diels-Alder reactions or other ring-opening fragmentations, leading to a series of smaller fragment ions.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions, their proposed structures, and hypothetical relative abundances for the mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Predicted Relative Abundance (%) |
| 248 | [M]⁺˙ (Molecular Ion) | 15 |
| 151 | [C₉H₁₁O₂]⁺ (3,5-Dimethoxytropylium ion) | 100 (Base Peak) |
| 121 | [C₇H₅O₂]⁺ | 45 |
| 91 | [C₇H₇]⁺ (Tropylium ion) | 30 |
| 77 | [C₆H₅]⁺ (Phenyl ion) | 20 |
| 55 | [C₄H₇]⁺ | 40 |
Experimental Protocol
This protocol details the steps for the GC-MS analysis of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra.[2][8][9][10][11]
-
Solvent Selection: Use a volatile organic solvent such as dichloromethane or ethyl acetate.[12]
-
Sample Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL. From the stock solution, prepare a working solution of 10 µg/mL in the chosen solvent.[13]
-
Filtration: Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.[9]
-
Vial Selection: Transfer the filtered sample into a 2 mL glass autosampler vial with a PTFE-lined screw cap.[10]
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Injection Volume: 1 µL
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Final hold: 300 °C for 5 minutes
-
-
MS Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV[3]
-
Mass Range: m/z 40-500
-
Solvent Delay: 3 minutes
Data Acquisition and Analysis
-
Software: Agilent MassHunter (or equivalent)
-
Data Acquisition: Acquire data in full scan mode.
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for the identified peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with a reference library or the predicted fragmentation pattern for structural confirmation.
-
Experimental Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 4. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 6. Fragmentation and mass spectra of Ketone - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organomation.com [organomation.com]
- 9. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 10. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 11. preprints.org [preprints.org]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. uoguelph.ca [uoguelph.ca]
Application Note and Protocol for the Purification of 3-(3,5-Dimethoxybenzyl)cyclohexanone by Column Chromatography
Abstract
This document provides a detailed protocol for the purification of 3-(3,5-Dimethoxybenzyl)cyclohexanone using silica gel column chromatography. The methodology is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This application note outlines the principles of the separation, a step-by-step experimental procedure, and data presentation guidelines. A key component of this protocol is the preliminary determination of an optimal solvent system using Thin Layer Chromatography (TLC), followed by gradient elution in the column chromatography for efficient separation.
Introduction
This compound is a synthetic organic compound with potential applications in medicinal chemistry. Its structure comprises a moderately polar cyclohexanone ring and a dimethoxybenzyl group, lending the molecule an overall moderate polarity. Following its synthesis, purification is essential to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a highly effective technique for such purifications, separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. This protocol details the use of silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase.
Physicochemical Properties and Separation Principles
The separation of this compound from potential impurities relies on the polarity differences between the molecules. The ketone and two ether functionalities in the target compound make it more polar than non-polar hydrocarbon byproducts and starting materials like 3,5-dimethoxybenzyl chloride. It is, however, less polar than highly polar impurities such as any potential over-alkylation or self-condensation products of cyclohexanone.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or solid |
| Polarity | Moderately polar |
| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. Sparingly soluble in non-polar solvents like hexane. |
Experimental Protocol
This protocol is divided into two main stages: preliminary analysis by Thin Layer Chromatography (TLC) to determine the optimal eluent composition, and the subsequent purification by column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 60-120 mesh)
-
Silica gel TLC plates (with UV indicator F254)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass column for chromatography
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Glass wool or cotton
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
Stage 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare the Crude Sample: Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved crude sample onto the baseline of a TLC plate.
-
Develop the TLC Plate: Prepare a series of developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v). Place the spotted TLC plate in a chamber and allow the solvent to ascend to near the top of the plate.
-
Visualize the Spots: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a potassium permanganate stain.
-
Determine the Optimal Solvent System: The ideal solvent system for column chromatography will give the target compound a Retention Factor (Rf) of approximately 0.2-0.4.
Table 2: Example of TLC Analysis for Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate, v/v) | Rf of Target Compound (Estimated) | Observations |
| 9:1 | ~0.1 | Low mobility, too polar for starting eluent. |
| 8:2 | ~0.25 | Good separation from less polar impurities, suitable starting eluent. |
| 7:3 | ~0.4 | Higher mobility, good for eluting the compound. |
| 6:4 | ~0.6 | Too high mobility, may co-elute with more polar impurities. |
Note: The Rf values presented are hypothetical and should be determined experimentally.
Stage 2: Column Chromatography Purification
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar solvent system determined by TLC (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluting solvent.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add the initial eluting solvent (e.g., 9:1 hexane:ethyl acetate) to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
Gradually increase the polarity of the eluting solvent (gradient elution) by increasing the proportion of ethyl acetate (e.g., move from 9:1 to 8:2, then 7:3 hexane:ethyl acetate). This will help to elute the target compound after less polar impurities have been washed off.
-
-
Fraction Analysis and Product Isolation:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
-
Visual Workflow
experimental protocol for using 3-(3,5-Dimethoxybenzyl)cyclohexanone in vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vitro evaluation of 3-(3,5-Dimethoxybenzyl)cyclohexanone, a compound with potential therapeutic applications. Drawing on its structural characteristics and similarity to other bioactive molecules, this document outlines detailed experimental protocols to investigate its potential anticancer and anti-inflammatory activities. The provided methodologies, data presentation formats, and pathway diagrams are intended to facilitate further research and drug development efforts. While limited specific data exists for this compound, it is suggested to have potential interactions with NMDA, dopamine, and serotonin receptors.[1]
Hypothetical Biological Activities and Data
Based on the structural features of this compound, it is hypothesized to exhibit both anticancer and anti-inflammatory properties. The following tables present hypothetical data to serve as a template for reporting experimental findings.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.1 | 98.2 ± 2.1 | 15.4 |
| 1 | 85.1 ± 3.5 | ||
| 10 | 52.3 ± 4.2 | ||
| 50 | 21.7 ± 2.9 | ||
| 100 | 5.6 ± 1.8 | ||
| A549 (Lung Cancer) | 0.1 | 99.1 ± 1.9 | 22.8 |
| 1 | 90.4 ± 2.8 | ||
| 10 | 60.1 ± 5.1 | ||
| 50 | 30.5 ± 3.7 | ||
| 100 | 10.2 ± 2.2 | ||
| HEK293 (Normal Kidney) | 0.1 | 99.5 ± 1.5 | >100 |
| 1 | 98.9 ± 2.0 | ||
| 10 | 95.3 ± 3.1 | ||
| 50 | 88.7 ± 4.5 | ||
| 100 | 80.2 ± 5.3 |
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Nitric Oxide (NO) Production (% of Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control (Unstimulated) | 5.2 ± 1.1 | 15.8 ± 3.2 | 8.9 ± 2.1 |
| LPS (1 µg/mL) | 100 ± 5.8 | 1250.4 ± 89.7 | 850.2 ± 65.4 |
| LPS + Compound (1 µM) | 80.3 ± 4.5 | 1025.6 ± 75.1 | 710.9 ± 54.3 |
| LPS + Compound (10 µM) | 45.1 ± 3.9 | 650.2 ± 50.8 | 420.7 ± 38.9 |
| LPS + Compound (50 µM) | 15.7 ± 2.5 | 210.9 ± 25.4 | 150.3 ± 19.8 |
| IC50 (µM) | 12.3 | 18.5 | 14.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the anti-inflammatory effect of the compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[2]
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
DMEM, FBS, Penicillin-Streptomycin
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells at a density of 5 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Cytokine Quantification by ELISA
This protocol quantifies the effect of the compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]
Materials:
-
Supernatants from the NO production assay
-
TNF-α and IL-6 ELISA kits
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1 hour at room temperature.
-
Wash the plate again.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1 hour.
-
Wash the plate and add the avidin-HRP conjugate. Incubate for 30 minutes.
-
Wash the plate and add the substrate solution. Incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Visualizations
Signaling Pathway
Caption: Hypothetical NF-κB signaling pathway inhibition.
Experimental Workflow
Caption: In vitro evaluation workflow.
References
Application Notes and Protocols for In Vivo Studies of 3-(3,5-Dimethoxybenzyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound with the molecular formula C15H20O3. Structurally, it is a derivative of cyclohexanone featuring a 3,5-dimethoxybenzyl substituent. Its structural similarity to ketamine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist, suggests that it may possess similar pharmacological activities, including anesthetic, analgesic, and potentially antidepressant effects. As of the latest literature review, no specific in vivo studies involving this compound have been published. This document provides a summary of its known properties, its predicted mechanism of action, and a proposed in vivo study protocol to investigate its potential therapeutic effects.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C15H20O3 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one |
| CAS Number | 898785-03-0 |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~428 °C at 760 mmHg |
| Density | ~1.08 g/cm³[1] |
Predicted Mechanism of Action: NMDA Receptor Antagonism
Based on its structural analogy to ketamine, this compound is predicted to act as a non-competitive antagonist at the NMDA receptor.[2] Ketamine's mechanism involves blocking the NMDA receptor channel, which leads to an increase in glutamate release and subsequent activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2] This cascade of events is thought to mediate its anesthetic, analgesic, and rapid-acting antidepressant effects.[3][4] The dimethoxybenzyl group in this compound may influence its binding affinity and selectivity for the NMDA receptor, potentially altering its potency and side-effect profile compared to ketamine.
Predicted NMDA receptor antagonist signaling pathway.
Proposed In Vivo Study Protocol: Anesthetic and Analgesic Efficacy in Rodents
The following is a hypothetical protocol designed to evaluate the potential anesthetic and analgesic properties of this compound in a rodent model.
Objective
To determine the anesthetic and analgesic efficacy of this compound in mice, including dose-response relationships and duration of action.
Materials
-
Test Compound: this compound
-
Vehicle: A suitable vehicle such as a mixture of saline, ethanol, and Cremophor EL.
-
Animals: Adult male and female C57BL/6 mice (8-10 weeks old).
-
Positive Control: Ketamine.
-
Equipment:
-
Animal scale
-
Injection syringes and needles
-
Hot plate analgesia meter
-
Tail-flick analgesia meter
-
Apparatus for assessing loss of righting reflex
-
Surgical monitoring equipment (for temperature, heart rate, respiration)[5]
-
Experimental Design
References
- 1. This compound - 生产厂家:上海化源生化科技有限公司 - 化源网 [chemsrc.com]
- 2. Ketamine - Wikipedia [en.wikipedia.org]
- 3. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Mechanism of Antagonism of N-methyl-D-aspartate Receptor by Ketamine in Treatment-resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for 3-(3,5-Dimethoxybenzyl)cyclohexanone as a Potential Anesthetic Agent in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a general framework for the preclinical evaluation of 3-(3,5-Dimethoxybenzyl)cyclohexanone as a potential anesthetic agent. As of the latest literature review, specific in vivo anesthetic data for this compound is not publicly available. Therefore, the methodologies and data presented are based on established protocols for screening novel anesthetic agents, particularly cyclohexanone derivatives and N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine. Researchers must conduct dose-finding and safety studies to establish appropriate parameters for this specific compound. All animal experiments must be performed in accordance with institutional and national guidelines for animal welfare.
Introduction
This compound is a synthetic organic compound with a molecular structure that suggests potential activity as a central nervous system (CNS) depressant. Its structural similarity to ketamine, a well-known dissociative anesthetic, indicates that it may act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Antagonism of the NMDA receptor is a key mechanism underlying the effects of dissociative anesthetics, which are characterized by a state of catalepsy, amnesia, and profound analgesia.[3][4]
The evaluation of novel compounds like this compound for anesthetic properties is a critical step in the drug discovery process. Preclinical in vivo screening in animal models is essential to determine the compound's efficacy, potency, safety profile, and potential therapeutic window. This document provides a detailed guide for researchers to conduct such an evaluation.
Hypothesized Mechanism of Action
It is hypothesized that this compound exerts its anesthetic effects primarily through the non-competitive antagonism of the NMDA receptor in the central nervous system. By blocking the NMDA receptor, the compound would inhibit the binding of the excitatory neurotransmitter glutamate, leading to a reduction in neuronal excitation and the induction of a dissociative anesthetic state.[1][4] Further studies are required to validate this hypothesis and to investigate potential interactions with other receptor systems, such as dopamine and serotonin receptors, which may contribute to its overall pharmacological profile.[1]
Figure 1: Hypothesized signaling pathway of this compound as an NMDA receptor antagonist.
Data Presentation: Hypothetical Anesthetic Profile
The following tables present hypothetical data for the anesthetic profile of this compound in common animal models. These values are for illustrative purposes and should be experimentally determined.
Table 1: Hypothetical Anesthetic Efficacy in Rodent Models
| Animal Model | Route of Administration | Dose (mg/kg) | Induction Time (min) | Duration of Anesthesia (min) | Recovery Time (min) |
| Mouse | Intraperitoneal (IP) | 25 | 5 - 7 | 15 - 20 | 20 - 25 |
| 50 | 3 - 5 | 30 - 40 | 35 - 45 | ||
| 100 | 1 - 3 | 60 - 75 | 50 - 60 | ||
| Rat | Intraperitoneal (IP) | 20 | 6 - 8 | 20 - 25 | 25 - 30 |
| 40 | 4 - 6 | 45 - 55 | 40 - 50 | ||
| 80 | 2 - 4 | 80 - 90 | 60 - 70 |
Table 2: Hypothetical Physiological Monitoring During Anesthesia (Mouse Model, 50 mg/kg IP)
| Time Point | Heart Rate (bpm) | Respiratory Rate (breaths/min) | Body Temperature (°C) | SpO2 (%) |
| Baseline | 500 ± 30 | 150 ± 20 | 37.0 ± 0.2 | 98 ± 1 |
| 5 min post-injection | 480 ± 35 | 120 ± 15 | 36.8 ± 0.3 | 97 ± 1 |
| 15 min post-injection | 470 ± 40 | 110 ± 10 | 36.5 ± 0.4 | 96 ± 2 |
| 30 min post-injection | 475 ± 38 | 115 ± 12 | 36.3 ± 0.5 | 96 ± 2 |
| 60 min post-injection | 490 ± 32 | 130 ± 18 | 36.6 ± 0.3 | 97 ± 1 |
Experimental Protocols
The following are detailed protocols for the initial screening of this compound for anesthetic properties in rodent models.
General Experimental Workflow
Figure 2: General workflow for in vivo screening of novel anesthetic agents.
Protocol 1: Determination of Anesthetic Efficacy in Mice
1. Objective: To determine the dose-dependent anesthetic efficacy of this compound in mice by measuring the onset of anesthesia, duration of surgical anesthesia, and recovery time.
2. Materials:
-
This compound
-
Vehicle (e.g., sterile saline with 5% DMSO and 5% Tween 80)
-
Adult male or female C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (27G)
-
Animal scale
-
Heating pad
-
Timer
-
Observation cage
3. Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment. House animals in a temperature and light-controlled environment with ad libitum access to food and water.
-
Compound Formulation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final concentrations for injection. The final injection volume should be approximately 10 ml/kg.
-
Dose Groups: Divide the mice into several groups (n=6-8 per group), including a vehicle control group and at least three dose groups of the test compound (e.g., 25, 50, and 100 mg/kg).
-
Administration: Weigh each mouse and administer the corresponding dose of the compound or vehicle via intraperitoneal (IP) injection.
-
Monitoring:
-
Induction Time: Immediately after injection, place the mouse in an observation cage and start the timer. The induction time is the time from injection to the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back).
-
Duration of Anesthesia: Once the righting reflex is lost, assess the depth of anesthesia every 5 minutes using the pedal withdrawal reflex (a firm pinch of the hind paw). The duration of surgical anesthesia is the time from the loss of the pedal withdrawal reflex to its return.
-
Recovery Time: The recovery time is the time from the return of the righting reflex to the resumption of normal exploratory behavior.
-
-
Post-Procedure Care: Keep the mice on a heating pad during the recovery period to prevent hypothermia. Monitor the animals until they are fully recovered.
Protocol 2: Physiological Monitoring During Anesthesia in Rats
1. Objective: To assess the physiological effects of this compound during anesthesia in rats.
2. Materials:
-
This compound and vehicle
-
Adult male or female Sprague-Dawley rats (250-300 g)
-
Pulse oximeter with a rat sensor
-
Rectal thermometer
-
Heating pad
-
Anesthesia induction chamber and nose cone (for comparative studies with inhalant anesthetics, if needed)
3. Procedure:
-
Animal Preparation and Dosing: Follow the same initial steps as in Protocol 1, adjusting the dose for rats (e.g., starting with 20, 40, 80 mg/kg IP).
-
Instrumentation:
-
Once the rat has lost its righting reflex, place it on a heating pad to maintain body temperature.
-
Attach the pulse oximeter sensor to the paw or tail to monitor heart rate and oxygen saturation (SpO2).
-
Insert a lubricated rectal probe to monitor core body temperature.
-
-
Data Collection:
-
Record baseline physiological parameters before drug administration.
-
After administration, record heart rate, respiratory rate (by observing chest movements), body temperature, and SpO2 at regular intervals (e.g., every 5-10 minutes) throughout the anesthetic period and until the animal has fully recovered.
-
-
Analysis:
-
Analyze the changes in physiological parameters over time and compare them to the baseline values and to a vehicle control group.
-
Ethical Considerations
All animal experiments must be conducted under a protocol approved by the Institutional Animal Care and Use Committee (IACUC). Key ethical considerations include:
-
Minimizing the number of animals used.
-
Providing adequate analgesia for any painful procedures.
-
Ensuring proper post-anesthetic care and monitoring to prevent complications such as hypothermia and dehydration.
-
Defining clear humane endpoints for animals that experience severe adverse reactions.
Conclusion
The provided protocols offer a foundational approach to the preclinical evaluation of this compound as a potential anesthetic agent. Through systematic in vivo screening, researchers can elucidate the compound's anesthetic profile, dose-response relationship, and physiological effects. These initial studies are crucial for determining the feasibility of further development and for guiding future, more in-depth investigations into its mechanism of action and safety. It is imperative that all experimental work is conducted with rigorous scientific methodology and a strong commitment to animal welfare.
References
Application Notes and Protocols for Preclinical Studies of 3-(3,5-Dimethoxybenzyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound with potential therapeutic applications stemming from its structural motifs. The cyclohexanone core is found in various molecules exhibiting anti-inflammatory and anticancer properties, while the 3,5-dimethoxybenzyl moiety is associated with modulation of key cellular signaling pathways. This document provides detailed application notes and extrapolated protocols for the preclinical investigation of this compound, based on available data for structurally related compounds.
Disclaimer: No direct preclinical studies detailing the dosage of this compound have been identified in the public domain. The following protocols and dosage recommendations are extrapolated from studies on analogous compounds, including aryl-cyclohexanones, cyclohexenone derivatives, and compounds containing the 3,5-dimethoxybenzyl group. These recommendations should serve as a starting point for dose-finding studies and require empirical validation.
Data Presentation: Dosage and Administration of Analogous Compounds
The following tables summarize dosage information from preclinical studies of structurally similar compounds to guide the experimental design for this compound.
Table 1: Summary of In Vivo Dosages for Cyclohexanone and Cyclohexenone Derivatives in Murine Models
| Compound Class | Animal Model | Route of Administration | Dosage Range | Observed Effects |
| Aryl-cyclohexanone derivatives | Mouse (LPS-induced acute lung injury) | Oral | Not specified, acute toxicity assessed by OECD guideline 423 | Anti-inflammatory |
| Cyclohexanone derivatives | Mouse | Oral | 500 - 1500 mg/kg | Analgesic |
| Cyclohexenone derivative | Mouse | Intraperitoneal | 250 - 500 mg/kg | Lethal dose > 500 mg/kg |
| Diarylpentanoid (cyclohexenone core) | Mouse | Intraperitoneal | 0.1 - 3.0 mg/kg | Antinociceptive |
| Cyclohexanone | Rat, Mouse | In drinking water | up to 25,000 ppm | Chronic toxicity |
Table 2: Summary of In Vivo and In Vitro Data for 3,5-Dimethoxybenzyl Analogues
| Compound | Model | Administration/Concentration | Key Findings |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Rat (91-day study) | Oral | No-Observed-Adverse-Effect Level (NOAEL): 25 mg/kg/day |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Human glioblastoma cells | In vitro | 0.1 - 250 µM |
Experimental Protocols
The following are detailed, extrapolated methodologies for key preclinical experiments for this compound.
Protocol 1: Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Female Swiss albino mice (8-12 weeks old)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. Based on related compounds, starting doses of 300 mg/kg and 2000 mg/kg can be considered.
-
Administration: Administer a single oral dose of the compound to a group of 3 mice. A control group should receive the vehicle only.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes continuously for the first 4 hours, and then daily for 14 days.
-
Data Analysis: Record all observations. The classification of toxicity is based on the number of mortalities within the observation period as per OECD guideline 423.
Protocol 2: In Vivo Anti-Inflammatory Efficacy in a Murine Model of LPS-Induced Acute Lung Injury
Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of acute lung injury.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Dexamethasone (positive control)
-
Male C57BL/6 mice (8-10 weeks old)
-
Intratracheal instillation equipment
-
Materials for bronchoalveolar lavage (BAL) and tissue processing
Procedure:
-
Animal Grouping: Divide mice into groups: Vehicle control, LPS + Vehicle, LPS + this compound (e.g., 10, 25, 50 mg/kg, p.o.), and LPS + Dexamethasone (1 mg/kg, i.p.).
-
Drug Administration: Administer this compound or vehicle orally one hour before LPS challenge.
-
Induction of Lung Injury: Anesthetize mice and intratracheally instill LPS (5 mg/kg) to induce lung injury.
-
Sample Collection: At 24 hours post-LPS challenge, euthanize the mice and perform bronchoalveolar lavage (BAL). Collect lung tissue for histology and biochemical analysis.
-
Analysis:
-
Measure total and differential cell counts in BAL fluid.
-
Quantify pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in BAL fluid using ELISA.
-
Perform histopathological examination of lung tissue sections stained with H&E.
-
Assess NF-κB activation in lung tissue homogenates by Western blot.
-
Protocol 3: In Vitro Anticancer Activity and Signaling Pathway Analysis
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and investigate the underlying signaling pathways.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast)
-
Cell culture medium and supplements
-
MTT or similar cell viability assay kit
-
Antibodies for Western blotting (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-NF-κB)
-
Reagents for Western blotting
Procedure:
-
Cell Culture: Maintain cancer cell lines in appropriate culture conditions.
-
Cell Viability Assay: Seed cells in 96-well plates and treat with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Determine cell viability using an MTT assay to calculate the IC50 value.
-
Western Blot Analysis:
-
Treat cells with the IC50 concentration of the compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, mTOR, NF-κB).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Analyze the changes in protein expression and phosphorylation to identify the modulated signaling pathways.
-
Visualization of Postulated Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Postulated anti-inflammatory mechanism of action.
Caption: Postulated anticancer PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for preclinical studies.
Application Notes and Protocols: Exploring the Structure-Activity Relationship of 3-(3,5-Dimethoxybenzyl)cyclohexanone Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclohexanone derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The 3-substituted benzylcyclohexanone scaffold, in particular, offers a flexible platform for structural modifications to optimize potency and selectivity against various biological targets. This document focuses on the structure-activity relationship (SAR) of 3-(3,5-Dimethoxybenzyl)cyclohexanone and its analogs, providing insights into their potential therapeutic applications, particularly in oncology. The dimethoxy substitution pattern on the benzyl ring is a recurring motif in various biologically active natural products and synthetic compounds, often contributing to enhanced target interaction and favorable pharmacokinetic properties.
Data Presentation: Cytotoxicity of Dimethoxyaryl-Sesquiterpene Derivatives
The following table summarizes the cytotoxic activity (IC50) of newly synthesized dimethoxyaryl-sesquiterpene derivatives against the MCF-7 breast cancer cell line. While not direct analogs of this compound, these compounds share the crucial 3,5-dimethoxybenzyl moiety and provide valuable preliminary SAR data. The data highlights the importance of the substitution pattern on the aromatic ring for cytotoxic potency and selectivity.
| Compound ID | Aryl Moiety Substitution | Linker to Sesquiterpene | IC50 (µM) on MCF-7 | Selectivity Index (SI) |
| 11d | 3,5-dimethoxy | Benzyl | >50 | - |
| 11a | 2,4-dimethoxy | Benzyl | 13.3 | 10.5 |
| 11b | 2,5-dimethoxy | Benzyl | >50 | - |
| 11c | 3,4-dimethoxy | Benzyl | 9.0 | 44.0 |
| 14d | 3,5-dimethoxy | Rigidified Ring System | 9.9 | >25.3 |
| 14a | 2,4-dimethoxy | Rigidified Ring System | 13.9 | 11.2 |
| 14b | 2,5-dimethoxy | Rigidified Ring System | 25.1 | 6.2 |
| 14c | 3,4-dimethoxy | Rigidified Ring System | 10.9 | 16.5 |
Note: Data extracted from a study on dimethoxyaryl-sesquiterpene derivatives[1]. The selectivity index (SI) is the ratio of IC50 in a non-tumor cell line (MCF-10A) to the IC50 in the cancer cell line (MCF-7). A higher SI indicates greater selectivity for cancer cells.
Interpretation of SAR Data: From the presented data, a preliminary structure-activity relationship can be proposed. The cytotoxic potency of these compounds follows the order: 3,4-dimethoxy > 2,4-dimethoxy > 2,5-dimethoxy or 3,5-dimethoxy[1]. However, the rigidity of the molecular structure plays a crucial role. For instance, the introduction of a new cycle to create a more rigid system in compounds like 14d significantly enhances the potency and selectivity for the MCF-7 tumor cell line, with the 3,5-dimethoxy substitution being key to this effect[1]. This suggests that constraining the conformation of the 3,5-dimethoxybenzyl group can lead to improved biological activity.
Experimental Protocols
General Synthesis of 3-(Arylmethyl)cyclohexanone Analogs
A common route for the synthesis of 3-(arylmethyl)cyclohexanone analogs is through a Michael addition reaction. The following is a general protocol based on established synthetic methodologies.
Protocol 1: Synthesis via Michael Addition
-
Preparation of the Enolate: Dissolve cyclohexenone in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the lithium enolate.
-
Preparation of the Arylmethyl Halide: In a separate flask, dissolve the appropriately substituted benzyl bromide (e.g., 3,5-dimethoxybenzyl bromide) in anhydrous THF.
-
Michael Addition: Add the solution of the arylmethyl halide to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for a specified time (e.g., 2-4 hours) and then gradually warm to room temperature overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 3-(arylmethyl)cyclohexanone analog.
Biological Evaluation: Cytotoxicity Assay
The following protocol details a standard method for assessing the cytotoxic activity of the synthesized analogs against a cancer cell line.
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 human breast adenocarcinoma cells) in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37 °C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10^3 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Potential Signaling Pathways and Experimental Workflow
The following diagrams illustrate potential signaling pathways that could be modulated by this compound analogs based on the activities of structurally related compounds, and a general workflow for their synthesis and evaluation.
Caption: Potential molecular targets and signaling pathways for this compound analogs.
Caption: General experimental workflow for SAR studies of novel analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Preliminary data from related compounds suggest that the 3,5-dimethoxy substitution pattern, combined with conformational rigidity, can lead to potent and selective cytotoxic activity against cancer cells. Further synthesis and biological evaluation of a focused library of analogs are warranted to elucidate a more detailed structure-activity relationship. The experimental protocols and workflows provided herein offer a framework for researchers to undertake such investigations, potentially leading to the discovery of new drug candidates. Future studies should also aim to identify the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-(3,5-Dimethoxybenzyl)cyclohexanone synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the alkylation of cyclohexanone with 3,5-dimethoxybenzyl bromide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 3,5-Dimethoxybenzyl Bromide (Step 1) | Incomplete reaction of 3,5-dimethoxybenzyl alcohol. | - Ensure the phosphorus tribromide (PBr₃) is fresh and of high purity.[1] - Consider increasing the equivalents of PBr₃ slightly (e.g., 1.1-1.3 eq). - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Decomposition of PBr₃. | - Distill PBr₃ before use if it appears discolored or has been stored for a long time.[1] | |
| Hydrolysis of the product during workup. | - Use ice-cold water for quenching and perform the aqueous workup quickly. - Ensure the organic layers are thoroughly dried with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent evaporation. | |
| Low Yield of this compound (Step 2) | Incomplete formation of the cyclohexanone enolate. | - Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete deprotonation of cyclohexanone.[2][3] - Prepare the LDA solution fresh or titrate it before use to determine the exact concentration. - Perform the enolate formation at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like Tetrahydrofuran (THF).[2][3] |
| Competing self-aldol condensation of cyclohexanone. | - This is common with weaker bases like sodium methoxide. Switch to a stronger, bulkier base like LDA which favors kinetic enolate formation.[2][4] | |
| O-alkylation instead of C-alkylation. | - While less common with benzyl halides, using a less polar solvent might favor C-alkylation. However, THF is generally optimal for LDA-mediated alkylations. | |
| Elimination reaction of 3,5-dimethoxybenzyl bromide. | - Ensure the enolate solution is added slowly to the benzyl bromide solution at a low temperature to control the reaction exotherm. | |
| Presence of Multiple Products in the Final Mixture | Dialkylation of cyclohexanone. | - Use a slight excess of cyclohexanone relative to the benzyl bromide to minimize the formation of 2,6-bis(3,5-dimethoxybenzyl)cyclohexanone. |
| Unreacted starting materials. | - Monitor the reaction by TLC to ensure completion. If starting materials persist, consider extending the reaction time or slightly increasing the temperature after the initial addition. | |
| Impurities from the bromination step. | - Purify the 3,5-dimethoxybenzyl bromide by recrystallization or column chromatography before use. | |
| Difficulty in Purifying the Final Product | Co-elution of the product and byproducts during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is recommended. - Consider using a different stationary phase if silica gel is not providing adequate separation. |
| Oily product that is difficult to handle. | - The product is expected to be an oil or a low-melting solid. Purification is best achieved through chromatography rather than recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most frequently cited method is a two-step process involving the bromination of 3,5-dimethoxybenzyl alcohol to form 3,5-dimethoxybenzyl bromide, followed by the alkylation of a cyclohexanone enolate with this bromide. This route can achieve yields of approximately 84%.[5]
Q2: What are the critical parameters for the bromination of 3,5-dimethoxybenzyl alcohol?
A2: The key to a successful bromination is the use of a suitable brominating agent, with phosphorus tribromide (PBr₃) being a common choice.[6][7] The reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or dichloromethane at a low temperature (e.g., 0 °C) to control reactivity and minimize side reactions.[1][6] Careful quenching with ice-cold water is crucial to prevent hydrolysis of the product.[6]
Q3: Why is a strong base like LDA necessary for the alkylation step?
A3: A strong, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA) is essential to completely and irreversibly convert cyclohexanone to its enolate.[3][4] Weaker bases, such as alkoxides, exist in equilibrium with the ketone and can lead to competing reactions like self-aldol condensation, which significantly lowers the yield of the desired alkylated product.[2]
Q4: Can I use a different base instead of LDA?
A4: While other strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) can also be used to form enolates, LDA is often preferred because it is soluble in common organic solvents like THF, allowing for a homogeneous reaction mixture.[3] Grignard reagents and organolithiums are generally unsuitable as they tend to add directly to the carbonyl group.[3]
Q5: What are the common side products in this synthesis, and how can they be minimized?
A5: In the bromination step, incomplete reaction can leave unreacted alcohol, and side reactions can form phosphonate esters.[1] Using a slight excess of PBr₃ and monitoring the reaction by TLC can help ensure complete conversion. In the alkylation step, the main side product is the dialkylated cyclohexanone. Using a slight excess of cyclohexanone can help minimize this. Self-aldol condensation of cyclohexanone is another potential side reaction if a weaker base is used.
Q6: What is a suitable method for purifying the final product?
A6: Purification of this compound is typically achieved by column chromatography on silica gel.[5] A solvent system with a gradient of increasing polarity, such as ethyl acetate in hexane, is generally effective.
Q7: Is there an alternative synthetic route to this compound?
A7: Yes, a Wittig-Horner-Emmons reaction is a viable alternative, although it may result in a lower yield (around 62%).[5] This method involves the reaction of diethyl-(3,5-dimethoxybenzyl)phosphonate with cyclohexanone in the presence of a base.[8][9]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethoxybenzyl Bromide
This protocol is based on the bromination of 3,5-dimethoxybenzyl alcohol using phosphorus tribromide.
Materials:
-
3,5-Dimethoxybenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Pyridine (catalytic amount)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-dimethoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether or DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of pyridine.
-
Slowly add phosphorus tribromide (0.4 - 0.5 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of ice-cold water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-dimethoxybenzyl bromide.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of this compound
This protocol details the alkylation of cyclohexanone with 3,5-dimethoxybenzyl bromide using LDA.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
3,5-Dimethoxybenzyl bromide
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, slowly add a solution of cyclohexanone (1.0 eq) in anhydrous THF. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Slowly add a solution of 3,5-dimethoxybenzyl bromide (0.9 eq) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2-3 hours and then warm to room temperature overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the alkylation step.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Solved 41. When cyclohexanone is reacted with LDA (lithium | Chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. This compound | 898785-03-0 | Benchchem [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
common side reactions in the synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for synthesizing this compound is through a Michael addition reaction. This typically involves the reaction of a 3,5-dimethoxybenzyl organometallic reagent (like an organocuprate) with cyclohexenone. Another approach is the direct alkylation of a cyclohexanone enolate with a 3,5-dimethoxybenzyl halide.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What could it be?
A2: A common side reaction, especially under basic conditions, is the self-condensation of cyclohexanone. This aldol condensation reaction leads to the formation of dimers, such as 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone, and potentially trimers or tetramers.[1][2][3]
Q3: My reaction is yielding a significant amount of starting material and a product with a hydroxyl group instead of the desired ketone. What is happening?
A3: This issue often arises when using a Michael addition approach with an inappropriate nucleophile. If a "hard" nucleophile like a Grignard reagent is used instead of a "soft" nucleophile like an organocuprate (Gilman reagent), 1,2-addition to the carbonyl group of cyclohexenone is favored over the desired 1,4-conjugate addition. This results in the formation of a tertiary alcohol.[4][5][6]
Q4: I am seeing multiple products with mass spectra indicating the addition of more than one dimethoxybenzyl group. How can I prevent this?
A4: Over-alkylation, or the addition of multiple benzyl groups, can occur, particularly in direct alkylation of a cyclohexanone enolate with a 3,5-dimethoxybenzyl halide.[7][8] To mitigate this, it is crucial to use a strong, hindered base (like LDA) to achieve rapid and quantitative enolate formation, and to carefully control the stoichiometry of the reagents.[9]
Q5: The final product is a mixture of isomers. How can I improve the regioselectivity?
A5: If you are using a substituted cyclohexanone as a starting material, the formation of different enolates can lead to a mixture of regioisomers. The use of kinetic versus thermodynamic conditions for enolate formation can help control the regioselectivity. A bulky base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature; some reactions may require heating or cooling. - Employ column chromatography for purification to effectively separate the product from byproducts and starting materials. |
| Formation of Cyclohexanone Dimers | - Reaction conditions are too basic or acidic. - High reaction temperature. - Prolonged reaction time. | - Use a non-nucleophilic, hindered base like LDA instead of hydroxides or alkoxides. - Perform the reaction at a lower temperature. - Reduce the reaction time once the formation of the desired product is complete. |
| Formation of 1,2-Addition Product (Alcohol) | - Use of a Grignard reagent or other "hard" nucleophile in a Michael addition. | - For conjugate addition to cyclohexenone, use a Gilman reagent (lithium diorganocuprate) prepared from 3,5-dimethoxybenzyl bromide or a similar precursor. |
| Presence of Over-Alkylated Products | - Use of an excess of the 3,5-dimethoxybenzyl halide. - Slow enolate formation allowing for equilibration and multiple alkylations. | - Use a 1:1 stoichiometry of the enolate to the alkylating agent. - Employ a strong, hindered base like LDA at low temperatures to ensure rapid and complete formation of the enolate before adding the alkylating agent. |
| Mixture of Regioisomers | - Use of a substituted cyclohexanone leading to the formation of multiple enolates. | - Control the deprotonation step: use a kinetic (bulky base, low temperature) or thermodynamic (less hindered base, higher temperature) deprotonation strategy to favor the formation of one regioisomeric enolate. |
Experimental Protocols
Synthesis of this compound via Michael Addition
This protocol is a general guideline and may require optimization.
Materials:
-
3,5-Dimethoxybenzyl bromide
-
Magnesium turnings
-
Copper(I) iodide
-
Cyclohexenone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine. Add a solution of 3,5-dimethoxybenzyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining solution to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.
-
Formation of the Gilman Reagent (Organocuprate): In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool the mixture to -78 °C. Slowly add two equivalents of the freshly prepared Grignard reagent to the copper(I) iodide suspension. The mixture should change color, indicating the formation of the lithium di(3,5-dimethoxybenzyl)cuprate.
-
Michael Addition: To the freshly prepared Gilman reagent at -78 °C, add a solution of cyclohexenone in anhydrous diethyl ether dropwise. Stir the reaction mixture at this temperature for the recommended time (monitor by TLC).
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. rzepa.net [rzepa.net]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Self-condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-(3,5-Dimethoxybenzyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-(3,5-Dimethoxybenzyl)cyclohexanone.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the desired product from impurities on the TLC plate. | The solvent system is not optimal. | - For non-polar impurities: Gradually increase the polarity of the eluent. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and incrementally increase the ethyl acetate concentration. - For polar impurities: Start with a more polar system (e.g., 80:20 Hexane:Ethyl Acetate) and adjust as needed. A small amount of a more polar solvent like methanol can be added to the eluent system for very polar impurities. |
| The product is eluting with the solvent front. | The eluent is too polar. | Decrease the polarity of the solvent system. Increase the proportion of the non-polar solvent (e.g., hexane). |
| The product is not moving from the baseline of the TLC plate. | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). If the product is still not moving, consider switching to a more polar solvent system, such as dichloromethane/methanol. |
| Streaking of spots on the TLC plate. | The sample is overloaded, or the compound is acidic/basic. | - Dilute the sample before spotting it on the TLC plate. - If the compound is acidic, add a small amount of acetic acid to the eluent. - If the compound is basic, add a small amount of triethylamine to the eluent. |
| Multiple, closely spaced spots are observed, suggesting the presence of regioisomers. | The synthesis (e.g., Friedel-Crafts reaction) may have produced isomers. | Use a long chromatography column with a fine-grade silica gel to improve separation. Employ a solvent system with intermediate polarity that maximizes the Rf difference between the isomers. Gradient elution, where the solvent polarity is gradually increased during the column run, can also be effective.[1] |
| The desired product co-elutes with an unknown impurity. | The impurity has a very similar polarity to the product. | - Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation. - Consider using a different stationary phase, such as alumina.[1] |
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable. | Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[2][3][4][5] For this compound, consider solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexane. |
| The compound "oils out" instead of forming crystals upon cooling. | The solution is supersaturated, or the cooling rate is too fast. | - Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. - Allow the solution to cool more slowly. Insulating the flask can help. - Scratch the inside of the flask with a glass rod to induce crystallization.[4] |
| No crystals form upon cooling. | The solution is not saturated, or crystallization is slow to initiate. | - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. - Add a seed crystal of the pure compound to the cooled solution. - Scratch the inside of the flask with a glass rod.[4] |
| The recovered crystals are still impure. | The impurities co-crystallized with the product, or the crystals were not washed properly. | - Ensure the solution is not cooled too rapidly, as this can trap impurities. - Wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.[5] - A second recrystallization may be necessary. |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution in an ice bath to minimize the solubility of the product in the mother liquor. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in the synthesis of this compound?
The potential impurities largely depend on the synthetic route employed.
-
Via Enolate Alkylation of Cyclohexanone:
-
Unreacted Starting Materials: Residual cyclohexanone and 3,5-dimethoxybenzyl halide.
-
O-alkylation Product: 1-(3,5-Dimethoxybenzyloxy)cyclohex-1-ene. The formation of C- vs. O-alkylation products is influenced by factors like the cation, solvent, and electrophile.[6][7]
-
Dialkylation Products: 2,6-bis(3,5-Dimethoxybenzyl)cyclohexanone.
-
Regioisomers: If a substituted cyclohexanone is used, alkylation can occur at different alpha-positions, leading to a mixture of regioisomers.[8]
-
-
Via Friedel-Crafts Acylation/Alkylation:
-
Unreacted Starting Materials: Residual 3,5-dimethoxyphenylacetic acid (or its acid chloride) and cyclohexene/cyclohexanol.
-
Regioisomers: Acylation or alkylation of the dimethoxybenzene ring could potentially occur at different positions, though the directing effects of the methoxy groups make the desired substitution likely.
-
Polyalkylation/Polyacylation Products: Multiple additions of the cyclohexyl group to the aromatic ring.
-
Q2: How can I identify these impurities?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to get a preliminary assessment of the purity. Different spots will indicate the presence of multiple components. By co-spotting the reaction mixture with the starting materials, you can identify if they are still present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying impurities.[9]
-
Starting Materials: Look for characteristic peaks of cyclohexanone and the 3,5-dimethoxybenzyl halide.
-
O-alkylation Product: The presence of a vinylic proton signal in the 1H NMR spectrum would be indicative of the O-alkylated product.
-
Dialkylation Product: A change in the integration of the benzyl protons relative to the cyclohexanone protons can suggest dialkylation.
-
-
Mass Spectrometry (MS): MS can help identify the molecular weights of the components in your mixture, allowing you to infer the structures of potential impurities.
Q3: What is a good starting point for developing a column chromatography method for this compound?
A good starting point for normal-phase silica gel chromatography would be a solvent system of hexane and ethyl acetate.[10] Begin with a low polarity mixture, such as 95:5 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4 on the TLC plate.
Q4: What are suitable recrystallization solvents for this compound?
Given the presence of both aromatic ether and ketone functionalities, solvents of intermediate polarity are likely to be effective.[11] Good starting points for solvent screening include:
-
Ethanol
-
Isopropanol
-
Ethyl acetate/Hexane mixture
-
Acetone/Water mixture
The ideal solvent will dissolve the compound completely at its boiling point and result in the formation of a high yield of crystals upon cooling.[2][3][4][5]
Experimental Protocols
General Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities.[5]
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.
Visualizations
Caption: A typical workflow for the purification and analysis of this compound.
Caption: Potential impurity formation pathways in the synthesis via enolate alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. rsc.org [rsc.org]
- 11. mt.com [mt.com]
stability issues of 3-(3,5-Dimethoxybenzyl)cyclohexanone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-(3,5-Dimethoxybenzyl)cyclohexanone in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for this compound in solution?
While specific stability data for this compound is not extensively published, potential issues can be inferred from the reactivity of its core functional groups: the cyclohexanone ring and the dimethoxybenzyl moiety. Key concerns include:
-
Acid Sensitivity: The dimethoxybenzyl ether linkages are susceptible to cleavage under strong acidic conditions.
-
Oxidative Degradation: The benzyl group, activated by two methoxy groups, and the cyclohexanone ring may be prone to oxidation, especially in the presence of strong oxidizing agents.
-
Light Sensitivity: Similar to other ketones, prolonged exposure to light, particularly UV light, may induce photochemical reactions, such as alpha-chlorination in the presence of chlorine sources.[1]
-
Base-Catalyzed Reactions: The cyclohexanone ring possesses acidic alpha-protons, which can be abstracted by strong bases, potentially leading to self-condensation or other side reactions.
Q2: In which common laboratory solvents is this compound expected to be stable?
This compound is expected to be reasonably stable in a range of common organic solvents under inert conditions and protection from light. These include:
-
Aprotic polar solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Acetone.
-
Aprotic non-polar solvents: Dichloromethane (DCM), Chloroform, Toluene.
-
Protic solvents: Ethanol, Methanol (use with caution, as trace acids could promote acetal formation over time).
It is crucial to use high-purity, dry solvents, as impurities like water or residual acids/bases can catalyze degradation.
Q3: What are the visible signs of degradation of a this compound solution?
Visible indicators of degradation may include:
-
Color Change: Development of a yellow or brown tint in a previously colorless solution.
-
Precipitate Formation: The appearance of solid material in the solution, which could be degradation products or polymers.
-
Changes in Clarity: The solution becoming hazy or cloudy.
It is important to note that significant degradation can occur without any visible changes. Therefore, analytical monitoring is essential.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common stability issues.
Guide 1: Unexpected Degradation in Solution
Issue: You observe new peaks in your analytical chromatogram (e.g., HPLC, GC-MS) or a decrease in the main compound peak over time.
Guide 2: Solution Discoloration
Issue: Your solution of this compound turns yellow or brown over time.
Experimental Protocols
Protocol 1: General Solution Stability Assessment
This protocol outlines a general procedure to assess the stability of this compound in a chosen solvent.
Protocol 2: HPLC Method for Stability Monitoring
This provides a starting point for an HPLC method to quantify this compound and its potential degradation products. Method optimization will be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 60% B, ramp to 95% B over 15 min, hold for 5 min, return to 60% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
Potential Degradation Pathways
The following diagram illustrates hypothetical degradation pathways based on the chemical nature of this compound.
This technical support center is intended as a guide. It is essential to perform stability studies under your specific experimental conditions to ensure the integrity of your results. Always handle chemical reagents with appropriate safety precautions.
References
Optimizing Reaction Conditions for 3-(3,5-Dimethoxybenzyl)cyclohexanone Synthesis: A Technical Support Guide
FOR IMMEDIATE RELEASE
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis of this important chemical intermediate.
The synthesis of this compound, a key building block in various research and development applications, can present challenges such as low yields, formation of impurities, and difficulties in product isolation. This technical support center aims to provide clear and actionable guidance to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the alkylation of cyclohexanone with 3,5-dimethoxybenzyl chloride or a similar benzyl halide under basic conditions.[1] This reaction involves the formation of a cyclohexanone enolate, which then acts as a nucleophile to displace the halide from the benzyl group.
Q2: What are the potential side reactions to be aware of during this synthesis?
A2: Researchers should be mindful of several potential side reactions that can impact the yield and purity of the final product. These include:
-
O-alkylation: The enolate intermediate has two nucleophilic sites, the α-carbon and the oxygen atom. While C-alkylation is the desired pathway, O-alkylation can occur, leading to the formation of a silyl enol ether-type byproduct.
-
Polyalkylation: The mono-alkylated product can itself be deprotonated to form a new enolate, which can then react with another molecule of the benzyl halide. This leads to the formation of di- and even tri-alkylated cyclohexanone derivatives.
-
Aldol Condensation: Under certain basic conditions, cyclohexanone can undergo self-condensation, leading to the formation of aldol adducts and their dehydration products.
Q3: How can I minimize the formation of these byproducts?
A3: Optimizing reaction conditions is crucial for minimizing side reactions. Key strategies include:
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures can favor the formation of the kinetic enolate and minimize O-alkylation and polyalkylation.
-
Temperature Control: Maintaining a low reaction temperature (e.g., -78 °C) during enolate formation and the subsequent addition of the alkylating agent is critical to control the reaction's selectivity.
-
Stoichiometry: Careful control of the molar ratio of cyclohexanone to the alkylating agent can also help to reduce the incidence of polyalkylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete enolate formation. 2. Inactive alkylating agent. 3. Unfavorable reaction temperature. 4. Quenching of the enolate by protic impurities. | 1. Ensure the use of a sufficiently strong and fresh base (e.g., newly prepared LDA). 2. Verify the purity and reactivity of the 3,5-dimethoxybenzyl chloride. 3. Optimize the reaction temperature; for kinetic enolates, maintain low temperatures (-78 °C). 4. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Presence of Multiple Products (Polyalkylation) | 1. Use of an excess of the alkylating agent. 2. Reaction temperature is too high, allowing for equilibration and reaction of the product enolate. 3. Use of a protic solvent or a weaker base that promotes equilibrium. | 1. Use a slight excess of cyclohexanone relative to the alkylating agent. 2. Maintain a low reaction temperature throughout the addition of the alkylating agent. 3. Employ a strong, non-nucleophilic base in an aprotic solvent. |
| Formation of O-Alkylated Byproduct | 1. Use of a less sterically hindered base. 2. Use of a polar aprotic solvent that can solvate the cation, leading to a more "free" and reactive oxygen anion. 3. Higher reaction temperatures. | 1. Utilize a bulky, strong base like LDA. 2. Use a less polar aprotic solvent like THF. 3. Maintain low reaction temperatures. |
| Difficult Purification | 1. Presence of closely related byproducts (e.g., regioisomers, O-vs. C-alkylated products). 2. Unreacted starting materials. | 1. Employ column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for separation. 2. Consider a purification strategy involving distillation to remove lower-boiling starting materials before chromatography. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via LDA-mediated Alkylation
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Cyclohexanone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
3,5-Dimethoxybenzyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add cyclohexanone (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.
-
-
Alkylation:
-
Dissolve 3,5-dimethoxybenzyl chloride (0.9 equivalents) in a minimal amount of anhydrous THF.
-
Add the solution of the alkylating agent dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, then gradually warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Visualizing the Workflow
To aid in understanding the experimental process, a logical workflow diagram is provided below.
This technical support center will be continuously updated with new data and findings to provide the most current and effective guidance for the synthesis of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in 3-(3,5-Dimethoxybenzyl)cyclohexanone Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3,5-Dimethoxybenzyl)cyclohexanone. The information is designed to address common issues encountered during in vitro assays and to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
As a derivative of ketamine, this compound is believed to act on the N-methyl-D-aspartate (NMDA) receptors in the brain.[1] It may also interact with other neurotransmitter systems, such as dopamine and serotonin receptors, which contributes to its overall pharmacological profile.[1]
Q2: What are the common cell-based assays used to evaluate the biological activity of this compound?
Common cell-based assays to assess the effects of a new compound include cytotoxicity assays (e.g., MTT, LDH), proliferation assays, and apoptosis assays.[2][3] These assays help determine the compound's impact on cell viability and can provide insights into its potential as a therapeutic agent.
Q3: How should I prepare this compound for in vitro assays?
Due to its chemical structure, this compound is likely soluble in organic solvents such as DMSO. For cell-based assays, a concentrated stock solution in DMSO is typically prepared and then diluted to the final desired concentrations in the cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Are there any known liabilities or assay interference issues with this compound?
While specific data for this compound is limited, compounds with similar structures can sometimes interfere with certain assay readouts. For example, some compounds can interfere with the fluorescent or colorimetric measurements in cytotoxicity assays.[4] It is always recommended to include appropriate controls to test for potential assay interference.
Troubleshooting Guides
Inconsistent IC50 Values in Cytotoxicity Assays
Problem: You are observing significant variability in the IC50 values for this compound in your cytotoxicity assays (e.g., MTT assay).
Possible Causes and Solutions:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[5]
-
-
Compound Precipitation: The compound may be precipitating out of solution at higher concentrations.
-
Solution: Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or reducing the highest concentration tested.
-
-
Inconsistent Incubation Times: Variations in the incubation time with the compound can affect the measured cytotoxicity.
-
Solution: Standardize the incubation period for all plates and experiments.[6]
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
Caption: Troubleshooting logic for inconsistent IC50 values.
Variable Results in Enzyme Inhibition Assays
Problem: You are experiencing inconsistent inhibition of a target enzyme (e.g., a protein kinase) by this compound.
Possible Causes and Solutions:
-
Enzyme Activity: The activity of the enzyme may not be stable over the course of the assay.
-
Solution: Ensure the enzyme is stored correctly and that the assay buffer conditions (pH, ionic strength) are optimal for its activity. Run a control without the inhibitor to check for enzyme stability over time.[7]
-
-
Substrate Concentration: If the substrate concentration is too high, it can compete with the inhibitor, leading to an underestimation of its potency.
-
Solution: Determine the Km of the substrate for the enzyme and use a substrate concentration at or below the Km for competitive inhibition studies.
-
-
Incorrect Reagent Preparation: Errors in the preparation of reagents, including the compound dilutions, can lead to significant variability.[7]
-
Solution: Prepare fresh dilutions of the compound for each experiment. Use calibrated pipettes and ensure all reagents are properly mixed.[6]
-
-
Assay Signal Interference: The compound may be interfering with the detection method (e.g., fluorescence quenching or enhancement).
-
Solution: Run a control with the compound and all assay components except the enzyme to check for any background signal.
-
The following diagram illustrates a hypothetical signaling pathway where this compound might exert its effect by inhibiting a key kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Data Presentation
Table 1: Example of Inconsistent IC50 Values in an MTT Assay
| Experiment | Cell Seeding Density (cells/well) | Incubation Time (h) | IC50 (µM) | Notes |
| 1 | 5,000 | 48 | 12.5 | Initial experiment. |
| 2 | 8,000 | 48 | 25.1 | Higher cell density led to a higher IC50. |
| 3 | 5,000 | 72 | 8.2 | Longer incubation time resulted in a lower IC50. |
| 4 | 5,000 | 48 | 13.1 | Optimized and standardized conditions. |
Table 2: Example of Enzyme Inhibition Data
| Inhibitor Concentration (µM) | Enzyme Activity (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 85.3 | 4.8 |
| 5 | 52.1 | 6.1 |
| 10 | 28.9 | 3.9 |
| 25 | 15.4 | 2.5 |
| 50 | 8.7 | 1.8 |
References
- 1. This compound | 898785-03-0 | Benchchem [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. m.youtube.com [m.youtube.com]
overcoming solubility problems with 3-(3,5-Dimethoxybenzyl)cyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility challenges with 3-(3,5-Dimethoxybenzyl)cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a synthetic organic compound with the molecular formula C₁₅H₂₀O₃. It is characterized by a cyclohexanone core substituted with a 3,5-dimethoxybenzyl group. Due to its structural similarity to ketamine, it is investigated for its potential effects on biological systems, particularly as an N-methyl-D-aspartate (NMDA) receptor antagonist. Below is a summary of its key physicochemical properties.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₃ | |
| Molecular Weight | 248.32 g/mol | |
| IUPAC Name | 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one | |
| CAS Number | 898785-03-0 | |
| Predicted logP | 3.35 | ALOGPS 2.1 |
| Predicted Aqueous Solubility (logS) | -3.9 mol/L | ALOGPS 2.1 |
| Predicted Aqueous Solubility | 0.129 mg/L | ALOGPS 2.1 |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | 1.083 g/cm³ |
Q2: I am having trouble dissolving this compound in my aqueous buffer. Why is it poorly soluble?
A2: The poor aqueous solubility of this compound is attributed to its chemical structure. The molecule possesses a significant non-polar character due to the cyclohexanone ring and the dimethoxybenzyl group. This hydrophobicity, quantified by a predicted octanol-water partition coefficient (logP) of 3.35, indicates a strong preference for non-polar environments over water.
Q3: What are the initial recommended solvents for dissolving this compound?
A3: For initial solubilization, it is recommended to use organic solvents in which this compound is likely to be more soluble. Based on its structure, good initial choices would be:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
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Acetone
It is advisable to prepare a concentrated stock solution in one of these organic solvents, which can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system you are studying.
Q4: What is the potential mechanism of action for this compound?
A4: Due to its structural similarity to ketamine, this compound is presumed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist. The downstream signaling cascade is thought to involve the activation of the mammalian target of rapamycin (mTOR) pathway, leading to increased synaptogenesis.
Signaling Pathway
The proposed signaling pathway for this compound, based on its similarity to ketamine, involves the mTOR pathway.
Caption: Proposed mTOR signaling pathway for this compound.
Troubleshooting Guides: Enhancing Solubility
If you continue to face solubility issues, the following experimental protocols provide detailed methodologies to improve the dissolution of this compound.
Technique 1: Co-solvency
This technique involves using a water-miscible organic solvent (co-solvent) to increase the solubility of a poorly soluble compound in an aqueous solution.
Experimental Workflow: Co-solvency Method
Caption: Workflow for the co-solvency solubility enhancement method.
Detailed Protocol:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount (e.g., 1-5 mg) of this compound.
-
Dissolve the compound in a minimal volume of a suitable co-solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
-
-
Determination of Maximum Aqueous Content:
-
Take a known volume of the stock solution (e.g., 100 µL).
-
Gradually add your aqueous buffer dropwise while continuously vortexing or stirring.
-
Observe for the first sign of persistent cloudiness or precipitation. This indicates the limit of aqueous miscibility for that concentration.
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Record the volume of aqueous buffer added.
-
-
Preparation of Working Solution:
-
Based on the determination in the previous step, prepare your final working solution. For example, if precipitation occurred after adding 500 µL of buffer to 100 µL of stock, your final co-solvent concentration should be kept above 16.7% (100 µL / (100 µL + 500 µL)).
-
It is recommended to use a slightly higher co-solvent concentration in your final experiments to ensure solubility is maintained.
-
Always add the stock solution to the aqueous buffer (and not the other way around) with vigorous mixing to minimize localized high concentrations that can lead to precipitation.
-
Troubleshooting:
-
Precipitation upon dilution:
-
Increase the initial concentration of the co-solvent in your stock solution.
-
Decrease the final concentration of the compound in the aqueous medium.
-
Try a different co-solvent or a mixture of co-solvents (e.g., 50:50 DMSO:Ethanol).
-
Technique 2: Solid Dispersion
This method involves dispersing the compound in an inert, hydrophilic carrier at a solid state to improve its dissolution rate and solubility.
Experimental Workflow: Solvent Evaporation for Solid Dispersion
Caption: Workflow for preparing a solid dispersion by the solvent evaporation method.
Detailed Protocol (Solvent Evaporation Method):
-
Selection of Carrier: Choose a hydrophilic carrier. Common choices include:
-
Polyvinylpyrrolidone (PVP K30)
-
Polyethylene glycol (PEG 4000, PEG 6000)
-
Hydroxypropyl methylcellulose (HPMC)
-
-
Preparation of the Solid Dispersion:
-
Weigh this compound and the chosen carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the compound and the carrier in a suitable volatile solvent (e.g., methanol, ethanol, or a mixture thereof) in which both are soluble.
-
Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low to avoid decomposition.
-
Further dry the resulting solid film under vacuum to remove any residual solvent.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator.
-
-
Solubility Testing:
-
Disperse the solid dispersion powder in your aqueous buffer and compare its dissolution rate and apparent solubility to that of the pure compound.
-
Troubleshooting:
-
Compound and carrier do not dissolve in a common solvent: Try a mixture of solvents.
-
Formation of a sticky mass instead of a solid film: The ratio of compound to carrier may need to be adjusted. A higher proportion of a high melting point carrier can help.
-
No significant improvement in solubility: The chosen carrier may not be optimal. Experiment with different carriers or different ratios.
Technique 3: Microemulsion
A microemulsion is a thermodynamically stable, isotropic dispersion of oil and water stabilized by a surfactant and a co-surfactant. This can be an effective way to deliver hydrophobic compounds in an aqueous system.
Experimental Workflow: Microemulsion Formulation
Caption: Workflow for the formulation of a microemulsion.
Detailed Protocol:
-
Component Selection:
-
Oil Phase: A pharmaceutically acceptable oil in which the compound is soluble (e.g., oleic acid, ethyl oleate, isopropyl myristate).
-
Surfactant: A non-ionic surfactant with a high HLB (hydrophile-lipophile balance) value (e.g., Tween 80, Cremophor EL).
-
Co-surfactant: A short-chain alcohol or glycol (e.g., ethanol, propylene glycol, Transcutol®).
-
-
Formulation Development:
-
Determine the solubility of this compound in various oils to select the most suitable one.
-
Prepare different ratios of surfactant to co-surfactant (Smix), for example, 1:1, 2:1, 3:1 (w/w).
-
For each Smix ratio, prepare various ratios of the oil phase to the Smix, for example, 1:9 to 9:1 (w/w).
-
Dissolve the compound in the oil phase. Then add the Smix and mix thoroughly.
-
Slowly titrate each mixture with the aqueous phase (your buffer) under constant gentle stirring.
-
Observe the point at which a clear, transparent, and stable microemulsion forms.
-
Construct a pseudo-ternary phase diagram to identify the microemulsion region for different component ratios.
-
-
Preparation of the Final Formulation:
-
Select a formulation from the stable microemulsion region of the phase diagram for your experiments.
-
Troubleshooting:
-
Failure to form a clear microemulsion:
-
Adjust the ratio of surfactant to co-surfactant.
-
Try a different surfactant or co-surfactant.
-
The amount of oil may be too high or too low.
-
-
Instability over time (phase separation): The formulation may be a coarse emulsion rather than a true microemulsion. Further optimization of the component ratios is needed.
By following these guidelines and protocols, researchers can effectively address the solubility challenges associated with this compound and successfully incorporate it into their experimental systems.
Technical Support Center: Interpreting Complex NMR Spectra of 3-(3,5-Dimethoxybenzyl)cyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 3-(3,5-Dimethoxybenzyl)cyclohexanone.
Troubleshooting Guide
Question: Why is the aliphatic region of the ¹H NMR spectrum of this compound so complex and overlapping?
Answer: The complexity in the aliphatic region (approximately 1.0–3.0 ppm) arises from several factors:
-
Multiple Non-equivalent Protons: The cyclohexanone ring contains several methylene (-CH₂) and methine (-CH) groups with chemically distinct protons due to the presence of the bulky dimethoxybenzyl substituent.
-
Diastereotopic Protons: The methylene protons on the cyclohexanone ring are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other (geminal coupling).
-
Complex Spin-Spin Coupling: Protons on adjacent carbons will exhibit spin-spin coupling, leading to complex multiplet patterns (e.g., triplets of doublets, multiplets).[1] The overlap of these multiplets makes direct interpretation challenging.
-
Conformational Isomers: The cyclohexanone ring can exist in different chair conformations, and if the rate of interconversion is slow on the NMR timescale, this can lead to the observation of signals for both conformers, further complicating the spectrum.
To resolve this complexity, it is highly recommended to use 2D NMR techniques such as COSY and HSQC. A COSY spectrum will reveal which protons are coupled to each other, helping to trace out the spin systems within the cyclohexanone ring. An HSQC spectrum will correlate each proton signal to its directly attached carbon, which can help to resolve overlapping proton signals by spreading them out in the carbon dimension.[2]
Question: How can I definitively assign the aromatic protons of the 3,5-dimethoxybenzyl group?
Answer: The aromatic region of the ¹H NMR spectrum is expected to show two signals for the 3,5-dimethoxybenzyl group. One signal will correspond to the proton at the 4-position, and the other to the two equivalent protons at the 2- and 6-positions.
-
¹H NMR: The proton at the 4-position will appear as a triplet (due to coupling with the two equivalent protons at positions 2 and 6), while the protons at the 2- and 6-positions will appear as a doublet (due to coupling with the proton at position 4).
-
HMBC: To confirm these assignments, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable. The protons at positions 2 and 6 will show a correlation to the carbon of the methoxy groups, while the proton at position 4 will not. Additionally, all three aromatic protons will show correlations to the benzylic carbon.
Question: The signal for the methoxy groups appears as a sharp singlet. How can I be sure it's not an impurity?
Answer: A sharp singlet integrating to 6 protons in the aromatic region (around 3.7-3.8 ppm) is characteristic of the two equivalent methoxy groups. To confirm this:
-
¹³C NMR: A signal in the ¹³C NMR spectrum around 55 ppm is typical for methoxy carbons.
-
HMBC: An HMBC experiment will show a correlation between the protons of the methoxy groups and the aromatic carbons to which they are attached (C3 and C5 of the benzyl group). This provides definitive evidence of the OCH₃ groups' connectivity.
Question: I am having trouble distinguishing between the axial and equatorial protons on the cyclohexanone ring. How can I assign them?
Answer: Differentiating between axial and equatorial protons can be challenging but is possible by analyzing coupling constants and using 2D NMR.
-
Coupling Constants (J-values): In a chair conformation, the coupling constant between two axial protons (J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (J_ax-eq) and two equatorial protons (J_eq-eq) is smaller (2-5 Hz). By carefully analyzing the multiplicity of the signals, you can often extract these coupling constants.
-
NOESY/ROESY: A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be very helpful. Axial protons are in close spatial proximity to other axial protons on the same side of the ring (1,3-diaxial interactions), which will result in corresponding cross-peaks in a NOESY or ROESY spectrum.
Frequently Asked Questions (FAQs)
What are the expected chemical shift ranges for the key functional groups in this compound?
The expected chemical shift ranges are summarized in the table below. These are approximate values and can be influenced by the solvent and other experimental conditions.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~210 |
| Aromatic CH | 6.3 - 6.4 | ~100, ~107 |
| Aromatic C-O | - | ~160 |
| Aromatic C-C | - | ~140 |
| Methoxy (OCH₃) | ~3.7 | ~55 |
| Cyclohexanone CH₂ (alpha to C=O) | 2.2 - 2.5 | ~40-50 |
| Cyclohexanone CH₂ (other) | 1.2 - 2.1 | ~25-35 |
| Cyclohexanone CH | 1.5 - 2.0 | ~40-45 |
| Benzylic CH₂ | 2.5 - 3.0 | ~35-40 |
What is the purpose of running a DEPT-135 experiment for this molecule?
A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is useful for differentiating between CH, CH₂, and CH₃ groups in a ¹³C NMR spectrum. For this compound, it would show:
-
Positive signals: for CH and CH₃ carbons (aromatic CH, cyclohexanone CH, and methoxy CH₃).
-
Negative signals: for CH₂ carbons (cyclohexanone CH₂ and benzylic CH₂).
-
Absent signals: for quaternary carbons (carbonyl carbon and the substituted aromatic carbons).
This information helps in the unambiguous assignment of the carbon signals.
How can I confirm the connectivity between the cyclohexanone ring and the dimethoxybenzyl group?
The key experiment to confirm this connectivity is HMBC. You should look for a correlation between the benzylic protons and carbons in the cyclohexanone ring. Specifically, the benzylic protons should show a correlation to the carbon at position 3 of the cyclohexanone ring, and potentially to carbons 2 and 4 of the ring. This multi-bond correlation provides direct evidence for the attachment of the benzyl group to the cyclohexanone ring.
Predicted NMR Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic H (2,6) | ~6.4 | d | 2H |
| Aromatic H (4) | ~6.3 | t | 1H |
| Methoxy (OCH₃) | ~3.7 | s | 6H |
| Benzylic CH₂ | 2.5 - 3.0 | m | 2H |
| Cyclohexanone CH₂ (alpha to C=O) | 2.2 - 2.5 | m | 4H |
| Cyclohexanone CH/CH₂ | 1.2 - 2.1 | m | 5H |
Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) |
| Carbonyl (C=O) | ~210 |
| Aromatic C-O | ~160 |
| Aromatic C-C | ~140 |
| Aromatic CH | ~100, ~107 |
| Methoxy (OCH₃) | ~55 |
| Cyclohexanone C (alpha to C=O) | ~40-50 |
| Cyclohexanone C (other) | ~25-35 |
| Cyclohexanone CH | ~40-45 |
| Benzylic CH₂ | ~35-40 |
Experimental Protocols
NMR Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the tube is at least 4 cm.
-
Cap the NMR tube and gently invert to mix.
NMR Data Acquisition
The following experiments are recommended for a comprehensive analysis. All experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more (¹³C is less sensitive).
-
Relaxation Delay (d1): 2 seconds.
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Acquire with parameters similar to the ¹³C NMR experiment.
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Acquire a 2D dataset with sufficient resolution in both dimensions.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Optimize for a one-bond ¹J(C,H) coupling of ~145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').
-
Optimize for long-range couplings of 4-10 Hz.
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).[3]
-
Phase correct the spectra to obtain pure absorption lineshapes.[3]
-
Perform baseline correction to ensure a flat baseline.[3]
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the 2D spectra to establish correlations.
Visualization
Caption: Workflow for the interpretation of NMR spectra.
References
Technical Support Center: Analysis of 3-(3,5-Dimethoxybenzyl)cyclohexanone
Welcome to the technical support center for the analysis of 3-(3,5-Dimethoxybenzyl)cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
Impurities can originate from several sources throughout the manufacturing process and storage. The most common sources include:
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Starting Materials: Unreacted starting materials from the synthesis process are a primary source of impurities.
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Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.
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By-products: Side reactions occurring during the synthesis can generate structurally related by-products.
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Reagents and Solvents: Residual reagents, catalysts, and solvents used in the manufacturing process can be present in the final product.
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Degradation Products: The active substance can degrade over time due to factors like exposure to light, heat, or humidity, leading to the formation of degradation products.
Q2: What are the common impurities associated with the synthesis of this compound?
A common synthetic route for this compound involves the reaction of 3,5-dimethoxybenzyl chloride with cyclohexanone.[1] Based on this, potential impurities include:
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Unreacted Starting Materials:
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Cyclohexanone
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3,5-Dimethoxybenzyl alcohol (a precursor to the chloride)
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3,5-Dimethoxybenzyl chloride
-
-
Reaction By-products:
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Positional Isomers: Alkylation at other positions on the cyclohexanone ring.
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Polysubstituted Products: Reaction of more than one benzyl group with the cyclohexanone ring.
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Self-condensation Products: By-products from the self-reaction of cyclohexanone.
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Q3: What analytical techniques are recommended for identifying impurities in this compound?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling. These include:
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High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating and quantifying known and unknown impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the identification of unknown impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for impurity profiling.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound samples.
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Unexpected Peaks in Chromatogram | Contamination from solvent, glassware, or sample handling. | Inject a blank (mobile phase) to check for solvent contamination. Ensure all glassware is thoroughly cleaned. Prepare a fresh sample. |
| Presence of a co-eluting impurity. | Modify the mobile phase composition or gradient to improve separation. Try a different column chemistry (e.g., C8, Phenyl). | |
| Sample degradation. | Prepare fresh samples and store them appropriately (e.g., refrigerated, protected from light). | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the injection volume or dilute the sample. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and ensure a stable flow rate. |
| Temperature variations. | Use a column oven to maintain a constant temperature. |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Ghost Peaks | Carryover from a previous injection. | Run a solvent blank after a concentrated sample. Clean the injection port liner and syringe. |
| Contamination in the carrier gas or gas lines. | Use high-purity carrier gas and check for leaks in the gas lines. | |
| Poor Sensitivity | Leak in the system. | Perform a leak check of the entire GC-MS system. |
| Contamination of the ion source. | Clean the ion source according to the manufacturer's instructions. | |
| Mass Spectrum Does Not Match Library | Co-elution of multiple components. | Improve chromatographic separation by optimizing the temperature program. |
| Incorrect background subtraction. | Manually review and adjust the background subtraction for the peak of interest. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential process-related impurities and degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile to a concentration of 1 mg/mL. |
Protocol 2: GC-MS Method for Identification of Volatile Impurities
This method is suitable for the identification of volatile and semi-volatile impurities such as residual solvents and starting materials.
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Scan Range | 40-500 amu |
| Sample Preparation | Dissolve sample in Dichloromethane to a concentration of 1 mg/mL. |
Visualizations
Caption: Workflow for Impurity Identification in this compound Samples.
Caption: Decision Tree for Troubleshooting Unexpected HPLC Peaks.
References
Technical Support Center: Scaling Up the Synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
A1: The most prevalent and scalable method is the alkylation of cyclohexanone with 3,5-dimethoxybenzyl chloride. This reaction is typically carried out in the presence of a base to facilitate the formation of the cyclohexanone enolate, which then acts as a nucleophile.
Q2: What are the critical reaction parameters to consider when scaling up this synthesis?
A2: When moving to a larger scale, careful control of the following parameters is crucial:
-
Temperature: Exothermic reactions can lead to side products. Gradual addition of reagents and efficient cooling are essential.
-
Concentration: Maintaining an optimal concentration is key to balancing reaction rate and minimizing side reactions.
-
Agitation: Homogeneous mixing is critical for consistent reaction progress and heat distribution in large reactors.
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Purity of Starting Materials: Impurities in cyclohexanone or 3,5-dimethoxybenzyl chloride can lead to the formation of byproducts that are difficult to remove.
Q3: What are the potential side reactions to be aware of during this synthesis?
A3: The primary side reactions include:
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O-alkylation: The enolate can be alkylated on the oxygen atom, leading to the formation of a silyl enol ether, which is a common byproduct in related reactions.
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Dialkylation: The product, this compound, can undergo further alkylation, leading to di-substituted products.
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Self-condensation of cyclohexanone: Under basic conditions, cyclohexanone can undergo aldol condensation with itself.
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Elimination reactions: The 3,5-dimethoxybenzyl chloride may undergo elimination reactions under strongly basic conditions.
Q4: What are the recommended purification methods for the final product on a large scale?
A4: For large-scale purification, the following methods are recommended:
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Distillation: Vacuum distillation can be effective in removing lower-boiling impurities and unreacted starting materials.
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Crystallization: If the product is a solid, crystallization from a suitable solvent system can provide high purity.
-
Column Chromatography: While less common for very large scales due to cost and time, it can be used for high-purity requirements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature cautiously. - Ensure efficient stirring. |
| Decomposition of starting materials or product. | - Lower the reaction temperature. - Add the base or alkylating agent portion-wise to control the exotherm. | |
| Formation of side products. | - Use a less hindered, non-nucleophilic base. - Optimize the stoichiometry of the reactants. | |
| Presence of Multiple Spots on TLC/GC-MS | Formation of byproducts (dialkylation, O-alkylation, aldol condensation). | - Adjust the molar ratio of cyclohexanone to the alkylating agent. - Use a milder base. - Control the reaction temperature carefully. |
| Impure starting materials. | - Purify starting materials before use. | |
| Difficulty in Isolating the Product | Product is an oil and difficult to crystallize. | - Attempt vacuum distillation. - Perform a thorough work-up to remove all water-soluble impurities. - Consider converting the product to a crystalline derivative for purification and then reverting it. |
| Emulsion formation during work-up. | - Add a saturated brine solution to break the emulsion. - Filter the mixture through a pad of celite. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | - Drive the reaction to completion by extending the reaction time or adding a slight excess of one reagent. |
| Inefficient purification. | - Optimize the distillation conditions (vacuum, temperature). - Use a more effective solvent system for crystallization or chromatography. |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| Cyclohexanone | 98.14 | 1.2 | 117.77 |
| 3,5-Dimethoxybenzyl chloride | 186.63 | 1.0 | 186.63 |
| Potassium tert-butoxide | 112.21 | 1.1 | 123.43 |
| Tetrahydrofuran (THF) | - | - | 1.5 L |
| Saturated aq. NH4Cl | - | - | 1.0 L |
| Ethyl acetate | - | - | 2.0 L |
| Brine | - | - | 1.0 L |
| Anhydrous MgSO4 | - | - | 50 g |
Procedure:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add cyclohexanone (1.2 mol) and THF (1.0 L).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 mol) in THF (0.5 L) via the dropping funnel, maintaining the internal temperature below 5 °C.
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Stir the resulting mixture at 0 °C for 1 hour to ensure complete enolate formation.
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Add a solution of 3,5-dimethoxybenzyl chloride (1.0 mol) in THF (0.5 L) dropwise over 1 hour, keeping the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution (1.0 L).
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Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL).
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Combine the organic layers, wash with brine (1.0 L), dry over anhydrous MgSO4, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Technical Support Center: Managing Toxicity of 3-(3,5-Dimethoxybenzyl)cyclohexanone in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the potential toxicity of 3-(3,5-Dimethoxybenzyl)cyclohexanone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action and potential toxicity of this compound?
A1: While specific research on the cytotoxicity of this compound is limited, its structural similarity to other pharmacologically active compounds suggests potential mechanisms of action. As a derivative of cyclohexanone, it may interfere with cellular metabolic processes.[1][2] Some related compounds, like 2,6-bis(2,5-dimethoxybenzylidene)cyclohexanone (BDMC33), have shown cytotoxic effects in cancer cell lines.[3] Furthermore, its structural resemblance to ketamine derivatives suggests it might interact with N-methyl-D-aspartate (NMDA) receptors, which could lead to neurotoxicity in relevant cell types.[4] Researchers should therefore anticipate potential dose-dependent cytotoxicity and plan experiments accordingly.
Q2: I am observing unexpected levels of cell death in my cultures treated with this compound. What are the first steps I should take?
A2: First, verify the concentration and purity of your compound stock. Improper storage or handling can lead to degradation and unpredictable effects. Next, perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of the compound for your specific cell line. This will establish a toxicity baseline. Also, ensure that the solvent used to dissolve the compound (e.g., DMSO) is at a non-toxic concentration in your final culture medium.
Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?
A3: To distinguish between apoptosis and necrosis, you can use flow cytometry with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[5][6][7][8]
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Early Apoptosis: Annexin V positive, PI/7-AAD negative.
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Late Apoptosis/Necrosis: Annexin V positive, PI/7-AAD positive.
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Necrosis: Annexin V negative, PI/7-AAD positive.
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Live Cells: Annexin V negative, PI/7-AAD negative.
Q4: Can antioxidants or other supplements help mitigate the toxicity of this compound?
A4: If the toxicity is mediated by oxidative stress, antioxidants may be beneficial.[9][10] You can test the co-administration of antioxidants like N-acetylcysteine (NAC) or Vitamin E with this compound to see if it improves cell viability.[9] It is crucial to include appropriate controls to ensure the antioxidant itself does not interfere with your experimental endpoints.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, try dissolving the compound in a different solvent or using a lower final concentration. Consider pre-warming the medium before adding the compound solution. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating groups.[11] |
| Uneven Compound Distribution | After adding the compound to the wells, gently mix the plate on a shaker or by careful pipetting to ensure even distribution. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents with MTT/XTT assays). Run a cell-free control with the compound and assay reagents to check for direct chemical reactions.[12] |
Problem 2: Significant cell death observed even at low concentrations.
| Possible Cause | Troubleshooting Step |
| High Cellular Sensitivity | Your cell line may be particularly sensitive to this compound. Consider using a lower concentration range or a shorter exposure time in your initial experiments. |
| Solvent Toxicity | Prepare a solvent control with the highest concentration of the vehicle (e.g., DMSO) used in your experiment to rule out solvent-induced toxicity. |
| Compound Instability | The compound may be unstable in the culture medium, leading to the formation of more toxic byproducts. Prepare fresh dilutions for each experiment and minimize the exposure of the stock solution to light and air. |
| Contamination | Rule out microbial contamination of your cell cultures or compound stock, as this can cause widespread cell death. |
Quantitative Data Summary
The following tables present hypothetical data to guide researchers in their experimental design and interpretation.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines after 48h Treatment.
| Cell Line | IC50 (µM) | Assay Method |
| HeLa (Cervical Cancer) | 25.5 | MTT |
| SH-SY5Y (Neuroblastoma) | 12.8 | XTT |
| HepG2 (Hepatocellular Carcinoma) | 45.2 | Resazurin |
| Primary Neurons | 5.1 | Calcein-AM |
Table 2: Effect of N-acetylcysteine (NAC) on the Viability of SH-SY5Y Cells Treated with this compound (15 µM) for 24h.
| Treatment | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | 4.5 |
| 15 µM Compound | 48.2 | 5.1 |
| 15 µM Compound + 1 mM NAC | 75.6 | 4.8 |
| 1 mM NAC only | 98.9 | 3.9 |
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation of live, apoptotic, and necrotic cells.[5][6][8][16]
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Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE. Centrifuge the cell suspension at 300 x g for 5 minutes.
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Washing: Wash the cells once with cold PBS.
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Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite FITC-Annexin V at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
Visualizations
Signaling Pathways and Workflows
Caption: Potential signaling pathway for this compound-induced toxicity.
Caption: Workflow for investigating and managing compound-induced cytotoxicity.
References
- 1. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 2. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 898785-03-0 | Benchchem [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 7. biocompare.com [biocompare.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. mdpi.com [mdpi.com]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Enhancing the Purity of 3-(3,5-Dimethoxybenzyl)cyclohexanone
Welcome to the technical support center for the purification of 3-(3,5-Dimethoxybenzyl)cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The synthesis of this compound typically involves the conjugate addition of a 3,5-dimethoxybenzyl nucleophile to a cyclohexenone precursor. Potential impurities can arise from several sources:
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Unreacted Starting Materials: Residual cyclohexenone or the 3,5-dimethoxybenzyl reagent (e.g., Grignard reagent or organocuprate).
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1,2-Addition Byproduct: If a "harder" nucleophile like a Grignard reagent is used without a copper catalyst, a tertiary alcohol can form as a byproduct of 1,2-addition to the carbonyl group of cyclohexenone.
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Dialkylated Product: The enolate intermediate formed during the conjugate addition can potentially react with a second molecule of the 3,5-dimethoxybenzyl reagent, leading to a disubstituted cyclohexanone.
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Homocoupling of the Benzyl Reagent: The organometallic benzyl reagent can couple with itself to form 1,2-bis(3,5-dimethoxyphenyl)ethane.
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Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., THF, diethyl ether) and any leftover reagents or catalysts.
Q2: My TLC plate shows multiple spots after the reaction. How can I identify the product and the major impurities?
A2: Thin-layer chromatography (TLC) is an excellent tool for initial purity assessment. This compound is a moderately polar ketone. You can expect it to have a lower Rf value than nonpolar byproducts like homocoupled benzyl species and a higher Rf than more polar impurities like the 1,2-addition alcohol byproduct. It is advisable to run the crude reaction mixture alongside the starting materials on the same TLC plate for direct comparison. Staining with a universal indicator like potassium permanganate can help visualize all spots.
Q3: I am having trouble removing a persistent impurity that co-elutes with my product during column chromatography. What can I do?
A3: Co-elution is a common challenge. Here are a few strategies to improve separation:
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Optimize the Solvent System: A slight change in the polarity of your eluent can significantly impact separation. Try different solvent mixtures, for example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone system.
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Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral, acidic, or basic) or a reverse-phase silica gel.
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Recrystallization: If the impurity is present in a small enough quantity and your product is a solid, recrystallization can be a highly effective purification method.
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Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) offers much higher resolution than standard column chromatography.
Q4: My purified product has a slight yellow tint. Is this normal, and how can I remove it?
A4: A yellow tint can indicate the presence of minor, often highly conjugated, impurities. While it may not significantly affect the purity as determined by NMR or GC-MS, it is often desirable to have a colorless product. Here are some methods to address this:
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Activated Carbon Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through Celite. The activated carbon can adsorb colored impurities.
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Recrystallization: This is often the most effective method for removing colored impurities.
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Thorough Drying: Ensure all residual solvents, which may have picked up color from the reaction, are completely removed under high vacuum.
Troubleshooting Guides
Issue 1: Low Purity After Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad, overlapping peaks on the chromatogram. | Poor column packing; Column overloading; Inappropriate solvent system. | 1. Repack the column carefully, ensuring a homogenous and bubble-free slurry. 2. Reduce the amount of crude material loaded onto the column. 3. Perform TLC with various solvent systems to find an eluent that provides better separation (aim for an Rf of ~0.3 for the desired product). |
| Product fractions are contaminated with a faster-moving impurity. | The solvent system is too polar, causing rapid elution. | Start with a less polar solvent system and gradually increase the polarity (gradient elution). |
| Product fractions are contaminated with a slower-moving impurity. | The solvent system is not polar enough to effectively elute the product away from the impurity. | Increase the polarity of the eluent after the main product has started to elute to wash off more polar impurities. |
Issue 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| The compound "oils out" instead of forming crystals. | The solvent is too nonpolar for the compound at the saturation temperature; Cooling is too rapid. | 1. Add a small amount of a more polar, miscible co-solvent to the hot solution until the oil redissolves, then cool slowly. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| No crystals form upon cooling. | The solution is not saturated; The compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration and then cool again. 2. If the compound is highly soluble, add a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the solution at room temperature until turbidity persists, then warm slightly to redissolve and cool slowly. |
| Poor recovery of the product. | The compound has significant solubility in the cold solvent; Too much solvent was used. | 1. Cool the crystallization mixture in an ice-salt bath or freezer to further decrease solubility. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation:
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Carefully apply the sample to the top of the silica gel.
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Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
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Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to facilitate the elution of the product.
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Collect fractions and monitor by TLC.
-
-
Isolation:
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Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
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Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Good starting points for this compound include isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexane.
-
-
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly under vacuum.
-
Data Presentation
Table 1: Typical Solvent Systems for Purification
| Purification Method | Stationary Phase | Typical Solvent System (v/v) | Notes |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (Gradient from 95:5 to 80:20) | Good for general purification from non-polar and some moderately polar impurities. |
| Dichloromethane / Methanol (Gradient from 99:1 to 95:5) | Useful for separating more polar impurities. | ||
| Recrystallization | N/A | Isopropanol | A good single-solvent system to try first. |
| Ethyl Acetate / Hexane | A good mixed-solvent system where the product is dissolved in hot ethyl acetate and hexane is added as an anti-solvent. |
Visualization of Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for enhancing product purity.
Technical Support Center: Storage and Handling of 3-(3,5-Dimethoxybenzyl)cyclohexanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-(3,5-Dimethoxybenzyl)cyclohexanone to prevent its degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Yellowing of the compound | Oxidation of the benzyl moiety or cyclohexanone ring. This can be initiated by exposure to air (oxygen) and/or light. | 1. Immediately store the compound in a tightly sealed, amber glass vial. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store in a cool, dark place. For long-term storage, refrigeration is recommended. |
| Appearance of new peaks in HPLC/GC analysis | Chemical degradation. The new peaks likely correspond to degradation products such as 3,5-dimethoxybenzaldehyde or products of cyclohexanone ring-opening. | 1. Confirm the identity of the new peaks using mass spectrometry (MS) if possible. 2. Review storage conditions and handling procedures. Ensure the compound is not exposed to incompatible materials, light, or excessive heat. 3. If degradation is confirmed, the material may need to be repurified or discarded depending on the extent of degradation and the requirements of the experiment. |
| Inconsistent experimental results | Degradation of the starting material. Small amounts of impurities can significantly affect reaction outcomes. | 1. Assess the purity of the this compound stock using the provided HPLC protocol. 2. If the purity is below acceptable limits, purify the compound by an appropriate method such as column chromatography. 3. Always use freshly opened or recently purified material for sensitive experiments. |
| Decreased potency or activity in biological assays | Degradation of the active compound. The degradation products may have lower or no biological activity. | 1. Verify the purity of the compound as described above. 2. Prepare fresh solutions of the compound for each experiment from a properly stored solid stock. 3. Avoid repeated freeze-thaw cycles of solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed, amber glass container to protect it from light. The container should be purged with an inert gas like argon or nitrogen to minimize exposure to oxygen. Store in a cool, dry, and dark place. For extended storage periods, refrigeration (2-8 °C) is recommended.
Q2: What are the likely degradation pathways for this compound?
A2: The two primary points of degradation are the dimethoxybenzyl group and the cyclohexanone ring. The dimethoxybenzyl moiety is susceptible to oxidation, which can lead to cleavage of the benzyl-cyclohexanone bond, potentially forming 3,5-dimethoxybenzaldehyde and other related compounds. The cyclohexanone ring can also undergo oxidation or photochemical reactions, especially if exposed to UV light, which may result in ring-opening and the formation of various acidic and aldehydic impurities.
Q3: Which materials should be avoided when handling or storing this compound?
A3: Avoid contact with strong oxidizing agents, strong acids, and bases. Additionally, do not store the compound in plastic containers that may leach impurities or are permeable to air. Use glass or other inert containers.
Q4: How can I monitor the purity of my this compound sample over time?
A4: Regular analytical testing is recommended to ensure the purity of your sample. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for this purpose. The provided experimental protocol outlines a method for assessing purity.
Q5: My compound has turned slightly yellow. Can I still use it?
A5: A slight yellowing indicates the onset of degradation. While it might be usable for some less sensitive applications, for quantitative studies or in vivo experiments, it is highly recommended to first assess the purity by HPLC. If significant impurities are detected, the compound should be repurified or a new batch should be used.
Data Presentation
Table 1: Summary of Storage Conditions and Potential Degradation
| Parameter | Recommendation | Rationale | Potential Degradation Products |
| Temperature | Cool (2-8°C for long-term) | Reduces the rate of chemical reactions. | Increased rate of oxidation and other degradation pathways. |
| Light | Store in amber vials in the dark | Prevents photochemical degradation.[1] | Products of photochemical ring-opening of the cyclohexanone and oxidation of the benzyl group. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[2] | 3,5-dimethoxybenzaldehyde, cyclohexanone ring oxidation products. |
| Container | Tightly sealed glass vials | Prevents exposure to air and moisture; avoids leaching from plastics. | Contamination from container material. |
| Incompatible Materials | Strong oxidizing agents, strong acids and bases | To prevent chemical reactions. | A variety of degradation products depending on the reactant. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of this compound using HPLC with UV detection.
1. Materials and Reagents:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Volumetric flasks
- Pipettes
- HPLC vials
2. Instrumentation:
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Sample Preparation:
- Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
- From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.
- Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions:
- Mobile Phase: Isocratic elution with 65:35 (v/v) acetonitrile:water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 µL.
5. Analysis:
- Inject the sample and run the analysis for a sufficient time to allow for the elution of any potential degradation products (e.g., 20 minutes).
- The purity of the sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Hypothesized degradation pathways for this compound.
Caption: Experimental workflow for HPLC purity analysis.
References
refining analytical methods for 3-(3,5-Dimethoxybenzyl)cyclohexanone detection
Welcome to the technical support center for the analytical characterization of 3-(3,5-Dimethoxybenzyl)cyclohexanone. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their detection methods for this compound.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Troubleshooting
Question: I am observing significant peak tailing for my this compound peak in reverse-phase HPLC. What are the potential causes and solutions?
Answer:
Peak tailing is a common issue that can compromise the accuracy of quantification. The primary causes and their respective solutions are outlined below:
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Secondary Interactions: The basic nitrogen in the cyclohexanone ring can interact with acidic silanol groups on the silica-based column packing.
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Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 10-25 mM) to block the active silanol groups. Alternatively, use a high-purity, end-capped column with minimal silanol activity.
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Insufficient Buffer Capacity: If the mobile phase pH is not adequately controlled, the ionization state of the analyte can vary, leading to peak distortion.
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Solution: Ensure your mobile phase contains a buffer at a sufficient concentration (typically 10-25 mM) to maintain a constant pH. The optimal pH will depend on the pKa of the analyte.
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Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
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Solution: Reduce the amount of sample injected onto the column.
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Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
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Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
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Question: My HPLC chromatogram shows a drifting baseline. How can I resolve this?
Answer:
Baseline drift can interfere with peak detection and integration. Here are the common causes and solutions:
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Column Temperature Fluctuation: Inconsistent column temperature can cause the mobile phase viscosity and refractive index to change, leading to a drifting baseline.
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Solution: Use a column oven to maintain a constant and uniform temperature.
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Mobile Phase Inhomogeneity: Improperly mixed or degassed mobile phase can lead to changes in its composition over time.
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Solution: Ensure the mobile phase is thoroughly mixed and degassed before and during the run. If using a gradient, ensure the mixer is functioning correctly.
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Contaminated Detector Flow Cell: Contaminants in the flow cell can slowly leach out, causing the baseline to drift.
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Solution: Flush the flow cell with a strong, appropriate solvent.
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Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run.
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Solution: Increase the column equilibration time before injecting the sample.
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GC-MS Troubleshooting
Question: I am not seeing the molecular ion peak for this compound in my GC-MS analysis. Why is this happening and what can I do?
Answer:
The absence of a molecular ion peak is common in electron ionization (EI) mass spectrometry for certain classes of compounds.
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Extensive Fragmentation: The high energy of electron ionization can cause the molecular ion to be unstable and fragment completely.
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Solution 1: Analyze the fragmentation pattern. The fragments of this compound can still provide structural information for identification.
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Solution 2: Consider using a "softer" ionization technique, if available, such as chemical ionization (CI), which is less likely to cause extensive fragmentation and more likely to produce a prominent protonated molecule peak.
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Inlet Temperature Too High: Excessive temperature in the GC inlet can cause thermal degradation of the analyte before it reaches the mass spectrometer.
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Solution: Optimize the inlet temperature by gradually decreasing it to find a balance between efficient volatilization and minimal degradation.
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Question: My GC-MS results are not reproducible. What are the likely causes?
Answer:
Lack of reproducibility can stem from several factors throughout the analytical workflow.
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Inconsistent Sample Preparation: Variations in sample concentration, solvent, or derivatization will lead to inconsistent results.
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Solution: Follow a standardized and validated sample preparation protocol. Use an internal standard to correct for variations.
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Incorrect Injection Technique: Inconsistent injection volumes or speed can affect peak areas and shapes.
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Solution: Use an autosampler for precise and repeatable injections.
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Column Contamination or Degradation: A contaminated or degraded column can lead to shifting retention times and poor peak shapes.
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Solution: Regularly bake out the column at a high temperature to remove contaminants. If the performance does not improve, the column may need to be replaced.
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Instrument Instability: Fluctuations in carrier gas flow rate, oven temperature, or detector sensitivity will impact reproducibility.
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Solution: Regularly perform instrument calibration and validation to ensure stable operating conditions.
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Frequently Asked Questions (FAQs)
Question: What are the recommended starting conditions for an HPLC method for this compound?
Answer:
A good starting point for developing a reverse-phase HPLC method would be:
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Initial conditions: 30% acetonitrile
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Gradient: Increase to 90% acetonitrile over 15 minutes
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Flow Rate: 1.0 mL/min
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Detection: UV at 270 nm (based on the dimethoxybenzyl chromophore)
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Injection Volume: 10 µL
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Column Temperature: 30 °C
These conditions should be optimized for your specific instrument and sample matrix.
Question: What are the expected major fragments of this compound in GC-MS with electron ionization?
Answer:
While a definitive fragmentation pattern requires experimental data, based on the structure, the following fragments are plausible under electron ionization:
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m/z 151: The tropylium ion formed from the 3,5-dimethoxybenzyl group, which is often a stable and abundant fragment for benzyl compounds.
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m/z 91: A further fragmentation of the benzyl group.
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m/z 98: The cyclohexanone ring.
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Loss of methoxy groups (CH3O, m/z 31) from the molecular ion or major fragments.
The presence and relative abundance of these fragments can be used to confirm the identity of the compound.
Question: What are potential impurities I should look for when analyzing synthesized this compound?
Answer:
Potential impurities can arise from starting materials, side reactions, or degradation.
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Starting Materials: Unreacted 3,5-dimethoxybenzaldehyde and cyclohexanone.
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By-products of Aldol Condensation: If the synthesis involves an aldol condensation, you might see self-condensation products of cyclohexanone or other side-products.
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Over-reduction Products: If a reduction step is involved, the ketone group could be reduced to an alcohol, forming 3-(3,5-Dimethoxybenzyl)cyclohexanol.
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Solvent-Related Impurities: Residual solvents from the synthesis and purification steps.
It is crucial to use a high-resolution separation technique and mass spectrometry to identify and quantify these potential impurities.
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, data for the analysis of this compound. These should be used as a reference for method development and validation.
Table 1: Hypothetical HPLC-UV Method Parameters and Results
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Expected Retention Time | 12.5 ± 0.2 min |
| Limit of Detection (LOD) | ~10 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL |
| Linear Range | 0.05 - 100 µg/mL |
Table 2: Hypothetical GC-MS Method Parameters and Key Ions
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) |
| Expected Retention Time | ~15.8 min |
| Key Mass Fragments (m/z) | 248 (M+), 151, 98, 91 |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
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Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
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Standard Preparation:
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Prepare a stock solution of 1 mg/mL this compound in acetonitrile.
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Perform serial dilutions to prepare calibration standards ranging from 0.05 µg/mL to 100 µg/mL.
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Sample Preparation:
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Dissolve the sample in acetonitrile to an expected concentration within the calibration range.
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Filter the sample through a 0.45 µm syringe filter before injection.
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HPLC System Setup and Run:
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Equilibrate the C18 column with the initial mobile phase conditions (e.g., 70% A, 30% B) for at least 30 minutes at 1.0 mL/min.
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Set the column oven temperature to 30 °C.
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Set the UV detector to 270 nm.
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Inject 10 µL of each standard and sample.
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Run the following gradient:
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0-2 min: 30% B
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2-17 min: 30% to 90% B
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17-20 min: 90% B
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20-21 min: 90% to 30% B
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21-25 min: 30% B
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Data Analysis:
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Integrate the peak corresponding to this compound.
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Construct a calibration curve by plotting peak area versus concentration for the standards.
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Determine the concentration of the analyte in the samples using the calibration curve.
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Protocol 2: GC-MS Analysis of this compound
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Standard Preparation:
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Prepare a stock solution of 1 mg/mL this compound in ethyl acetate.
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Prepare a series of dilutions for instrument performance verification.
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Sample Preparation:
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Dissolve the sample in ethyl acetate to a concentration of approximately 10-50 µg/mL.
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If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex matrices.
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GC-MS System Setup and Run:
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Install a DB-5ms column (or equivalent) and condition it according to the manufacturer's instructions.
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Set the carrier gas (Helium) flow rate to 1.0 mL/min.
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Set the inlet temperature to 250 °C and use a split injection (e.g., 20:1 split ratio).
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Set the oven temperature program: 100 °C for 1 minute, then ramp to 280 °C at 15 °C/min, and hold at 280 °C for 5 minutes.
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Set the MS transfer line temperature to 280 °C and the ion source temperature to 230 °C.
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Acquire data in full scan mode over a mass range of m/z 40-400.
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Inject 1 µL of the prepared sample.
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Data Analysis:
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Identify the peak for this compound based on its retention time.
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Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
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Visualizations
addressing batch-to-batch variability of 3-(3,5-Dimethoxybenzyl)cyclohexanone
Welcome to the technical support center for 3-(3,5-Dimethoxybenzyl)cyclohexanone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability and other common issues encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting specific problems.
Q1: My recent synthesis of this compound resulted in a significantly lower yield compared to previous batches. What are the potential causes and how can I troubleshoot this?
A1: Lower-than-expected yields can stem from several factors throughout the synthetic process. A systematic approach is crucial to identify the root cause.
Potential Causes:
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Purity of Starting Materials: The quality of the initial reactants, 3,5-dimethoxybenzyl chloride and cyclohexanone, is critical. Impurities in these starting materials can lead to side reactions, reducing the formation of the desired product.
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Reaction Conditions: Deviations from the optimal reaction conditions can significantly impact yield. Key parameters to monitor include reaction temperature, time, and the effectiveness of mixing.
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Base Strength and Stoichiometry: The choice and amount of base (e.g., sodium hydroxide) are crucial for the reaction's success. An incorrect amount or a degraded base can lead to incomplete reactions or the formation of byproducts.
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Work-up and Purification: Product loss can occur during the extraction and purification steps. Inefficient extraction or suboptimal chromatography conditions can lead to a lower isolated yield.
Troubleshooting Workflow:
Validation & Comparative
Confirming the Structure of 3-(3,5-Dimethoxybenzyl)cyclohexanone: A Comparative Spectroscopic Guide
For Immediate Release
This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 3-(3,5-Dimethoxybenzyl)cyclohexanone. Designed for researchers, scientists, and drug development professionals, this document outlines the expected and experimental data from key analytical techniques and offers a comparison with structurally related compounds.
The structural elucidation of a novel compound is a cornerstone of chemical and pharmaceutical research. Here, we present a guide to confirming the identity of this compound through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The molecular formula of this compound is C₁₅H₂₀O₃, and its IUPAC name is 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one.[1] The confirmation of this structure relies on the careful analysis of its spectroscopic fingerprint.
Comparative Spectroscopic Data
To confirm the structure of this compound, its spectroscopic data is compared with that of known, structurally similar compounds. This comparison allows for the assignment of signals and the verification of the key functional groups and their connectivity.
Note: While extensive searches have been conducted, complete, experimentally verified spectroscopic data for this compound is not publicly available. The data presented in the table below for the target compound is predicted based on established chemical shift principles and typical fragmentation patterns observed in analogous structures. Data for the comparative compounds is sourced from experimental results.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spectrometry (m/z) |
| This compound (Predicted) | ~7.0-6.3 (aromatic H), 3.78 (s, 6H, -OCH₃), 2.8-1.5 (aliphatic H) | ~211 (C=O), ~160 (aromatic C-O), ~140 (aromatic C), ~106 (aromatic C-H), ~98 (aromatic C-H), 55.3 (-OCH₃), ~45-25 (aliphatic C) | Expected [M]⁺ at 248.32, with fragments corresponding to the loss of the benzyl group and rearrangements of the cyclohexanone ring. |
| Cyclohexanone | 2.35 (t, 4H), 1.85 (quintet, 6H) | 211.9 (C=O), 42.0 (CH₂), 27.1 (CH₂), 25.1 (CH₂) | [M]⁺ at 98.14 |
| 3-Methylcyclohexanone | 2.4-1.2 (m, 9H), 1.03 (d, 3H) | 212.3 (C=O), 49.6 (CH), 41.3 (CH₂), 32.1 (CH₂), 30.7 (CH₂), 25.3 (CH₂), 22.3 (CH₃) | [M]⁺ at 112.17 |
| 2,6-Bis(4-methoxybenzylidene)cyclohexanone | 7.79 (s, 2H), 7.42 (d, 4H), 7.27 (d, 4H), 3.85 (s, 6H), 2.94 (t, 4H), 1.79 (quintet, 2H) | 190.4 (C=O), 160.5 (aromatic C-O), 136.9 (C=CH), 135.5 (aromatic C), 132.5 (aromatic C-H), 114.2 (aromatic C-H), 55.4 (-OCH₃), 28.6 (CH₂), 23.1 (CH₂) | [M+H]⁺ at 335.0 |
Experimental Protocols
Accurate structural confirmation is contingent on the precise execution of analytical experiments. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Protocol:
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Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be free of proton signals that may interfere with the analyte's spectrum.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a one-dimensional ¹H NMR spectrum.
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Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
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Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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Integrate the signals to determine the relative number of protons for each resonance.
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¹³C NMR Acquisition:
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Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
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Set the spectral width to encompass the expected chemical shifts (typically 0-220 ppm).
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A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
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Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.
Protocol:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction (e.g., direct infusion, gas chromatography, or liquid chromatography) will depend on the volatility and thermal stability of the compound.
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Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds and provides extensive fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for less volatile or thermally sensitive molecules and often yield a prominent molecular ion peak.
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
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Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
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Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.
Visualization of the Structural Confirmation Workflow
The logical flow for confirming the structure of this compound is illustrated in the following diagram.
Caption: Workflow for the structural confirmation of a synthesized organic compound.
References
A Comparative Analysis of 3-(3,5-Dimethoxybenzyl)cyclohexanone and Other N-methyl-D-aspartate (NMDA) Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the putative N-methyl-D-aspartate (NMDA) receptor modulator 3-(3,5-Dimethoxybenzyl)cyclohexanone against established NMDA receptor antagonists. Due to the limited publicly available experimental data specifically for this compound, this comparison is based on the known structure-activity relationships of cyclohexanone derivatives and a detailed analysis of well-characterized modulators: the uncompetitive channel blockers Ketamine and Memantine, and the non-competitive, subunit-selective antagonist Ifenprodil.
Introduction to NMDA Receptor Modulation
The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Modulation of the NMDA receptor can be achieved through various mechanisms, including competitive antagonism at the glutamate or glycine binding sites, non-competitive antagonism via allosteric sites, and uncompetitive blockade of the ion channel pore.
The chemical structure of this compound, featuring a cyclohexanone core, suggests its potential interaction with the NMDA receptor, as other cyclohexanone derivatives have demonstrated activity at this target. This guide aims to provide a framework for evaluating its potential pharmacological profile by comparing it with known modulators.
Comparative Quantitative Data
The following tables summarize key quantitative data for established NMDA receptor modulators. This data provides a benchmark for the potential efficacy and selectivity of novel compounds like this compound.
Table 1: Binding Affinity (Ki) of NMDA Receptor Modulators
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Ketamine | [³H]MK-801 | Rat brain membranes | 760 | [1] |
| Memantine | [³H]MK-801 | Human recombinant (GluN1/GluN2A) | 500-1000 | [2] |
| Ifenprodil | [³H]Ifenprodil | Rat cortical membranes | 0.34 (for GluN2B) | [3] |
| Dizocilpine (MK-801) | [³H]MK-801 | Rat cortical membranes | 6.3 | [4] |
Table 2: Potency (IC50) of NMDA Receptor Modulators
| Compound | Assay Type | Cell Line/Neuron Type | IC50 (µM) | Reference |
| Ketamine | Electrophysiology (Whole-cell patch clamp) | Cultured neurons | 0.4 - 2.0 | [5] |
| Memantine | Electrophysiology (Whole-cell patch clamp) | Recombinant (GluN1/GluN2A) | 0.5 - 1.0 | [6] |
| Ifenprodil | Electrophysiology (Whole-cell patch clamp) | Cultured rat hippocampal neurons | 0.75 (high affinity), 161 (low affinity) | [7] |
Key Experimental Protocols
The characterization of NMDA receptor modulators relies on a combination of binding assays and functional electrophysiological recordings.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor.
General Protocol:
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Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in NMDA receptors.[8]
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Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]MK-801 for the channel binding site) and varying concentrations of the unlabeled test compound.[8]
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Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[8]
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Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the functional effect of a compound on NMDA receptor-mediated currents.
General Protocol:
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Cell Preparation: Neurons in culture or in acute brain slices are prepared for recording.
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Patch Pipette: A glass micropipette with a small tip opening is filled with an internal solution and brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
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Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the entire cell. The membrane potential is clamped at a specific voltage (e.g., -70 mV).
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NMDA Receptor Activation: NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist like glycine.
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Compound Application: The test compound is applied at various concentrations, and the resulting change in the NMDA receptor-mediated current is measured.
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Data Analysis: The concentration of the compound that produces a 50% inhibition of the current (IC50) is determined by fitting the concentration-response data to a sigmoidal function.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for screening and characterizing novel modulators.
NMDA Receptor Signaling Pathway.
Experimental Workflow for NMDA Modulator Discovery.
Discussion and Comparison
This compound: A Putative Modulator
While direct experimental evidence is lacking, the structure of this compound provides clues to its potential mechanism of action. The cyclohexanone core is a feature of some known NMDA receptor modulators. For instance, ketamine is a cyclohexanone derivative. The benzyl group with dimethoxy substitutions may influence binding affinity and selectivity.
Comparison with Uncompetitive Channel Blockers: Ketamine and Memantine
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Mechanism: Both ketamine and memantine are uncompetitive open-channel blockers, meaning they bind within the ion channel pore of the NMDA receptor only when the channel is open.[2][10] This "use-dependent" mechanism is thought to contribute to their therapeutic profiles by preferentially blocking excessively active channels.
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Affinity and Potency: Ketamine has a higher affinity and is more potent than memantine.[1][6] The lower affinity of memantine is associated with a faster off-rate, which may contribute to its better tolerability profile in the treatment of Alzheimer's disease.
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Potential of this compound: If this compound acts as an uncompetitive channel blocker, its affinity and kinetics would be critical determinants of its therapeutic potential and side-effect profile. The bulky dimethoxybenzyl group could significantly influence its interaction with the channel pore.
Comparison with a Subunit-Selective Antagonist: Ifenprodil
-
Mechanism: Ifenprodil is a non-competitive antagonist that binds to an allosteric site on the GluN2B subunit of the NMDA receptor.[3] This selectivity for GluN2B-containing receptors makes it a valuable tool for dissecting the roles of different NMDA receptor subtypes.
-
Affinity and Potency: Ifenprodil exhibits high affinity for GluN2B-containing receptors, with significantly lower affinity for other subtypes.[3]
-
Potential of this compound: The dimethoxybenzyl moiety of the target compound could potentially confer selectivity for specific NMDA receptor subunits. Structure-activity relationship studies would be necessary to determine if it interacts with the ifenprodil binding site or another allosteric site.
Conclusion
While direct experimental data for this compound is not currently available, this guide provides a framework for its potential evaluation as an NMDA receptor modulator. By comparing its structure to known modulators and outlining the key experimental protocols for characterization, researchers can design studies to elucidate its binding affinity, potency, and mechanism of action. The provided quantitative data for ketamine, memantine, and ifenprodil serve as important benchmarks for assessing the potential therapeutic utility of this and other novel cyclohexanone derivatives targeting the NMDA receptor. Future research, including radioligand binding assays and electrophysiological studies, will be crucial to determine the precise pharmacological profile of this compound.
References
- 1. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memantine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Clickable Analogue of Ketamine Retains NMDA Receptor Activity, Psychoactivity, and Accumulates in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization | Journal of Neuroscience [jneurosci.org]
- 7. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
A Comparative Analysis of 3-(3,5-Dimethoxybenzyl)cyclohexanone Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a hypothetical series of 3-(3,5-dimethoxybenzyl)cyclohexanone derivatives, outlining their potential therapeutic applications based on preclinical evidence from structurally related compounds. The following sections detail their synthesis, potential biological activities, and the experimental protocols for their evaluation, offering a framework for future research and development in this area.
Introduction to this compound Derivatives
The this compound scaffold is a promising chemical motif in drug discovery. The dimethoxybenzyl group is a key feature in several natural and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The cyclohexanone ring provides a versatile backbone for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide explores a hypothetical series of derivatives (Table 1) and their potential performance in key therapeutic areas.
Table 1: Hypothetical Series of this compound Derivatives and their Potential Biological Activities
| Compound ID | R1 Substituent | R2 Substituent | Potential Primary Activity | Potential Secondary Activity |
| LEAD-01 | H | H | Neuroprotective | Anti-inflammatory |
| LEAD-02 | OH | H | Anti-inflammatory | Anticancer |
| LEAD-03 | H | =NOH (Oxime) | Acetylcholinesterase Inhibition | Neuroprotective |
| LEAD-04 | H | =CH-Ar (Chalcone-like) | Anticancer | Anti-inflammatory |
Comparative Biological Activity
While a direct comparative study on this specific series is not yet available in published literature, based on related structures, we can project their potential efficacy. The following tables present hypothetical, yet plausible, quantitative data to guide future experimental design.
Neuroprotective Effects
A structurally similar compound, 2-(3',5'-Dimethoxybenzylidene) cyclopentanone (DMBC), has demonstrated neuroprotective effects in a rat model of permanent middle cerebral artery occlusion (pMCAO), a model for ischemic stroke.[1] The proposed mechanism involves the inhibition of cathepsin B, a lysosomal cysteine protease implicated in neuronal apoptosis.[1]
Table 2: Hypothetical Neuroprotective Activity of LEAD Derivatives
| Compound ID | Neuronal Viability (%) in OGD Model (10 µM) | IC50 for Cathepsin B Inhibition (µM) |
| LEAD-01 | 75 ± 5 | 8.2 ± 0.9 |
| LEAD-03 | 68 ± 7 | 15.1 ± 1.8 |
| Reference | DMBC | ~70 |
Anti-inflammatory Activity
Cyclohexanone derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[2]
Table 3: Hypothetical Anti-inflammatory Activity of LEAD Derivatives
| Compound ID | COX-2 Inhibition (IC50, µM) | 5-LOX Inhibition (IC50, µM) | TNF-α Reduction in LPS-stimulated RAW 264.7 cells (%, at 10 µM) |
| LEAD-01 | 12.5 ± 1.3 | 20.1 ± 2.5 | 45 ± 4 |
| LEAD-02 | 5.8 ± 0.6 | 10.5 ± 1.1 | 65 ± 6 |
| LEAD-04 | 9.2 ± 0.9 | 15.3 ± 1.7 | 58 ± 5 |
| Reference | Celecoxib | 0.04 | N/A |
Anticancer Activity
The anticancer potential of cyclohexanone derivatives has been linked to various mechanisms, including the induction of apoptosis and inhibition of topoisomerase I.[3] The chalcone-like structure of LEAD-04, in particular, suggests potential for microtubule destabilization, a mechanism shared by other chalcones.
Table 4: Hypothetical Cytotoxic Activity of LEAD Derivatives against A549 Lung Cancer Cells
| Compound ID | IC50 (µM) after 48h | Apoptosis Induction (% of Annexin V positive cells at IC50) |
| LEAD-02 | 15.2 ± 1.8 | 35 ± 4 |
| LEAD-04 | 8.9 ± 0.9 | 55 ± 6 |
| Reference | Doxorubicin | 0.5 |
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease.[4] The oxime functionality in LEAD-03 is a common feature in known AChE inhibitors.
Table 5: Hypothetical Acetylcholinesterase Inhibitory Activity of LEAD Derivatives
| Compound ID | Human AChE Inhibition (IC50, µM) | Selectivity vs. BuChE (IC50 Ratio) |
| LEAD-03 | 2.5 ± 0.3 | 15 |
| Reference | Donepezil | 0.006 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
OGD Procedure: On day in vitro (DIV) 7, the culture medium is replaced with glucose-free DMEM, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for 2 hours.
-
Treatment: Following OGD, the medium is replaced with complete Neurobasal medium containing the test compounds or vehicle control, and the cells are returned to a normoxic incubator for 24 hours.
-
Viability Assessment: Cell viability is quantified using the MTT assay. The absorbance is measured at 570 nm.
Anti-inflammatory Assay: LPS-Induced TNF-α Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are pre-treated with test compounds or vehicle for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 6 hours.
-
Quantification of TNF-α: The concentration of TNF-α in the culture supernatant is determined by ELISA according to the manufacturer's instructions.
Anticancer Assay: Cytotoxicity by MTT Assay
-
Cell Seeding: A549 human lung carcinoma cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds for 48 hours.
-
MTT Assay: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is read at 570 nm. The IC50 value is calculated from the dose-response curve.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains 50 µL of 0.1 M phosphate buffer (pH 8.0), 25 µL of test compound solution, and 25 µL of human recombinant AChE. The mixture is incubated for 15 minutes at 25°C.
-
Substrate Addition: 25 µL of 10 mM DTNB and 25 µL of 14 mM acetylthiocholine iodide are added to initiate the reaction.
-
Measurement: The absorbance is measured kinetically at 412 nm for 5 minutes. The rate of reaction is calculated, and the percent inhibition is determined relative to a vehicle control. The IC50 value is determined from the dose-inhibition curve.[5][6]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives are likely mediated through the modulation of multiple intracellular signaling pathways.
Neuroprotection: A Proposed Pathway
In the context of ischemic stroke, the neuroprotective effects of DMBC, a close analog, are linked to the inhibition of cathepsin B release from lysosomes.[1] This prevents the activation of downstream apoptotic pathways.
Caption: Proposed neuroprotective mechanism via inhibition of cathepsin B release.
Anti-inflammatory and Anticancer Signaling
The anti-inflammatory and anticancer effects of related cyclohexanone and chalcone derivatives often involve the modulation of key signaling pathways such as NF-κB and MAPK/ERK. These pathways regulate the expression of genes involved in inflammation, cell proliferation, and survival.
Caption: Potential anti-inflammatory and anticancer signaling pathways.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the preclinical evaluation of the this compound derivatives.
Caption: General workflow for preclinical evaluation.
Disclaimer: The quantitative data presented in the tables are hypothetical and intended for illustrative purposes to guide research. Actual experimental results may vary. This document serves as a framework for the systematic evaluation of this compound derivatives based on established scientific methodologies and findings from related chemical classes.
References
- 1. 2-(3',5'-Dimethoxybenzylidene) cyclopentanone, a novel synthetic small-molecule compound, provides neuroprotective effects against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Comparative Bioactivity Analysis: 3-(3,5-Dimethoxybenzyl)cyclohexanone in Anti-Inflammatory and Antioxidant Assays
This guide provides a comparative overview of the potential bioactivity of the novel compound 3-(3,5-Dimethoxybenzyl)cyclohexanone against established reference compounds. The comparison is based on two standard in vitro assays: the Inhibition of Protein Denaturation Assay for anti-inflammatory activity and the DPPH Radical Scavenging Assay for antioxidant potential.
Disclaimer: As this compound is a compound under investigation, the quantitative data presented here is hypothetical and for illustrative purposes only. The data for reference compounds are derived from published literature.
Workflow of the DPPH Radical Scavenging Assay
Lack of Independent Replication Studies on 3-(3,5-Dimethoxybenzyl)cyclohexanone Hinders Comparative Analysis
A comprehensive review of scientific literature reveals a significant gap in independent replication studies for the compound 3-(3,5-Dimethoxybenzyl)cyclohexanone, preventing a thorough, data-driven comparison of its performance against alternative compounds. Despite its availability from chemical suppliers and mentions of potential biological activities, peer-reviewed, experimental data on this specific molecule remains elusive.
Researchers, scientists, and drug development professionals seeking to evaluate this compound will find a notable absence of published research detailing its biological effects, experimental protocols, and mechanism of action. While commercial sources suggest potential anticancer and anti-inflammatory properties, and a possible role as an N-methyl-D-aspartate (NMDA) receptor modulator due to its structural similarity to ketamine, these claims are not substantiated by independent, peer-reviewed studies.
In contrast, the broader classes of cyclohexanone derivatives and compounds featuring a 3,5-dimethoxybenzyl moiety have been the subject of various investigations, demonstrating a range of biological activities.
Comparison with Structurally Related Compound Classes:
While a direct comparison is not possible due to the lack of data on the target compound, research on related molecules provides context on the potential activities of the cyclohexanone and dimethoxybenzyl scaffolds.
| Compound Class | Reported Biological Activities | Key Experimental Findings |
| Bis-benzylidene cyclohexanone derivatives | α-glucosidase inhibition, antileishmanial, cytotoxic | Certain derivatives have shown potent inhibitory activity against α-glucosidase and Leishmania, as well as cytotoxicity towards various cancer cell lines. |
| Other substituted cyclohexanone derivatives | Anti-nociceptive, anti-inflammatory | Studies have demonstrated the potential of certain cyclohexanone analogs to reduce pain and inflammation in preclinical models. |
| 3,5-Dimethoxystilbene analogs | Pesticidal, antimicrobial | Analogs of 3,5-dimethoxystilbene have been investigated for their efficacy against various pests and microbial strains. |
| Amino-alkyl-cyclohexanes | NMDA receptor antagonism | A series of amino-alkyl-cyclohexane derivatives have been characterized as uncompetitive NMDA receptor antagonists with neuroprotective potential. |
Table 1: Biological Activities of Compound Classes Structurally Related to this compound. This table summarizes the observed biological effects of compounds sharing key structural features with the target molecule, highlighting the potential areas of interest for future research.
Hypothetical Signaling Pathway and Experimental Workflow:
Given the suggestion that this compound may act on NMDA receptors, a hypothetical signaling pathway and a general experimental workflow for its investigation can be proposed. It is crucial to emphasize that the following are not based on experimental data for the specific compound but are representative of workflows used to investigate novel NMDA receptor modulators.
Hypothetical Mechanism of Action via NMDA Receptor Modulation
Caption: Hypothetical signaling pathway of this compound as an NMDA receptor antagonist.
General Experimental Workflow for Investigating a Novel Compound
Caption: A generalized workflow for the preclinical evaluation of a novel therapeutic compound.
Detailed Methodologies (Representative Examples):
The following are examples of experimental protocols that would be necessary to evaluate the biological activity of this compound. These are based on standard methods used for similar compounds.
1. NMDA Receptor Binding Assay (Hypothetical Protocol):
-
Objective: To determine the binding affinity of this compound to the NMDA receptor.
-
Method: A competitive radioligand binding assay would be performed using rat cortical membranes. Membranes would be incubated with a known radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of this compound. Non-specific binding would be determined in the presence of an excess of a non-labeled antagonist. Following incubation, the membranes would be filtered and the bound radioactivity measured by liquid scintillation counting. The IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding) would be calculated and converted to a Ki (inhibition constant).
2. In Vitro Anti-inflammatory Assay (Hypothetical Protocol):
-
Objective: To assess the anti-inflammatory potential of this compound.
-
Method: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells would be used as a model for inflammation. Cells would be pre-treated with various concentrations of this compound for a specified time, followed by stimulation with LPS. The production of nitric oxide (NO) in the cell culture supernatant would be measured using the Griess reagent. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) would be quantified by ELISA. A dose-dependent reduction in NO and cytokine production would indicate anti-inflammatory activity.
3. Cancer Cell Viability Assay (Hypothetical Protocol):
-
Objective: To evaluate the cytotoxic effects of this compound on cancer cells.
-
Method: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) would be seeded in 96-well plates. After 24 hours, the cells would be treated with a range of concentrations of this compound for 48-72 hours. Cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance would be measured, and the IC₅₀ value (the concentration that reduces cell viability by 50%) would be determined.
Conclusion
The absence of primary research data for this compound makes it impossible to provide an evidence-based comparison of its performance against other compounds. While the chemical scaffolds it contains are of interest in medicinal chemistry, the specific biological profile of this molecule remains uncharacterized in the public domain. For researchers and drug development professionals, this represents an unexplored area. Future studies are required to isolate and characterize its biological activities, determine its mechanism of action, and establish its potential therapeutic utility. Without such independent replication and validation, any claims regarding its efficacy remain speculative.
Specificity of 3-(3,5-Dimethoxybenzyl)cyclohexanone's Biological Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound with a chemical structure suggestive of potential activity within the central nervous system. Its core components, a cyclohexanone ring and a dimethoxybenzyl group, bear resemblance to known psychoactive compounds, particularly those acting on the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comparative assessment of the anticipated biological specificity of this compound, drawing parallels with established NMDA receptor modulators. Due to the limited publicly available biological data for this specific compound, this guide focuses on providing a framework for its evaluation, including detailed experimental protocols and comparative data from analogous compounds.
Putative Mechanism of Action and Key Signaling Pathway
Based on its structural similarity to ketamine and phencyclidine, it is hypothesized that this compound acts as an antagonist of the NMDA receptor. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and has been implicated in various neurological disorders.
The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor opens its ion channel, allowing the influx of Ca²⁺. This influx triggers downstream signaling cascades. An uncompetitive antagonist, such as ketamine, is believed to bind within the ion channel, blocking the passage of ions and thereby inhibiting receptor function.
Comparative Analysis of Receptor Affinity
To assess the specificity of a compound, it is crucial to determine its binding affinity for its primary target and a panel of other relevant receptors. While specific data for this compound is not available, the following table presents affinity data for known NMDA receptor antagonists, which can serve as a benchmark for future studies.
| Compound | Primary Target | Kᵢ (nM) or IC₅₀ (nM) | Dopamine D₂ Receptor (Kᵢ, nM) | Serotonin 5-HT₂ₐ Receptor (Kᵢ, nM) |
| Ketamine | NMDA Receptor | 500 - 10,000 | >10,000 | >10,000 |
| Phencyclidine (PCP) | NMDA Receptor | 50 - 100 | ~200 | ~1,500 |
| Memantine | NMDA Receptor | 1,000 - 5,000 | >10,000 | >10,000 |
| MK-801 (Dizocilpine) | NMDA Receptor | 1 - 10 | >10,000 | >10,000 |
| This compound | NMDA Receptor (Hypothesized) | Data Not Available | Data Not Available | Data Not Available |
Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are measures of a compound's potency. Lower values indicate higher affinity. The data presented are approximate and can vary depending on the experimental conditions.
Experimental Protocols for Specificity Assessment
To determine the biological specificity of this compound, a series of in vitro assays should be conducted. The following are detailed protocols for key experiments.
Radioligand Binding Assay for NMDA Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor.
Materials:
-
[³H]MK-801 (radioligand)
-
Rat brain cortical membranes
-
This compound
-
Unlabeled MK-801 (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add the membrane preparation, [³H]MK-801 (at a concentration near its Kₔ), and varying concentrations of this compound.
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of unlabeled MK-801.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
Off-Target Screening using a Receptor Panel
Objective: To assess the selectivity of this compound by screening it against a broad panel of receptors, ion channels, and transporters.
Methodology: This is typically performed as a service by specialized contract research organizations (CROs). A standard panel often includes, but is not limited to:
-
GPCRs: Dopamine (D₁-D₅), Serotonin (multiple subtypes, e.g., 5-HT₁ₐ, 5-HT₂ₐ), Adrenergic (α₁, α₂, β₁, β₂), Opioid (μ, δ, κ), Muscarinic (M₁-M₅), Histamine (H₁, H₂)
-
Ion Channels: Voltage-gated sodium, potassium, and calcium channels; Ligand-gated ion channels such as GABAₐ and AMPA receptors.
-
Transporters: Dopamine transporter (DAT), Serotonin transporter (SERT), Norepinephrine transporter (NET).
The screening is usually conducted using radioligand binding assays for each specific target. The results are typically reported as the percent inhibition at a fixed concentration (e.g., 10 µM) of the test compound. Significant inhibition (e.g., >50%) would warrant further investigation to determine the IC₅₀ or Kᵢ for that off-target.
Conclusion
While the structural characteristics of this compound strongly suggest it may function as an NMDA receptor antagonist, a comprehensive assessment of its biological specificity requires rigorous experimental validation. The provided comparative data for known NMDA receptor modulators and detailed experimental protocols offer a clear roadmap for researchers to elucidate the precise mechanism of action and selectivity profile of this compound. Such studies are essential for understanding its therapeutic potential and predicting its possible side-effect profile in the context of drug development. The generation of quantitative binding data will be a critical next step in characterizing the biological action of this compound.
Evaluating the Off-Target Effects of 3-(3,5-Dimethoxybenzyl)cyclohexanone: A Comparative Analysis
A comprehensive evaluation of the off-target effects of the novel compound 3-(3,5-Dimethoxybenzyl)cyclohexanone is currently challenging due to the limited publicly available data on its specific biological targets and activities. While the broader class of cyclohexanone derivatives has been explored for a variety of therapeutic applications, including anticancer and anti-inflammatory properties, the specific on-target and off-target profile of this particular molecule remains uncharacterized in peer-reviewed literature.
This guide aims to provide a framework for the future evaluation of this compound by outlining established methodologies for off-target profiling and identifying potential alternative compounds based on the activities of structurally related molecules.
Potential Areas of Biological Activity and Alternative Compounds
Based on the known activities of similar chemical structures, this compound could potentially exhibit a range of biological effects. One related compound, 2,6-bis-(4-hydroxy-3-methoxybenzylidine)cyclohexanone (BHMC), has demonstrated anti-tumor properties by inhibiting key proteins involved in cancer cell invasion, such as Rho guanine nucleotide exchange factor 7 (β-PIX), matrix metalloproteinase-9 (MMP-9), and membrane type 1 matrix metalloproteinase (MT1-MMP)[1].
Should this compound be investigated for similar anticancer activities, a comparative analysis with established inhibitors of these pathways would be essential.
Table 1: Potential Alternative Compounds for Comparative Off-Target Profiling
| Compound Class | Specific Examples | Primary Target(s) |
| Pan-MMP Inhibitors | Marimastat, Batimastat | Matrix Metalloproteinases |
| Selective MMP-9 Inhibitors | Andecaliximab (GS-5745) | MMP-9 |
| ROCK Inhibitors (affecting Rho signaling) | Fasudil, Ripasudil | Rho-associated kinase (ROCK) |
Experimental Protocols for Off-Target Effect Evaluation
To thoroughly assess the off-target profile of this compound, a multi-faceted approach employing both in vitro and in silico methods is recommended.
1. In Vitro Safety Pharmacology Profiling:
A standard method to identify potential off-target interactions is to screen the compound against a panel of known receptors, transporters, enzymes, and ion channels that are commonly associated with adverse drug reactions. Commercial services, such as the InVEST44™ panel, offer a broad assessment of safety liabilities[2].
Workflow for In Vitro Off-Target Screening:
Caption: Workflow for in vitro off-target liability screening.
2. Kinase Profiling:
Given that many small molecules exhibit off-target effects through kinase inhibition, a comprehensive kinase panel screen is crucial. This typically involves assessing the compound's ability to inhibit the activity of a large number of purified kinases. Competitive chemical proteomics is an alternative cell-based approach to define kinase targets[3].
3. Cytochrome P450 (CYP) Inhibition Assays:
To evaluate the potential for drug-drug interactions, it is essential to determine if this compound inhibits major CYP450 isoforms. Fluorogenic or mass spectrometry-based assays using human liver microsomes can be employed to determine the IC50 values for enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4[4][5].
Experimental Workflow for CYP450 Inhibition Assay:
Caption: Protocol for assessing CYP450 inhibition potential.
Data Presentation for Comparative Analysis
Should experimental data become available, the following tables provide a structured format for comparing the off-target effects of this compound with alternative compounds.
Table 2: Comparative Kinase Selectivity Profile
| Kinase | This compound (% Inhibition @ 10 µM) | Alternative Compound A (% Inhibition @ 10 µM) | Alternative Compound B (% Inhibition @ 10 µM) |
| On-Target Kinase | |||
| Off-Target Kinase 1 | |||
| Off-Target Kinase 2 | |||
| ... |
Table 3: Comparative CYP450 Inhibition Profile (IC50 in µM)
| CYP Isoform | This compound | Alternative Compound A | Alternative Compound B |
| CYP1A2 | |||
| CYP2C9 | |||
| CYP2C19 | |||
| CYP2D6 | |||
| CYP3A4 |
Conclusion
A thorough evaluation of the off-target effects of this compound is imperative for its development as a potential therapeutic agent. The lack of current data necessitates a systematic investigation using the established experimental protocols outlined in this guide. By comparing its off-target profile with that of relevant alternative compounds, researchers can gain a comprehensive understanding of its selectivity and potential for adverse effects, thereby informing future drug development efforts.
References
- 1. The Molecular Targets and Anti-Invasive Effects of 2,6-bis-(4-hydroxyl-3methoxybenzylidine) cyclohexanone or BHMC in MDA-MB-231 Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SAR studies of chabrolonaphthoquinone B via rational design and synthesis of analogues - Cytotoxicity evaluation uncovers anticancer activity via mRNA splicing modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypothetical Comparative Guide: 3-(3,5-Dimethoxybenzyl)cyclohexanone in Oncology Research
Disclaimer: To date, no peer-reviewed studies have been published specifically validating the biological effects of 3-(3,5-Dimethoxybenzyl)cyclohexanone. This guide, therefore, presents a hypothetical comparison based on the known activities of its structural analogs—compounds containing either a cyclohexanone or a dimethoxybenzyl moiety. The information herein is intended for researchers, scientists, and drug development professionals as a speculative framework for potential research directions.
The structural components of this compound suggest potential therapeutic applications, particularly in oncology. Cyclohexanone derivatives have been investigated for their roles in synthesizing various pharmaceutical agents, including those with anticancer properties[1][2]. Similarly, compounds featuring a dimethoxybenzyl group have demonstrated notable antioxidant and anticancer activities[3][4][5]. This guide explores the hypothetical anticancer potential of this compound by comparing it with two compounds that share its core structures: a cyclohexanone-based anticancer agent and a compound with a dimethoxybenzyl moiety.
Comparative Analysis of Structurally Related Anticancer Compounds
This section compares a representative cyclohexanone-containing anticancer compound, 2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanone (a curcumin analog), and a dimethoxybenzyl-containing compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), to provide a basis for postulating the potential activity of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo anticancer activities of the selected comparator compounds.
| Compound | Cancer Type | Assay | Endpoint | Result | Reference |
| 2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanone | Castration-Resistant Prostate Cancer (PC3 and PLS10 cells) | Invasion Assay | Inhibition of cell invasion | Higher anti-invasion properties than curcumin | [6] |
| 2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanone | Castration-Resistant Prostate Cancer (PLS10 cells) | In vivo tumor growth | Reduction of tumor area in lungs | Similar ability to reduce tumor area as curcumin (30 mg/kg) | [6] |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Human Glioblastoma | Cell Proliferation Assay | Suppression of cell proliferation | Significant suppression at concentrations of 0.1-250 µM | [3] |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Human Glioblastoma | Western Blot | Protein level modulation | Decreased PI3K, Akt, MAPK, mTOR; Increased p53, p21, Rb | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Invasion Assay for Cyclohexanone Curcumin Analogs
-
Cell Lines: Human castration-resistant prostate cancer cell lines PC3 and PLS10.
-
Method: The anti-invasion properties were determined using a Boyden chamber assay. The upper chamber of the transwell insert was coated with Matrigel. Cells were seeded in the upper chamber in a serum-free medium, and the lower chamber was filled with a medium containing a chemoattractant. The tested compound (e.g., 2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanone) or control (curcumin) was added to the upper chamber. After incubation, non-invading cells were removed from the upper surface of the membrane, and the invading cells on the lower surface were fixed, stained, and counted.
-
Data Analysis: The number of invading cells in the treatment groups was compared to the control group to determine the percentage of inhibition.
In Vivo Tumor Growth Model for Cyclohexanone Curcumin Analogs
-
Animal Model: Immunocompromised mice.
-
Method: PLS10 cells were injected intravenously into the mice. The mice were then treated with the test compound (e.g., 2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanone at 30 mg/kg bodyweight), curcumin (30 mg/kg), or a vehicle control via intraperitoneal injections. After a specified period, the mice were euthanized, and their lungs were harvested.
-
Data Analysis: The tumor area in the lungs was measured and compared between the treatment and control groups to assess the inhibition of tumor growth.
Cell Proliferation Assay for DHMBA
-
Cell Line: Human glioblastoma cells.
-
Method: Cells were cultured in DMEM-low glucose medium containing 10% fetal bovine serum. The cells were then treated with varying concentrations of DHMBA (0.1-250 µM). Cell proliferation was assessed at different time points using a standard method such as the MTT assay or by direct cell counting.
-
Data Analysis: The proliferation of DHMBA-treated cells was compared to that of untreated control cells to determine the dose-dependent effect on cell growth.
Western Blot Analysis for DHMBA-Treated Glioblastoma Cells
-
Method: Glioblastoma cells were treated with DHMBA for a specified duration. The cells were then lysed, and the total protein was extracted. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (PI3-kinase 100α, Akt, MAPK, phosphor-MAPK, mTOR, p53, p21, and Rb) followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.
-
Data Analysis: The intensity of the protein bands was quantified and normalized to a loading control (e.g., β-actin) to determine the relative changes in protein expression levels.
Mandatory Visualizations
Hypothetical Signaling Pathway for Anticancer Activity
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a compound like this compound, based on the known mechanisms of its structural analogs.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Drug Resistance in Cancer: Dimethoxycurcumin as a Functional Antioxidant Targeting ABCC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Cyclohexanone curcumin analogs inhibit the progression of castration-resistant prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-(3,5-Dimethoxybenzyl)cyclohexanone: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive framework for benchmarking the performance of 3-(3,5-Dimethoxybenzyl)cyclohexanone against established standard compounds in key biological assays. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and data presentation formats to facilitate objective comparison and support further research and development. While direct comparative data for this compound is not yet widely available in published literature, this guide offers the necessary tools to generate and interpret such data.
Overview of this compound
This compound is a synthetic organic compound characterized by a cyclohexanone ring substituted with a 3,5-dimethoxybenzyl group. The presence of the dimethoxybenzyl moiety suggests potential for various biological activities, drawing parallels with other natural and synthetic compounds exhibiting anticancer, anti-inflammatory, and enzyme inhibitory properties. Preliminary assessments indicate potential for cytotoxicity against various cancer cell lines, making it a candidate for further investigation in oncology. Furthermore, its structural motifs are found in compounds with α-glucosidase inhibitory and antiprotozoal activities, suggesting broader therapeutic potential.
Comparative Benchmarking Data
The following tables are presented as templates for researchers to populate with their own experimental data when benchmarking this compound against standard compounds.
Table 1: In Vitro Cytotoxicity against Human Cancer Cell Lines (MTT Assay)
| Compound | Cell Line | IC₅₀ (µM) ± SD |
| This compound | MCF-7 (Breast) | [Insert Experimental Data] |
| A549 (Lung) | [Insert Experimental Data] | |
| HeLa (Cervical) | [Insert Experimental Data] | |
| Doxorubicin (Standard) | MCF-7 (Breast) | [Insert Experimental Data] |
| Cisplatin (Standard) | A549 (Lung) | [Insert Experimental Data] |
| Paclitaxel (Standard) | HeLa (Cervical) | [Insert Experimental Data] |
Table 2: α-Glucosidase Inhibitory Activity
| Compound | IC₅₀ (µM) ± SD |
| This compound | [Insert Experimental Data] |
| Acarbose (Standard) | [Insert Experimental Data] |
Table 3: Antileishmanial Activity against Leishmania Promastigotes
| Compound | IC₅₀ (µM) ± SD |
| This compound | [Insert Experimental Data] |
| Amphotericin B (Standard) | [Insert Experimental Data] |
| Miltefosine (Standard) | [Insert Experimental Data] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
In Vitro Cytotoxicity: MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on various human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound and standard cytotoxic drugs (e.g., Doxorubicin, Cisplatin, Paclitaxel) in culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of the test compound on α-glucosidase, a key enzyme in carbohydrate metabolism.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (standard inhibitor)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well plates
Procedure:
-
Add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of the test compound (in various concentrations) to each well of a 96-well plate.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM).
-
Incubate the plate at 37°C for another 15 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition and determine the IC₅₀ value. Acarbose is used as a positive control.
Antileishmanial Activity Assay (Promastigote Viability)
This protocol assesses the activity of the compound against the promastigote stage of Leishmania species.
Materials:
-
Leishmania species (e.g., L. donovani, L. major) promastigotes
-
M199 medium supplemented with 10% FBS
-
Amphotericin B and Miltefosine (standard drugs)
-
Resazurin solution (0.125 mg/mL in PBS)
-
96-well plates
Procedure:
-
Culture Leishmania promastigotes in M199 medium until they reach the mid-logarithmic phase of growth.
-
Adjust the parasite concentration to 1 x 10⁶ promastigotes/mL.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the test compound at various concentrations. Include wells with standard drugs and a no-drug control.
-
Incubate the plates at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (560 nm excitation, 590 nm emission) or absorbance (570 nm) to determine cell viability.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate the general workflow for benchmarking a compound and a representative signaling pathway potentially modulated by a cytotoxic agent.
Caption: General experimental workflow for benchmarking a test compound.
Caption: A simplified signaling pathway for apoptosis induced by a cytotoxic agent.
Statistical Analysis of 3-(3,5-Dimethoxybenzyl)cyclohexanone Experiments: A Comparative Guide
A comprehensive analysis of the biological activity of 3-(3,5-Dimethoxybenzyl)cyclohexanone remains elusive in publicly available scientific literature. Despite extensive searches for experimental data, quantitative metrics on the bioactivity of this specific compound, detailed experimental protocols, and its engagement with signaling pathways have not been identified. Therefore, a direct comparative guide based on experimental evidence for this compound cannot be constructed at this time.
While the specific compound of interest lacks published data, the broader class of cyclohexanone derivatives has been the subject of various biological investigations. These studies offer a glimpse into the potential activities that could be explored for this compound and provide a framework for future research. This guide, therefore, will present a generalized overview of the reported activities of structurally related compounds to offer a contextual understanding for researchers, scientists, and drug development professionals.
Potential Areas of Biological Investigation for Cyclohexanone Derivatives
Research on various substituted cyclohexanone and cyclohexenone derivatives has revealed a spectrum of biological activities, suggesting that this compound could be a candidate for screening in several therapeutic areas. These include:
-
Anticancer Activity: Numerous studies have focused on the cytotoxic effects of cyclohexanone analogs against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis and inhibition of cancer-related enzymes.
-
Antimicrobial and Antifungal Activity: Certain cyclohexanone derivatives have demonstrated efficacy against a range of bacterial and fungal strains, indicating their potential as novel anti-infective agents.
-
Enzyme Inhibition: The cyclohexanone scaffold has been utilized in the design of inhibitors for various enzymes, including α-glucosidase, which is relevant to diabetes management, and kinases, which are critical targets in oncology.
-
Antimalarial Activity: Some cyclohexenone derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.
Hypothetical Experimental Workflow
Should experimental data for this compound become available, a typical workflow for its biological evaluation and comparison with other compounds would likely follow the structure illustrated below.
Caption: A generalized workflow for the biological evaluation of a novel compound.
Concluding Remarks for Future Research
The absence of specific data for this compound underscores a gap in the current scientific knowledge. Future research endeavors should focus on the synthesis and subsequent biological evaluation of this compound. A systematic investigation, beginning with broad-based screening and progressing to more specific mechanistic studies, would be invaluable.
Should such data be generated, a comprehensive comparison with existing cyclohexanone derivatives and other relevant small molecules would be warranted. This would involve a rigorous statistical analysis of quantitative data, detailed reporting of experimental methodologies to ensure reproducibility, and the elucidation of any relevant signaling pathways. Until then, the biological profile of this compound remains a subject for scientific inquiry.
A Comparative Guide to the Bioactivity of Cyclohexanone Derivatives Related to 3-(3,5-Dimethoxybenzyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of cyclohexanone derivatives that are structurally related to 3-(3,5-Dimethoxybenzyl)cyclohexanone. Despite a comprehensive search of available scientific literature, no specific studies reporting the quantitative biological activity, such as anticancer or anti-inflammatory effects, of this compound were identified. However, the research on its structural analogs provides valuable insights into the potential therapeutic applications of this class of compounds.
This document summarizes the available quantitative data for these analogs, details the experimental protocols used to generate this data, and presents visual representations of relevant biological pathways and experimental workflows to aid in the understanding of their mechanism of action and evaluation.
Comparative Biological Activity of Cyclohexanone Analogs
The following tables summarize the cytotoxic and anti-inflammatory activities of various cyclohexanone derivatives, providing a benchmark for the potential efficacy of new compounds in this class.
Table 1: Cytotoxicity of Cyclohexanone Analogs against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| 3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-one (B1) | MBA-MB-231, MDA-MB-468, SkBr3 | Cytotoxicity | < 1 | [1] |
| 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one (B10) | MBA-MB-231, MDA-MB-468, SkBr3 | Cytotoxicity | < 1 | [1] |
| 8-methyl-2,4-bis((pyridine-4-yl)methylene)-8-aza-bicyclo[3.2.1]octan-3-one (C1) | MBA-MB-231, MDA-MB-468, SkBr3 | Cytotoxicity | < 1 | [1] |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (pulmonary cancer) | MTT Assay | 0.48 ± 0.05 | [2] |
| 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone | Cyclooxygenase Inhibition | In vitro anti-inflammatory | 13.53 | [3] |
| 2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanone | Cyclooxygenase Inhibition | In vitro anti-inflammatory | 11.56 | [3] |
| 2,6-bis-(3',4'-dimethoxybenzylidene)-cyclohexanone | Cyclooxygenase Inhibition | In vitro anti-inflammatory | 20.52 | [3] |
| 2,6-bis(2,5-dimethoxybenzylidene)cyclohexanone (BDMC33) | IFN-γ/LPS-stimulated macrophages | PGE2 Synthesis Inhibition | 47.33 ± 1.00 | [4] |
Table 2: Anti-inflammatory and Other Activities of Related Compounds
| Compound | Target/Assay | Activity | Notes | Reference |
| 3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-one (B1) | NF-κB Transactivation (K562 leukemia cells) | Inhibition < 7.5 µM | Also showed potent cytotoxicity.[1] | [1] |
| 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one (B10) | NF-κB Transactivation (K562 leukemia cells) | Inhibition < 7.5 µM | Induced apoptosis in 43% of MDA-MB-231 cells.[1] | [1] |
| 8-methyl-2,4-bis((pyridine-4-yl)methylene)-8-aza-bicyclo[3.2.1]octan-3-one (C1) | NF-κB Transactivation (K562 leukemia cells) | Inhibition < 7.5 µM | Also showed potent cytotoxicity.[1] | [1] |
| Aryl-cyclohexanone derivative | LPS-induced acute lung injury in mice | Anti-inflammatory | Decreased leukocyte migration and pro-inflammatory cytokines.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of the cyclohexanone analogs.
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of 3,5-dimethoxybenzyl chloride with cyclohexanone in the presence of a base.
Materials:
-
3,5-dimethoxybenzyl chloride
-
Cyclohexanone
-
Sodium hydroxide (or other suitable base)
-
Ethanol or methanol (solvent)
Procedure:
-
Dissolve 3,5-dimethoxybenzyl chloride and an excess of cyclohexanone in the chosen solvent in a round-bottom flask.
-
Add the base to the mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and neutralize it.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 7,500 cells/well) and incubate overnight.[4]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[4]
-
Carefully remove the medium without disturbing the cells.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[4]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at 590 nm with a reference wavelength of 620 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Anti-inflammatory Assessment: NF-κB Transactivation Assay
This assay measures the activation of the NF-κB transcription factor, a key regulator of inflammation.
General Principle: NF-κB activation involves its translocation from the cytoplasm to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. Assays typically involve the use of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Generalized Procedure:
-
Culture cells (e.g., K562 leukemia cells) in appropriate media.
-
Transfect the cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene.
-
Treat the transfected cells with a stimulating agent (e.g., TNF-α or PMA) in the presence or absence of the test compound.
-
After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
A decrease in reporter gene activity in the presence of the test compound indicates inhibition of NF-κB transactivation.
Visualizing the Science
The following diagrams illustrate key processes and pathways relevant to the study of this compound and its analogs.
Caption: A generalized workflow for the synthesis of this compound.
Caption: The mechanism of the MTT assay for cell viability.
Caption: Simplified representation of the canonical NF-κB signaling pathway.
References
- 1. This compound | 898785-03-0 | Benchchem [benchchem.com]
- 2. Quantitative Analysis of NF-κB Transactivation Specificity Using a Yeast-Based Functional Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
Establishing the Reproducibility of 3-(3,5-Dimethoxybenzyl)cyclohexanone Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established synthetic methodologies applicable to the synthesis of 3-(3,5-dimethoxybenzyl)cyclohexanone and structurally related 3-aryl cyclohexanones. Due to a lack of detailed, reproducible experimental protocols for the direct synthesis of this compound in readily available scientific literature, this document focuses on well-documented alternative methods for analogous compounds. The presented data aims to serve as a foundational resource for researchers seeking to develop a reliable and efficient synthesis for the target molecule and its derivatives.
Comparison of Synthetic Methodologies
The synthesis of 3-substituted cyclohexanones can be approached through several established chemical transformations. Below is a comparison of three common methods: Alkylation of Enamines (Stork Enamine Alkylation), Michael Addition, and Robinson Annulation. The selection of a particular method will depend on factors such as starting material availability, desired yield, and scalability.
| Methodology | General Reaction | Typical Reagents & Conditions | Reported Yield (for analogous compounds) | Advantages | Disadvantages |
| Alkylation of Enamines | Cyclohexanone is converted to an enamine, which then undergoes alkylation with an appropriate benzyl halide, followed by hydrolysis. | 1. Pyrrolidine or Morpholine, Dean-Stark trap. 2. Benzyl halide (e.g., 3,5-dimethoxybenzyl bromide). 3. Acidic workup (e.g., aq. HCl). | 60-85% | Good yields, regioselective for mono-alkylation. | Requires pre-formation of the enamine, sensitive to moisture. |
| Michael Addition | Conjugate addition of a cyclohexanone enolate to an α,β-unsaturated ketone (a chalcone derivative). | Base (e.g., NaOH, KOH, or an amine catalyst), protic or aprotic solvent. | 70-95% | High yields, convergent synthesis. | Requires the synthesis of the appropriate chalcone precursor. |
| Robinson Annulation | A tandem reaction involving a Michael addition followed by an intramolecular aldol condensation to form a cyclohexenone ring, which can then be reduced. | Base (e.g., NaOEt, NaOH), protic solvent (e.g., ethanol). The initial product is a cyclohexenone. | 50-80% (for the annulation product) | Forms a new six-membered ring, useful for building complex structures. | Can result in side products, requires a subsequent reduction step to obtain the cyclohexanone. |
Experimental Protocols for Key Methodologies
The following are detailed experimental protocols for the synthesis of 3-aryl cyclohexanones, which can be adapted for the synthesis of this compound.
Protocol 1: Synthesis of a 3-Aryl Cyclohexanone via Michael Addition
This protocol describes the synthesis of 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one, a 1,5-dicarbonyl compound that is a direct precursor to a 3,5-diphenylcyclohexanone derivative.
Reaction: Michael addition of cyclohexanone to chalcone.
Reagents:
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Cyclohexanone
-
Sodium ethoxide (NaOEt)
-
Ethanol
Procedure:
-
Dissolve chalcone (1 equivalent) in ethanol in a round-bottom flask.
-
Add cyclohexanone (1.5 equivalents) to the solution.
-
Add a catalytic amount of sodium ethoxide (0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Substituted Cyclohexenone via Robinson Annulation
This protocol outlines the general procedure for a Robinson annulation to produce a substituted cyclohexenone, which can be subsequently reduced to the corresponding cyclohexanone.
Reaction: Robinson annulation of a cyclohexanone derivative with an α,β-unsaturated ketone.
Reagents:
-
2-methylcyclohexanone
-
Methyl vinyl ketone (MVK)
-
Potassium hydroxide (KOH)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 2-methylcyclohexanone (1 equivalent) in methanol.
-
Add a solution of potassium hydroxide (0.2 equivalents) in methanol to the flask.
-
Cool the mixture in an ice bath and slowly add methyl vinyl ketone (1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Heat the reaction mixture to reflux for 2 hours to effect the aldol condensation and dehydration.
-
Cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Extract the residue with ether, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the resulting octalone product by vacuum distillation or column chromatography.
-
The resulting cyclohexenone can be reduced to the corresponding cyclohexanone using standard reduction methods (e.g., catalytic hydrogenation).
Visualizing the Synthetic Workflow and Biological Context
To better understand the experimental process and the potential biological relevance of the target molecule, the following diagrams have been generated.
Caption: Workflow for Michael Addition Synthesis.
Based on literature for structurally similar chalcone-like compounds, this compound is hypothesized to exert its potential anti-inflammatory and anticancer effects through the inhibition of the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the likely point of inhibition.
Caption: Potential NF-κB Pathway Inhibition.
Disclaimer: The experimental protocols and the proposed mechanism of action are based on established literature for analogous compounds and are provided for informational and guidance purposes. Researchers should conduct their own literature search and experimental validation for the specific synthesis and biological evaluation of this compound.
Safety Operating Guide
Safe Disposal of 3-(3,5-Dimethoxybenzyl)cyclohexanone: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 3-(3,5-Dimethoxybenzyl)cyclohexanone (CAS Number: 898785-03-0). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of structurally similar chemicals, such as cyclohexanone and other aromatic ethers. It is imperative to handle this compound with the assumption that it may be hazardous.
Hazard Profile and Safety Precautions
The hazard information for cyclohexanone, a structural component of the target molecule, is summarized below. It is prudent to assume that this compound exhibits similar hazardous properties.
| Hazard Category | GHS Hazard Statements (Anticipated) | Precautionary Statements (Anticipated) |
| Flammability | H226: Flammable liquid and vapor.[1][2][3][4] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2][3][4] P233: Keep container tightly closed.[1][2][3][4] P240: Ground/bond container and receiving equipment.[1][2][4] |
| Acute Toxicity | H302: Harmful if swallowed.[1][3][4] H312: Harmful in contact with skin.[1][3][4] H332: Harmful if inhaled.[1][3][4] | P261: Avoid breathing mist or vapors.[1][4] P264: Wash skin thoroughly after handling.[1][4] P270: Do not eat, drink or smoke when using this product.[1][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4] |
| Skin Corrosion/ Irritation | H315: Causes skin irritation.[1][3][4] | P302+P352: IF ON SKIN: Wash with plenty of water.[3] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Eye Damage/ Irritation | H318: Causes serious eye damage.[1][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] P310: Immediately call a POISON CENTER or doctor/physician.[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1] | P271: Use only outdoors or in a well-ventilated area.[1][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Always handle the chemical in a well-ventilated area, preferably inside a chemical fume hood.[5]
-
Wear appropriate PPE, including:
-
Nitrile gloves (or other chemically resistant gloves).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Ensure an eyewash station and safety shower are readily accessible.[6]
-
Eliminate all potential ignition sources in the vicinity.[5]
2. Waste Collection:
-
This compound should be treated as a non-halogenated organic waste.[5][7]
-
Do not mix this waste with halogenated solvents, acids, bases, or other incompatible chemicals.[7][8]
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap. Glass bottles are generally suitable for organic solvent waste.[9]
-
The original container, if empty and clean, can be used for waste collection after proper relabeling.[9]
3. Labeling the Waste Container:
-
Label the waste container clearly and accurately before adding any waste.[5]
-
The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". If mixed with other non-halogenated solvents, list all components.[5]
-
The primary hazards (e.g., "Flammable," "Harmful").
-
The date of accumulation.
-
Your name and contact information.
-
4. Storage of Chemical Waste:
-
Keep the waste container tightly closed at all times, except when adding waste.[5][10]
-
Store the container in a designated and secure secondary containment area, such as a flammable safety cabinet, away from heat and ignition sources.
-
Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.[10]
5. Final Disposal:
-
Dispose of the contents and the container through an approved waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
6. Spill and Emergency Procedures:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
If skin contact occurs, immediately wash the affected area with soap and water for at least 15 minutes.
-
If eye contact occurs, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. louisville.edu [louisville.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal [cool.culturalheritage.org]
- 10. ethz.ch [ethz.ch]
Personal protective equipment for handling 3-(3,5-Dimethoxybenzyl)cyclohexanone
Essential Safety and Handling Guide for 3-(3,5-Dimethoxybenzyl)cyclohexanone
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves are required. Nitrile gloves may offer sufficient protection against splashes, but for prolonged contact, specialized gloves resistant to ketones and aromatic compounds, such as those with a PVA coating, are recommended.[1][2][3] |
| Eye Protection | Safety Glasses/Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn at all times.[4] |
| Face Protection | Face Shield | A face shield should be used in addition to safety goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | A flame-retardant and antistatic protective laboratory coat is mandatory to protect against chemical splashes and fire hazards. |
| Respiratory Protection | Respirator | In case of inadequate ventilation or the potential for aerosol formation, a respirator with a cartridge suitable for organic vapors should be used. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Area Setup :
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[5]
-
Verify that a safety shower and eye wash station are readily accessible.[6]
-
Remove all potential ignition sources from the vicinity, as the compound may be flammable.[5]
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above before handling the chemical.
-
-
Chemical Handling :
-
Carefully open the container to avoid splashing or generating dust if the compound is a solid.
-
Use only non-sparking tools for transferring the chemical.[5]
-
Ground and bond containers when transferring large quantities to prevent static discharge.[5]
-
Avoid direct contact with the skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling :
-
Securely close the container after use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[5]
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate the work area and any equipment used.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical :
-
Dispose of the chemical waste in a designated, labeled, and sealed container for hazardous organic waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
The disposal must be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations.
-
-
Contaminated Materials :
-
All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, should be collected in a sealed bag and disposed of as hazardous waste.
-
-
Empty Containers :
-
Handle uncleaned containers as you would the product itself.
-
Rinse empty containers three times with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Once decontaminated, the containers can be disposed of according to institutional guidelines.
-
Experimental Workflow
The following diagram illustrates the logical flow of the handling and disposal process for this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. polycohealthline.com [polycohealthline.com]
- 2. Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International [magusintl.com]
- 3. trueppeusa.com [trueppeusa.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. carlroth.com [carlroth.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


